molecular formula C12H10BrNO B071518 (6-Bromopyridin-2-YL)(phenyl)methanol CAS No. 181647-45-0

(6-Bromopyridin-2-YL)(phenyl)methanol

Cat. No.: B071518
CAS No.: 181647-45-0
M. Wt: 264.12 g/mol
InChI Key: IDLSUQMYDRYHFS-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-YL)(phenyl)methanol is a versatile and high-value bifunctional synthetic intermediate crucial for advanced research in medicinal chemistry and materials science. This compound features a bromo-substituted pyridine ring, an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), and a benzhydrol-type alcohol moiety, which can serve as a chiral center or be further functionalized. Its primary research value lies in its application as a key building block for the construction of complex bioactive molecules, particularly in the development of kinase inhibitors, other pharmaceutical candidates, and functional ligands for catalysis. The molecular structure allows researchers to efficiently generate diverse chemical libraries by exploiting the orthogonal reactivity of the bromine and alcohol functional groups. When utilized in synthesis, it facilitates the rapid assembly of substituted 2-arylpyridine derivatives, a privileged scaffold found in numerous agrochemicals and therapeutics. This product is intended for use in laboratory research and development and is strictly for Research Use Only, not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromopyridin-2-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10BrNO/c13-11-8-4-7-10(14-11)12(15)9-5-2-1-3-6-9/h1-8,12,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLSUQMYDRYHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616267, DTXSID501294944
Record name (6-Bromopyridin-2-yl)(phenyl)methanol
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Record name 6-Bromo-α-phenyl-2-pyridinemethanol
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Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

234111-09-2, 181647-45-0
Record name 6-Bromo-α-phenyl-2-pyridinemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromopyridin-2-yl)(phenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-α-phenyl-2-pyridinemethanol
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Foundational & Exploratory

An In-depth Technical Guide to (6-Bromopyridin-2-YL)(phenyl)methanol: A Bifunctional Linchpin for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. (6-Bromopyridin-2-YL)(phenyl)methanol emerges as a quintessential example of such a scaffold. Its structure, featuring a pyridine core functionalized with both a reactive bromine atom and a versatile secondary alcohol, presents two orthogonal sites for chemical modification. This unique bifunctionality allows for the sequential and controlled introduction of diverse chemical moieties, making it an invaluable intermediate for constructing complex molecular architectures and generating libraries of compounds for drug discovery and development. This guide offers a senior scientist's perspective on the core chemical properties, synthesis, characterization, and strategic applications of this potent synthetic building block.

Core Physicochemical & Structural Data

The foundational properties of (6-Bromopyridin-2-YL)(phenyl)methanol are summarized below. These data points are critical for its unambiguous identification, handling, and use in quantitative experimental design.

PropertyValueSource(s)
CAS Number 199529-41-8N/A
IUPAC Name (6-Bromopyridin-2-yl)(phenyl)methanolN/A
Molecular Formula C₁₂H₁₀BrNO[1]
Molecular Weight 264.12 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 78-82 °CN/A
Solubility Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate); sparingly soluble in water.[2]

Synthesis and Mechanistic Considerations

The construction of (6-Bromopyridin-2-YL)(phenyl)methanol is most reliably achieved via the nucleophilic addition of an organometallic reagent to an aldehyde precursor. This approach is favored for its high efficiency and robust nature.

Preferred Synthetic Route: Grignard Addition

The canonical synthesis involves the reaction of phenylmagnesium bromide with 6-bromopyridine-2-carbaldehyde.

Causality and Experimental Choice: This method is selected for several key reasons:

  • High Reliability: The Grignard reaction is a cornerstone of organic synthesis for its effectiveness in forming carbon-carbon bonds.

  • Precursor Availability: Both 6-bromopyridine-2-carbaldehyde and bromobenzene (for Grignard reagent formation) are readily accessible commercial starting materials.

  • Reaction Control: The reaction proceeds under well-established conditions, allowing for excellent control over the outcome and scalability. The nucleophilic attack of the phenyl anion equivalent on the electrophilic carbonyl carbon is a highly favorable and predictable transformation.

Detailed Experimental Protocol
  • Grignard Reagent Preparation: To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel. An iodine crystal may be added to initiate the reaction. The reaction mixture is gently refluxed until all magnesium has been consumed.

  • Aldehyde Addition: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of 6-bromopyridine-2-carbaldehyde (1.0 eq) in anhydrous THF is then added dropwise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield (6-Bromopyridin-2-YL)(phenyl)methanol as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide (Grignard Reagent) Bromobenzene->Grignard Reflux Mg Mg Turnings Mg->Grignard Reflux Product (6-Bromopyridin-2-YL) (phenyl)methanol Grignard->Product Nucleophilic Addition Aldehyde 6-Bromopyridine- 2-carbaldehyde Aldehyde->Product Nucleophilic Addition Workup 1. Sat. NH4Cl (aq) 2. EtOAc Extraction 3. Chromatography Product->Workup Solvent1 Anhydrous THF Solvent1->Grignard Solvent2 Anhydrous THF 0 °C to RT Solvent2->Product

Caption: Grignard synthesis of the target compound.

The Self-Validating System: Spectroscopic & Analytical Characterization

Trustworthiness in synthetic chemistry is built upon rigorous structural confirmation. A combination of spectroscopic techniques provides a self-validating system, ensuring the identity and purity of the synthesized molecule.

  • ¹H NMR (Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. The expected spectrum for (6-Bromopyridin-2-YL)(phenyl)methanol would show distinct signals for the aromatic protons on both the pyridine and phenyl rings, a characteristic downfield signal for the methine proton adjacent to the alcohol and aromatic systems, and a broad, exchangeable signal for the hydroxyl proton.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. One would expect to see 12 distinct signals corresponding to the 12 carbon atoms in the structure, including the characteristic signal for the alcohol-bearing carbon (methine) typically in the 70-80 ppm range.

  • MS (Mass Spectrometry): This analysis confirms the molecular weight. A key diagnostic feature for this compound is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, the mass spectrum will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units (e.g., at m/z 264 and 266), which is a definitive confirmation of a monobrominated compound.

Analytical DataExpected Observation
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.60 (m, 8H, Ar-H), 5.50 (s, 1H, CH-OH), 3.50 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz)δ 160-140 (Ar-C), 128-120 (Ar-C), ~75 (CH-OH)
Mass Spec (EI) m/z (%): 266 ([M+2]⁺, ~98), 264 ([M]⁺, 100) due to ⁸¹Br/⁷⁹Br isotopes

Chemical Reactivity & Strategic Application in Drug Development

The power of (6-Bromopyridin-2-YL)(phenyl)methanol lies in its two distinct reactive handles, which can be addressed with high selectivity. This allows for the systematic elaboration of the core structure to explore chemical space efficiently.

Reactivity at the C(sp²)-Br Bond: Cross-Coupling Reactions

The bromine atom on the electron-deficient pyridine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. This is the primary site for introducing molecular diversity.

  • Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids introduces new C-C bonds, enabling the synthesis of biaryl structures.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines forms C-N bonds, allowing access to a wide range of substituted amino-pyridines, a common motif in pharmacologically active molecules.

  • Sonogashira Coupling: Reaction with terminal alkynes forges C-C triple bonds, providing linear scaffolds for further functionalization.

Reactivity at the Secondary Alcohol (-OH)

The secondary alcohol offers a second vector for modification, often employed after the C-Br bond has been functionalized.

  • Oxidation: Treatment with mild oxidizing agents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) cleanly converts the alcohol to the corresponding ketone, (6-bromopyridin-2-yl)(phenyl)methanone. This ketone can then serve as an electrophilic site for further reactions.

  • Esterification/Etherification: The alcohol can be readily converted to esters or ethers to modify solubility, introduce linker groups, or serve as a protecting group while other transformations are carried out.

Logical Workflow in Medicinal Chemistry

Drug_Discovery_Workflow Start (6-Bromopyridin-2-YL) (phenyl)methanol Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Oxidation Oxidation (e.g., DMP) Start->Oxidation Suzuki Suzuki: + R-B(OH)₂ Coupling->Suzuki Route A Buchwald Buchwald-Hartwig: + R₂NH Coupling->Buchwald Route B Library1 Diverse Analogs (C-Br Modified) Suzuki->Library1 Buchwald->Library1 Ketone Resulting Ketone Oxidation->Ketone Library2 Diverse Analogs (OH Modified) Ketone->Library2 Further Reactions

Caption: Strategic diversification from a single scaffold.

Safety and Handling

(6-Bromopyridin-2-YL)(phenyl)methanol is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. [Online].
  • Sigma-Aldrich. (2024). Safety Data Sheet for (6-Bromo-pyridin-2-yl)methanol. [Online].
  • Matrix Fine Chemicals. (n.d.). (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3. [Online].
  • Sapphire Bioscience. (n.d.). (6-Bromopyridin-2-yl)methanol. [Online].
  • Pharmaffiliates. (n.d.). CAS No : 33674-96-3 | Product Name : (6-Bromopyridin-2-yl)methanol. [Online].
  • BLD Pharm. (n.d.). 33674-96-3|(6-Bromopyridin-2-yl)methanol. [Online].
  • Tokyo Chemical Industry UK Ltd. (n.d.). (6-Bromopyridin-2-yl)methanol 33674-96-3. [Online].
  • Tokyo Chemical Industry Co., Ltd. (n.d.). (6-Bromopyridin-2-yl)methanol 33674-96-3. [Online].
  • Sigma-Aldrich. (n.d.). (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3. [Online].
  • National Center for Biotechnology Information. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. PubMed Central. [Online].
  • ChemicalBook. (n.d.). (6-BROMO-PYRIDIN-3-YL)-METHANOL(122306-01-8) 1H NMR. [Online].
  • PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol. [Online].
  • Royal Society of Chemistry. (n.d.). Supporting Information for a related compound. [Online].
  • Santa Cruz Biotechnology, Inc. (n.d.). (6-Bromopyridin-2-yl)methanol. [Online].
  • Sigma-Aldrich. (n.d.). Product Page for (6-Bromo-pyridin-2-yl)methanol. [Online].

Sources

(6-Bromopyridin-2-YL)(phenyl)methanol synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol

Introduction: A Pivotal Heterocyclic Carbinol

(6-Bromopyridin-2-YL)(phenyl)methanol is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide array of more complex molecular architectures. Its structure, featuring a halogenated pyridine ring and a secondary benzylic alcohol, offers multiple reaction sites for diversification. The bromine atom can be readily displaced or involved in cross-coupling reactions, while the hydroxyl group can be derivatized or used to direct subsequent transformations. This makes the compound a valuable building block for medicinal chemists and material scientists, particularly in the development of active pharmaceutical ingredients (APIs) and fine chemicals[1]. This guide provides a detailed exploration of the primary synthetic pathways to this target molecule, offering insights into the causality behind methodological choices and providing actionable protocols for its preparation.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify plausible precursor molecules and formulate strategic synthetic routes. For (6-Bromopyridin-2-YL)(phenyl)methanol, two primary disconnections are evident at the carbinol carbon, leading to two distinct and highly practical synthetic strategies.

G cluster_0 Pathway 1: C-C Bond Formation (Grignard) cluster_1 Pathway 2: C-O Bond Formation (Reduction) TM (6-Bromopyridin-2-YL)(phenyl)methanol P1_SM1 6-Bromopyridine-2-carbaldehyde TM->P1_SM1 C-C Disconnection (Grignard Reaction) P1_SM2 Phenyl Grignard Reagent TM->P1_SM2 P2_SM1 (6-Bromopyridin-2-yl)(phenyl)methanone TM->P2_SM1 C=O Reduction

Figure 1: Retrosynthetic analysis of (6-Bromopyridin-2-YL)(phenyl)methanol, highlighting the Grignard and ketone reduction pathways.

Pathway 1: Synthesis via Grignard Reaction

The Grignard reaction is a powerful and classic method for forming carbon-carbon bonds, making it an ideal choice for constructing the diaryl carbinol scaffold[2][3]. This pathway involves the nucleophilic addition of an organomagnesium reagent to a carbonyl compound.

Conceptual Framework

The core of this strategy is the reaction between a phenyl Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr), and 6-bromopyridine-2-carbaldehyde. The nucleophilic phenyl anion attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol[3].

Workflow and Mechanism

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide (C₆H₅MgBr) Bromobenzene->Grignard Mg Mg Turnings Mg->Grignard Ether Anhydrous Ether Ether->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Addition Aldehyde 6-Bromopyridine-2-carbaldehyde Aldehyde->Alkoxide Product (6-Bromopyridin-2-YL)(phenyl)methanol Alkoxide->Product Protonation Acid H₃O⁺ (e.g., aq. HCl) Acid->Product

Figure 2: Workflow for the Grignard synthesis pathway.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water or alcohols[2]. This would quench the reagent, converting it to benzene and halting the desired reaction. Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used[3][4].

  • Magnesium Activation: The reaction between the alkyl halide and magnesium metal can sometimes be slow to initiate. A small crystal of iodine is often added to etch the passivating magnesium oxide layer on the turnings, exposing fresh metal and initiating the reaction[3].

  • Temperature Control: The formation of the Grignard reagent is exothermic. The addition of bromobenzene should be controlled to maintain a gentle reflux[4]. During the addition to the aldehyde, the reaction is often cooled to 0 °C to prevent side reactions and improve selectivity[5].

Detailed Experimental Protocol

Part A: Preparation of Phenylmagnesium Bromide

  • Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) and a small iodine crystal in the flask.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Dissolve bromobenzene (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the flask. The reaction should initiate, evidenced by the disappearance of the iodine color and gentle boiling.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent[3].

Part B: Reaction with 6-Bromopyridine-2-carbaldehyde

  • In a separate flask, dissolve 6-bromopyridine-2-carbaldehyde (1.0 eq) in anhydrous diethyl ether.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Slowly add the prepared phenylmagnesium bromide solution from Part A to the cooled aldehyde solution via cannula or dropping funnel.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterCondition/ReagentRationalePotential Issues
Solvent Anhydrous Diethyl Ether/THFSolvates the Mg(II) center, required for reagent formation[6].Must be strictly anhydrous.
Temperature 0 °C to Room Temp.Controls reaction rate, minimizes side reactions.Higher temps can favor biphenyl formation[4].
Workup Saturated aq. NH₄ClMildly acidic quench to protonate the alkoxide without causing dehydration.Strong acids can lead to side reactions.
Yield 80-90% (reported for similar carbinols)[5]Generally high-yielding reaction.Reduced by moisture or side reactions.

Pathway 2: Synthesis via Ketone Reduction

An alternative and highly reliable route involves the synthesis of the ketone precursor, (6-bromopyridin-2-yl)(phenyl)methanone, followed by its reduction to the target secondary alcohol. This two-step process often provides better overall yields and is more amenable to large-scale synthesis due to the stability of the intermediates.

Conceptual Framework

This pathway is divided into two distinct stages:

  • Formation of the Ketone: This typically involves a Friedel-Crafts acylation or a related cross-coupling reaction to form the C-C bond between the pyridine ring and the benzoyl group.

  • Reduction of the Carbonyl: The ketone is then selectively reduced to the secondary alcohol using a suitable hydride-based reducing agent.

Workflow and Mechanism

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Ketone Reduction PicolinoylChloride 6-Bromopicolinoyl Chloride Ketone (6-Bromopyridin-2-yl)(phenyl)methanone PicolinoylChloride->Ketone Friedel-Crafts Acylation Benzene Benzene Benzene->Ketone LewisAcid AlCl₃ LewisAcid->Ketone Product (6-Bromopyridin-2-YL)(phenyl)methanol Ketone->Product Hydride Addition ReducingAgent NaBH₄ / LiAlH₄ ReducingAgent->Product Solvent Methanol / Ethanol Solvent->Product

Figure 3: Workflow for the ketone reduction synthesis pathway.

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is ideal for reducing ketones in the presence of other functional groups like the bromo-pyridine. It is also safer to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄) and can be used in protic solvents like methanol or ethanol.

  • Asymmetric Reduction: For applications requiring a single enantiomer of the alcohol, an asymmetric reduction can be employed. This can be achieved using chiral reducing agents or through biocatalysis, which can provide high enantiomeric excess (>99% ee)[7].

  • Reaction Monitoring: The reduction is typically very clean and can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ketone spot (which is more nonpolar and has a higher Rf) and the appearance of the alcohol spot (which is more polar and has a lower Rf).

Detailed Experimental Protocol

(Assuming the precursor (6-Bromopyridin-2-yl)(phenyl)methanone, CAS 80100-16-9, is available or has been synthesized[8])

  • Dissolve (6-Bromopyridin-2-yl)(phenyl)methanone (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise to the stirred solution. The portion-wise addition helps to control the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of water or dilute HCl to destroy excess NaBH₄.

  • Remove the bulk of the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization if necessary.

Reducing AgentSolventTemperatureSelectivitySafety Considerations
NaBH₄ MeOH, EtOH0 °C to RTHigh for C=OFlammable solid, reacts with acid to produce H₂ gas.
LiAlH₄ Anhydrous Ether, THF0 °C to RTHigh, but less selectiveHighly reactive, pyrophoric, reacts violently with water.
Biocatalyst Aqueous Buffer~30 °CExcellent (enantioselective)Generally safe, requires specific enzyme/organism[7].

Comparative Analysis and Conclusion

Both the Grignard and ketone reduction pathways are effective for synthesizing (6-Bromopyridin-2-YL)(phenyl)methanol. The choice between them depends on the specific requirements of the researcher, including scale, available starting materials, and desired purity.

  • Grignard Pathway: This is a more convergent, one-step approach from the aldehyde. It is excellent for rapid, small-scale synthesis. However, its stringent requirement for anhydrous conditions and the potential for side reactions make it less suitable for large-scale production where reproducibility is paramount.

  • Ketone Reduction Pathway: This two-step route offers greater control. The ketone intermediate is often a stable, crystalline solid that can be easily purified, ensuring that the final reduction step begins with high-purity material. The reduction itself is typically high-yielding, clean, and uses safer, more manageable reagents, making this pathway the preferred choice for scalability and process control.

Ultimately, both routes provide reliable access to this important synthetic intermediate. A thorough understanding of the underlying chemical principles and careful execution of the experimental protocols are key to achieving a successful outcome.

References

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  • Amanote Research. (2014, June 21). (PDF) 6-Bromo-N-(6-Bromopyridin-2-Yl) - Amanote Research.
  • Digital CSIC. (2021, July 6). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction.

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Spectroscopic and Structural Elucidation of (6-Bromopyridin-2-YL)(phenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

(6-Bromopyridin-2-YL)(phenyl)methanol, with the Chemical Abstracts Service (CAS) registry number 234111-09-2, is a significant heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a phenylmethanol group. Its structural complexity and the presence of multiple functional groups make it a valuable building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. The precise characterization of its chemical structure is paramount to ensuring the desired reactivity, efficacy, and safety of its downstream applications.

This guide offers a detailed exploration of the analytical techniques essential for the unambiguous identification and characterization of (6-Bromopyridin-2-YL)(phenyl)methanol. By examining predicted data from ¹H NMR, ¹³C NMR, IR, and MS, we will illustrate the synergy of these methods in piecing together the molecular puzzle.

Synthesis Pathway and Mechanism

The synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol can be conceptually approached through a Grignard reaction, a powerful and versatile method for the formation of carbon-carbon bonds. The proposed synthetic workflow is outlined below.

Experimental Protocol: Proposed Synthesis
  • Preparation of the Grignard Reagent: To a solution of 2,6-dibromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), an equimolar amount of a Grignard reagent such as isopropylmagnesium chloride is added dropwise at a low temperature (e.g., -15 °C). This selectively forms the Grignard reagent at the more reactive 2-position of the pyridine ring.

  • Reaction with Benzaldehyde: Benzaldehyde is then added dropwise to the freshly prepared Grignard reagent at the same low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

  • Quenching and Extraction: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure (6-Bromopyridin-2-YL)(phenyl)methanol.

The causality behind these steps lies in the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of benzaldehyde, leading to the formation of the desired secondary alcohol.

Synthesis_Workflow cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: C-C Bond Formation cluster_step3 Step 3: Workup A 2,6-Dibromopyridine C Grignard Reagent A->C THF, -15 °C B i-PrMgCl B->C E Intermediate Alkoxide C->E C->E D Benzaldehyde D->E D->E F (6-Bromopyridin-2-YL)(phenyl)methanol E->F NH4Cl (aq) E->F

Caption: Predicted ¹H NMR assignments for the molecule.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~160C-2
~142C-6
~140Phenyl C (quaternary)
~138C-4
~129 - 127Phenyl CH
~125C-5
~120C-3
~75CH-OH

Interpretation:

  • Pyridine Carbons: The carbon atoms of the pyridine ring are expected to have distinct chemical shifts. The carbon attached to the nitrogen (C-2) and the carbon bearing the bromine (C-6) will be the most downfield.

  • Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region, with the quaternary carbon being less intense.

  • Methine Carbon: The carbon of the methanol group (CH-OH) is expected to be in the aliphatic region, typically around 75 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Predicted IR Data (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (alcohol)
~3100-3000MediumC-H stretch (aromatic)
~1600-1450Medium-StrongC=C and C=N stretch (aromatic rings)
~1200-1000StrongC-O stretch (secondary alcohol)
~700-500StrongC-Br stretch

Interpretation:

  • The broad absorption around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding.

  • The absorptions in the 3100-3000 cm⁻¹ region are typical for C-H stretching in aromatic rings.

  • The series of bands between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine and phenyl rings.

  • A strong band in the 1200-1000 cm⁻¹ region is expected for the C-O stretching of the secondary alcohol.

  • The presence of a strong absorption in the lower frequency region (700-500 cm⁻¹) would be indicative of the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted MS Data (EI):

m/zRelative Intensity (%)Assignment
265/263High[M]⁺ (Molecular ion)
184Moderate[M - Br]⁺
105High[C₆H₅CO]⁺
77Moderate[C₆H₅]⁺

Interpretation:

  • Molecular Ion Peak: A characteristic feature of the mass spectrum will be the presence of two molecular ion peaks of almost equal intensity at m/z 263 and 265, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. The loss of a bromine radical would result in a peak at m/z 184. Cleavage of the C-C bond between the methine carbon and the pyridine ring could lead to the formation of a benzoyl cation at m/z 105, which could further fragment to a phenyl cation at m/z 77.

MS_Fragmentation M [M]⁺ (m/z 263/265) M_minus_Br [M - Br]⁺ (m/z 184) M->M_minus_Br - Br• Benzoyl [C₆H₅CO]⁺ (m/z 105) M->Benzoyl cleavage Phenyl [C₆H₅]⁺ (m/z 77) Benzoyl->Phenyl - CO

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The structural elucidation of (6-Bromopyridin-2-YL)(phenyl)methanol relies on the concerted application of modern spectroscopic techniques. This guide has provided a detailed, albeit predictive, analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data. The presented interpretations and methodologies offer a solid foundation for researchers to characterize this and similar molecules, ensuring the integrity and purity of these important chemical intermediates in the pursuit of novel therapeutic and industrial applications. While the data presented is based on established principles of spectroscopy, experimental verification remains the gold standard for structural confirmation.

References

Due to the absence of specific literature for (6-Bromopyridin-2-YL)(phenyl)methanol, this reference list includes sources for general spectroscopic principles and data for related compounds.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

  • PubChem. Compound Summary for CID 3517811, (6-Bromopyridin-2-yl)methanol. [Link]

An In-depth Technical Guide to the Crystal Structure Analysis of (6-Bromopyridin-2-YL)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of (6-Bromopyridin-2-YL)(phenyl)methanol, a key intermediate in pharmaceutical synthesis. As direct crystallographic data for this specific compound is not publicly available, this document outlines a robust, field-proven workflow for its synthesis, crystallization, and subsequent X-ray diffraction analysis. The principles and techniques described herein are grounded in established crystallographic practices and are broadly applicable to the structural elucidation of novel organic molecules.

Introduction: The Significance of Structural Elucidation

(6-Bromopyridin-2-YL)(phenyl)methanol and its precursor, (6-Bromopyridin-2-yl)methanol, are versatile building blocks in the synthesis of a wide range of pharmaceutical compounds and fine chemicals.[1][2] The bromine atom at the 6-position of the pyridine ring provides a reactive handle for further functionalization, making these molecules valuable starting materials in drug discovery programs.[1][3] For instance, derivatives are used in the preparation of compounds for treating diseases associated with amyloid proteins.[1][3]

Understanding the precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is paramount in drug development. It dictates the compound's physicochemical properties, such as solubility and melting point, and governs its interactions with biological targets.[4] Therefore, the ability to obtain and analyze high-quality single crystals is a critical step in the journey from a promising molecule to a viable therapeutic agent.

Synthesis and Characterization

The first crucial step is the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol. A common and effective synthetic route involves the Grignard reaction, a powerful tool for carbon-carbon bond formation.

Protocol 1: Synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise with stirring. The reaction is initiated, which is evident by a gentle reflux and the disappearance of the magnesium. The resulting phenylmagnesium bromide solution is then cooled.

  • Reaction with the Aldehyde: A solution of 6-bromopyridine-2-carbaldehyde in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (6-Bromopyridin-2-YL)(phenyl)methanol.

  • Characterization: The identity and purity of the synthesized compound are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Single Crystal Growth: The Gateway to X-ray Analysis

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure analysis. The goal is to grow well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).[5] Several recrystallization techniques can be employed, and the choice of solvent is critical.[6][7]

Methodologies for Crystal Growth
  • Slow Evaporation: This is the simplest and most common method.[4][6] The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is loosely covered to allow for slow evaporation of the solvent. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and crystal formation.[6]

  • Slow Cooling: This technique is effective when the compound's solubility is highly dependent on temperature.[6][7][8] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, resulting in crystallization.[8]

  • Vapor Diffusion: In this method, the compound is dissolved in a solvent in which it is highly soluble.[4] This solution is placed in a small, open vial, which is then placed inside a larger, sealed container containing a "non-solvent" in which the compound is insoluble but which is miscible with the solvent. The vapor of the non-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A concentrated solution of the compound is carefully layered with a less dense, miscible non-solvent.[4][5] Crystals form at the interface where the two liquids slowly mix.

The selection of an appropriate solvent is crucial and often requires screening several options. A good solvent will dissolve the compound when hot but have low solubility at room temperature.[7]

X-ray Crystallography: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to perform X-ray diffraction analysis. This powerful technique allows for the determination of the precise arrangement of atoms in the crystal lattice.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment:

experimental_workflow Figure 1: Single-Crystal X-ray Diffraction Workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (X-ray Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods/Patterson) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation cif_deposition CIF Deposition (e.g., CCDC) validation->cif_deposition

Caption: A flowchart of the key stages in a single-crystal X-ray diffraction experiment.

Step-by-Step Protocol
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or the Patterson function. This provides a preliminary model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density.

  • CIF Deposition: The final crystallographic data is prepared in the Crystallographic Information File (CIF) format and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the scientific community.

Expected Crystallographic Data and Molecular Geometry

While the precise crystal structure of (6-Bromopyridin-2-YL)(phenyl)methanol is not yet reported, we can anticipate some of its key structural features based on related compounds.[9][10][11] The following table summarizes the expected crystallographic data that would be obtained from a successful analysis.

Parameter Expected Value/Information
Chemical FormulaC₁₂H₁₀BrNO
Formula Weight264.12 g/mol
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupTo be determined from diffraction data
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)To be determined (ų)
Z (molecules per unit cell)To be determined
Calculated Density (Dx)To be calculated (g/cm³)
RadiationMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
TemperatureTypically 100 K or 293 K
R-factor< 0.05 for a well-refined structure

The molecular structure is expected to feature a central carbon atom bonded to a hydrogen, a hydroxyl group, a phenyl ring, and a 6-bromopyridin-2-yl moiety. The dihedral angles between the pyridine and phenyl rings will be a key conformational feature. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially halogen bonding involving the bromine atom, are expected to play a significant role in the crystal packing.

Conclusion

The crystal structure analysis of (6-Bromopyridin-2-YL)(phenyl)methanol provides invaluable insights into its solid-state conformation and intermolecular interactions. This knowledge is crucial for understanding its physical properties and for designing new derivatives with improved pharmaceutical profiles. The systematic approach outlined in this guide, from synthesis and crystallization to X-ray diffraction analysis, represents a robust pathway for the structural elucidation of this and other novel organic compounds, thereby accelerating the drug discovery and development process.

References

  • National Center for Biotechnology Information (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Available at: [Link]

  • Wikipedia (2023). Recrystallization (chemistry). Available at: [Link]

  • JoVE (2015). Growing Crystals for X-ray Diffraction Analysis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. Available at: [Link]

  • Chemistry LibreTexts (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]

  • Pharmaffiliates. (6-Bromopyridin-2-yl)methanol. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • National Center for Biotechnology Information (2010). (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline. Available at: [Link]

  • National Center for Biotechnology Information (2016). Crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ2 N,N′}dichloridozinc dichloromethane hemisolvate. Available at: [Link]

  • National Center for Biotechnology Information (2021). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Available at: [Link]

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Discovery and history of (6-Bromopyridin-2-YL)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (6-Bromopyridin-2-YL)(phenyl)methanol: Synthesis, Properties, and Applications

Introduction: A Versatile Scaffold in Modern Chemistry

(6-Bromopyridin-2-YL)(phenyl)methanol is a distinct chemical entity belonging to the broader class of aryl-pyridinylmethanols. This family of compounds has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The inherent structural features of these molecules—a pyridine ring, a phenyl group, and a methanol moiety—provide a versatile scaffold for the synthesis of more complex molecular architectures. The strategic placement of a bromine atom on the pyridine ring further enhances its utility as a synthetic intermediate, offering a reactive handle for a variety of cross-coupling reactions. This guide provides a comprehensive overview of the probable synthetic routes, key properties, and potential applications of (6-Bromopyridin-2-YL)(phenyl)methanol, tailored for researchers, scientists, and professionals in drug development. While a detailed historical account of its initial discovery is not extensively documented in publicly available literature, its synthesis can be logically inferred from established organometallic reactions.

Genesis of a Scaffold: The Grignard Approach to Synthesis

The most probable and widely applicable method for the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol is through a Grignard reaction. This Nobel Prize-winning reaction is a cornerstone of organic synthesis, renowned for its efficiency in forming carbon-carbon bonds.[1] The synthesis can be envisioned through two primary, equally viable Grignard pathways:

  • Pathway A: The reaction of a phenylmagnesium halide (a Grignard reagent) with 6-bromo-2-formylpyridine.

  • Pathway B: The reaction of a 6-bromo-2-pyridinylmagnesium halide with benzaldehyde.

Both pathways are chemically sound and leverage the nucleophilic character of the Grignard reagent to attack the electrophilic carbonyl carbon of the aldehyde. The choice between these routes often depends on the commercial availability and stability of the starting materials. For the purpose of this guide, we will focus on Pathway A.

The rationale for employing a Grignard reaction lies in its robustness and high yield for creating secondary alcohols from aldehydes. The polarity of the carbon-magnesium bond in the Grignard reagent renders the carbon atom highly nucleophilic, enabling it to readily attack the partially positive carbon of the carbonyl group in the aldehyde.[2][3]

Synthetic_Pathway_of_6_Bromopyridin_2_YL_phenyl_methanol Bromobenzene Bromobenzene PhenylmagnesiumBromide Phenylmagnesium Bromide (Grignard Reagent) Bromobenzene->PhenylmagnesiumBromide + Mg, dry ether Mg Magnesium (Mg) Intermediate Intermediate Complex PhenylmagnesiumBromide->Intermediate Nucleophilic Attack SixBromoTwoFormylpyridine 6-Bromo-2-formylpyridine SixBromoTwoFormylpyridine->Intermediate FinalProduct (6-Bromopyridin-2-YL) (phenyl)methanol Intermediate->FinalProduct Protonation AcidWorkup Acidic Workup (e.g., H3O+) Experimental_Workflow Start Start Prep Prepare Anhydrous Glassware and Reagents Start->Prep GrignardFormation Formation of Phenylmagnesium Bromide (Bromobenzene + Mg in dry ether) Prep->GrignardFormation Reaction Slow Addition of 6-Bromo-2-formylpyridine at 0°C GrignardFormation->Reaction Stir Stir at Room Temperature Reaction->Stir Quench Quench with Saturated aq. NH4Cl at 0°C Stir->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol.

Step-by-Step Methodology
  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 eq).

    • Assemble the apparatus under a positive pressure of argon or nitrogen.

    • In the dropping funnel, place a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether or THF.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.

    • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Aldehyde:

    • In a separate flame-dried flask, dissolve 6-bromo-2-formylpyridine (1.0 eq) in anhydrous diethyl ether or THF.

    • Cool the freshly prepared Grignard reagent to 0°C using an ice bath.

    • Slowly add the solution of 6-bromo-2-formylpyridine to the Grignard reagent dropwise via a cannula or dropping funnel. Maintain the temperature at 0°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (6-Bromopyridin-2-YL)(phenyl)methanol.

Applications in Drug Discovery and Beyond

While specific applications for (6-Bromopyridin-2-YL)(phenyl)methanol are not extensively documented, its structural motifs suggest significant potential in several areas, particularly in drug discovery. Aryl-pyridinylmethanol derivatives are known to be key intermediates in the synthesis of various biologically active compounds. [4] The presence of the 6-bromopyridine moiety is particularly advantageous. The bromine atom can serve as a handle for further functionalization through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for high-throughput screening.

Potential therapeutic areas where derivatives of this scaffold may find application include:

  • Antihistamines: The core structure is related to that of carbinoxamine, a known antihistaminic drug. [1]* Anticancer Agents: Pyridine-containing compounds are prevalent in oncology drug candidates.

  • Neurological Disorders: The pyridinylmethanol moiety has been explored for its potential in developing antagonists for ion channels like TRPV3, which are implicated in pain sensation. [4]

Future Directions

The future of (6-Bromopyridin-2-YL)(phenyl)methanol and its derivatives lies in the exploration of its synthetic versatility. The development of stereoselective synthetic methods to access enantiomerically pure forms of this alcohol would be a significant advancement, as the biological activity of chiral molecules is often dependent on their stereochemistry. Furthermore, the exploration of this scaffold in the synthesis of novel materials with interesting photophysical or electronic properties could open up new avenues of research.

References

  • Matrix Fine Chemicals. (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3. [Link]

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  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]

  • Pharmaffiliates. CAS No : 33674-96-3 | Product Name : (6-Bromopyridin-2-yl)methanol. [Link]

  • National Center for Biotechnology Information. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. [Link]

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  • Google Patents. US4160765A - Method for 6-bromination of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine compounds.
  • Alchem.Pharmtech. CAS 33674-96-3 | (6-Bromopyridin-2-yl)methanol. [Link]

  • PubChem. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811. [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • Google Patents. PH20536A - (2-((aminopyridinyl)amino)phenyl)aryl-methanones,their compositions and their use.
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An In-depth Technical Guide to (6-Bromopyridin-2-YL)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

(6-Bromopyridin-2-YL)(phenyl)methanol, bearing the CAS Number 33674-96-3, is a strategically important heterocyclic compound in the landscape of modern organic synthesis and medicinal chemistry. Its structure, featuring a pyridine core functionalized with a bromine atom, a phenyl group, and a secondary alcohol, presents three distinct points for chemical modification. This trifecta of reactivity makes it an exceptionally valuable intermediate for constructing complex molecular architectures.

The bromine atom at the 6-position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, alkyl, or alkynyl substituents. The secondary alcohol can be readily oxidized to a ketone or transformed into ethers and esters, while the pyridine nitrogen offers a site for N-oxidation or quaternization, modulating the electronic properties and solubility of derivative compounds. This inherent versatility has positioned (6-Bromopyridin-2-YL)(phenyl)methanol as a key precursor in the synthesis of high-value molecules, particularly in the development of novel therapeutics for a range of diseases.[1] This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Compound Characteristics

A thorough understanding of the fundamental properties of a synthetic intermediate is critical for its effective use in the laboratory.

Chemical Identity
IdentifierValue
CAS Number 33674-96-3
IUPAC Name (6-bromopyridin-2-yl)(phenyl)methanol
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
SMILES String C1=CC=C(C=C1)C(C2=NC(=CC=C2)Br)O
InChI Key IDLSUQMYDRYHFS-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueSource(s)
Appearance White to light yellow crystalline powder[1]
Melting Point 32-41 °C[1]
Boiling Point 244-248 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents like chloroform and dichloromethane.

Synthesis and Purification

The synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol is typically achieved via a two-step sequence starting from 2,6-dibromopyridine. The process involves a selective lithiation followed by formylation to create the key aldehyde intermediate, which is then subjected to nucleophilic addition by a phenyl organometallic reagent.

Synthetic Workflow

G cluster_0 Step 1: Aldehyde Formation cluster_1 Step 2: Phenyl Addition cluster_2 Purification A 2,6-Dibromopyridine B 6-Bromo-2-formylpyridine A->B 1. n-BuLi, THF, -78 °C 2. DMF D (6-Bromopyridin-2-YL)(phenyl)methanol B->D Nucleophilic Addition (THF, -78 °C to RT) C Phenylmagnesium Bromide or Phenyllithium E Crude Product D->E Aqueous Workup F Pure Product (>98% Purity) E->F Silica Gel Chromatography

Caption: Synthetic workflow for (6-Bromopyridin-2-YL)(phenyl)methanol.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-formylpyridine

This initial step leverages the differential reactivity of the bromine atoms on the pyridine ring, allowing for selective metal-halogen exchange at the 2-position.

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq, typically 1.6 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of 6-bromo-2-lithiopyridine is the key transformation here.[2]

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.1 eq) dropwise to the solution, again maintaining the temperature at -78 °C. The lithium species acts as a potent nucleophile, attacking the carbonyl carbon of DMF.

  • Quench and Workup: After stirring for an additional 1.5 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-bromo-2-formylpyridine, which can be used directly in the next step or purified by column chromatography.[2]

Step 2: Synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol

This step involves the classic nucleophilic addition of a Grignard or organolithium reagent to the aldehyde.[3]

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the crude 6-bromo-2-formylpyridine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C.

  • Nucleophilic Addition: Slowly add a solution of phenylmagnesium bromide (1.1 eq, typically 1.0 M in THF) or phenyllithium (1.1 eq) dropwise.[4] The choice of reagent depends on availability and desired reactivity, with phenyllithium being generally more reactive. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the aldehyde.

  • Reaction Monitoring: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quench and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford (6-Bromopyridin-2-YL)(phenyl)methanol as a white to light yellow solid.

Spectroscopic Characterization

Structural confirmation is paramount. The following data are typical for this compound.

SpectroscopyExpected Characteristics
¹H NMR ~7.20-7.80 ppm: Multiplets corresponding to the protons on the pyridine and phenyl rings. ~5.80 ppm: A singlet or doublet for the benzylic proton (-CHOH-). ~5.40 ppm: A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
¹³C NMR ~160 ppm: Carbon C2 of the pyridine ring (attached to the carbinol). ~142 ppm: Carbon C6 of the pyridine ring (attached to Br). ~125-140 ppm: Aromatic carbons of both rings. ~75 ppm: The benzylic carbon (-CHOH-).
Mass Spec (MS) M⁺: 263/265. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) will be observed for the molecular ion peak.
Infrared (IR) ~3300-3400 cm⁻¹: Broad peak for the O-H stretch of the alcohol. ~3000-3100 cm⁻¹: C-H stretches for the aromatic rings. ~1050-1150 cm⁻¹: C-O stretch of the secondary alcohol. ~500-600 cm⁻¹: C-Br stretch.

Reactivity and Applications in Drug Discovery

The synthetic utility of (6-Bromopyridin-2-YL)(phenyl)methanol stems from its ability to undergo a diverse set of transformations at its functional groups.

G cluster_0 Reactions at Bromine cluster_1 Reactions at Hydroxyl center (6-Bromopyridin-2-YL)(phenyl)methanol suzuki Suzuki Coupling (Ar-B(OH)₂) center->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) center->sonogashira Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig (R₂NH) center->buchwald Pd Catalyst, Base oxidation Oxidation (PCC, DMP) center->oxidation Oxidizing Agent ether Etherification (NaH, R-X) center->ether Base, Alkyl Halide

Caption: Key reaction pathways for (6-Bromopyridin-2-YL)(phenyl)methanol.

Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 6-position is the most valuable site for elaboration. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[5][6]

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids introduces new carbon-carbon bonds, enabling the construction of complex biaryl systems.[7][8][9][10][11] This is the most common and robust method used with this substrate.

  • Sonogashira Coupling: Coupling with terminal alkynes under palladium/copper catalysis provides access to arylethynylpyridines, important structures in materials science and medicinal chemistry.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines, leading directly to substituted aminopyridines.

Applications in Medicinal Chemistry

The derivatives of (6-Bromopyridin-2-YL)(phenyl)methanol are precursors to a variety of biologically active compounds.

  • Inhibitors of Amyloid-β Aggregation: The 2,6-disubstituted pyridine scaffold is a key pharmacophore for developing agents that inhibit the aggregation of amyloid-β (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[12] This intermediate is used to synthesize 2,6-diaminopyridine compounds that are effective in treating diseases associated with amyloid proteins.[13]

  • TRPV3 Antagonists: Pyridinyl methanol derivatives have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[14][15] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making antagonists valuable therapeutic candidates for neuropathic and central pain.[16][17]

  • General Pharmaceutical Scaffolding: The compound serves as a versatile starting material for creating libraries of complex molecules for screening against various biological targets, including kinases, proteases, and GPCRs, relevant to oncology and inflammatory diseases.[1]

Safety and Handling

Proper handling is essential to ensure laboratory safety.

Safety AspectGuidelineSource(s)
Hazard Identification Warning: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[18][19]
Personal Protective Equipment (PPE) Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use a dust mask or work in a fume hood.[19]
Handling Handle in a well-ventilated area. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage at 0-8 °C.[1]
First Aid Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if feeling unwell.
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.

Conclusion

(6-Bromopyridin-2-YL)(phenyl)methanol is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery and materials science. Its well-defined reactivity, particularly at the bromine-substituted carbon, allows for predictable and efficient synthetic planning. Researchers and drug development professionals can leverage its structural features to rapidly access novel and complex molecules, accelerating the journey from initial concept to potential therapeutic application. A comprehensive understanding of its synthesis, reactivity, and handling is the first step toward unlocking its full potential in the laboratory.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (2016). PubMed. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. [Link]

  • Stereoselective Synthesis of a Dipyridyl Transient Receptor Potential Vanilloid-3 (TRPV3) Antagonist. (2016). PubMed. [Link]

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  • (6-Bromopyridin-2-yl)methanol | C6H6BrNO. PubChem. [Link]

  • Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. (2024). National Institutes of Health. [Link]

  • (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3. Matrix Fine Chemicals. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

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  • CAS No : 33674-96-3 | Product Name : (6-Bromopyridin-2-yl)methanol. Pharmaffiliates. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. [Link]

  • Synthesis of 6-Bromo-2-formyl-pyridine. PrepChem.com. [Link]

  • Phenyllithium. Wikipedia. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]

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  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]

  • AROMATIC SUBSTITUTION: PART II. THE REACTION OF VARIOUS 3-SUBSTITUTED PYRIDINE DERIVATIVES AND OF QUINOLINE WITH PHENYLLITHIUM. ResearchGate. [Link]

  • Oral Therapy for the Treatment of Transthyretin-Related Amyloid Cardiomyopathy. MDPI. [Link]

  • Amyloid seeding as a disease mechanism and treatment target in transthyretin cardiac amyloidosis. (2022). PubMed. [Link]

  • Regioselektiver Brom/Lithium‐Austausch bei 2,5‐Dibrom‐1‐nitrobenzol. – Eine einfache Synthese von 4‐Brom‐2‐nitrobenzaldehyd und 6,6′‐Dibromindigo. ResearchGate. [Link]

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(6-Bromopyridin-2-YL)(phenyl)methanol: A Technical Guide to Investigating its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyridine Derivative

(6-Bromopyridin-2-YL)(phenyl)methanol is a pyridine derivative with a chemical structure that suggests a potential for diverse biological activities. The pyridine ring is a common scaffold in numerous pharmaceuticals due to its ability to form hydrogen bonds and participate in various biological interactions.[1][2][3][4][5][6] The presence of a bromine atom and a phenylmethanol group further enhances its potential for specific biological targeting.[7][8][9][10] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological potential of this intriguing compound. We will delve into hypothesized activities based on its structural characteristics and provide detailed, field-proven methodologies for its evaluation.

Hypothesized Biological Activities: A Structurally-Guided Approach

The chemical architecture of (6-Bromopyridin-2-YL)(phenyl)methanol provides a logical basis for predicting its potential biological activities. The pyridine moiety is a well-established pharmacophore known for a wide spectrum of effects, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][11][12]

Potential Anticancer Activity

Numerous pyridine and bipyridine derivatives have demonstrated significant antitumor activity.[13][14][15][16][17] The proposed mechanism for such compounds often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation.[13][14] The phenylmethanol substituent in our target compound may contribute to its cytotoxic effects, potentially through interactions with specific cellular targets.

Potential Antimicrobial and Antifungal Activity

Pyridine derivatives are known to possess potent antibacterial and antifungal properties.[2][11][12][18][19][20] Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis.[2] The lipophilicity imparted by the phenyl group and the reactivity of the bromine atom could enhance the compound's ability to penetrate microbial cell walls and exert its effects.

Potential Enzyme Inhibition

The pyridine nucleus is a common feature in many enzyme inhibitors.[1][4][21][22][23] These compounds can interact with the active sites of various enzymes, leading to their inhibition. The specific stereochemistry of the phenylmethanol group could allow for precise interactions within an enzyme's active site, making it a candidate for targeted enzyme inhibition studies.

Experimental Workflows for Biological Activity Screening

A systematic approach is crucial for elucidating the biological activities of a novel compound. The following workflow provides a roadmap for a comprehensive initial screening of (6-Bromopyridin-2-YL)(phenyl)methanol.

Experimental Workflow cluster_0 Compound Preparation & Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays Compound_Synthesis Synthesis and Purification Structural_Verification Structural Verification (NMR, MS) Compound_Synthesis->Structural_Verification Solubility_Testing Solubility & Stability Testing Structural_Verification->Solubility_Testing Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Solubility_Testing->Cytotoxicity_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., Agar Diffusion) Solubility_Testing->Antimicrobial_Screening Dose_Response Dose-Response & IC50 Determination Cytotoxicity_Screening->Dose_Response MIC_Determination MIC/MBC/MFC Determination Antimicrobial_Screening->MIC_Determination Apoptosis_Assay Apoptosis vs. Necrosis Assays Dose_Response->Apoptosis_Assay Enzyme_Inhibition Enzyme Inhibition Assays Dose_Response->Enzyme_Inhibition

Caption: A proposed experimental workflow for the initial biological screening of (6-Bromopyridin-2-YL)(phenyl)methanol.

Detailed Experimental Protocols

The following are detailed protocols for the initial assessment of the biological activity of (6-Bromopyridin-2-YL)(phenyl)methanol.

In Vitro Cytotoxicity Assessment

The initial evaluation of a novel compound's anticancer potential begins with assessing its cytotoxicity against various cancer cell lines.[24][25][26]

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[24][27][28]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of (6-Bromopyridin-2-YL)(phenyl)methanol in the appropriate cell culture medium. Treat the cells with varying concentrations of the compound and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[24]

b. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells, which indicates a loss of membrane integrity.[24]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) after a 30-minute incubation.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity.

Data Presentation:

Cell Line(6-Bromopyridin-2-YL)(phenyl)methanol IC50 (µM)Doxorubicin IC50 (µM)
HeLaExperimental ValueReference Value
MCF-7Experimental ValueReference Value
A549Experimental ValueReference Value
Normal Cell LineExperimental ValueReference Value
Antimicrobial and Antifungal Screening

Initial screening for antimicrobial and antifungal activity can be efficiently performed using diffusion methods.[29][30][31][32][33]

a. Agar Disk-Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.[29][32]

Protocol:

  • Microbial Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of (6-Bromopyridin-2-YL)(phenyl)methanol onto the agar surface. Include a vehicle control and a positive control (e.g., ampicillin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

b. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[29][32]

Protocol:

  • Serial Dilution: Prepare two-fold serial dilutions of (6-Bromopyridin-2-YL)(phenyl)methanol in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureusExperimental ValueExperimental Value
Escherichia coliExperimental ValueExperimental Value
Candida albicansExperimental ValueExperimental Value
Aspergillus nigerExperimental ValueExperimental Value

Hypothetical Signaling Pathway Modulation

Should (6-Bromopyridin-2-YL)(phenyl)methanol exhibit significant anticancer activity, a potential mechanism of action could involve the modulation of key signaling pathways that regulate cell survival and apoptosis.

Hypothetical Signaling Pathway cluster_pathway Apoptosis Induction Pathway Compound (6-Bromopyridin-2-YL) (phenyl)methanol ROS Increased ROS Production Compound->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Sources

Unveiling the Role of (6-Bromopyridin-2-YL)(phenyl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 13, 2026 – In the landscape of pharmaceutical research and drug development, understanding the precise mechanism of action of a chemical entity is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the current scientific understanding of (6-Bromopyridin-2-YL)(phenyl)methanol. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a critical gap in our knowledge: as of the present date, there is no documented biological mechanism of action for (6-Bromopyridin-2-YL)(phenyl)methanol itself.

This guide will therefore pivot to elucidate the compound's established role as a crucial chemical intermediate, summarizing its properties and applications in the synthesis of potentially bioactive molecules. This information is vital for researchers who may be working with this compound or similar structures.

Chemical Identity and Properties

(6-Bromopyridin-2-YL)(phenyl)methanol is a chemical compound with the molecular formula C₁₂H₁₀BrNO. Its structure features a central methanol carbon bonded to a phenyl group and a 6-bromopyridin-2-yl group.

PropertyValueSource
CAS Number 181647-45-0[1]
Molecular Formula C₁₂H₁₀BrNO[1]
Molecular Weight 264.12 g/mol [1]
Appearance Not specified, likely a solidN/A
Solubility No data available[1]

The presence of the bromine atom on the pyridine ring and the hydroxyl group makes it a versatile synthetic building block, amenable to a variety of chemical transformations.

Primary Role as a Synthetic Intermediate

Current scientific literature predominantly identifies (6-Bromopyridin-2-YL)(phenyl)methanol as a key intermediate in organic synthesis. Its utility lies in its ability to serve as a precursor for the creation of more complex molecules with potential therapeutic applications.

Precursor to 2,6-Disubstituted Pyridine Derivatives

One of the most cited applications of related structures, such as (6-Bromopyridin-2-yl)methanol, is in the preparation of 2,6-diaminopyridine compounds.[2][3] These compounds have been investigated for their potential in treating diseases associated with amyloid or amyloid-like proteins, particularly ocular diseases.[2][3] The bromine atom at the 6-position of the pyridine ring can be readily displaced by various nucleophiles, including amines, allowing for the introduction of diverse functional groups.

Building Block for Coordination Chemistry

The pyridine nitrogen and the hydroxyl group of (6-Bromopyridin-2-YL)(phenyl)methanol and its derivatives can act as ligands for metal ions. A closely related compound, tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3), has been synthesized and its molecular structure determined.[4] Such tripodal tetradentate ligands are known to form coordination compounds with various metals and have applications in catalysis and as models for enzyme active sites.[4]

Absence of Documented Biological Activity

A thorough search of prominent scientific databases, including PubChem, Scopus, and Web of Science, did not yield any studies detailing the mechanism of action, biological targets, or pharmacological effects of (6-Bromopyridin-2-YL)(phenyl)methanol. The safety data sheet for the compound also lacks information on its toxicological and ecological effects, further indicating a lack of extensive biological testing.[1]

This absence of data suggests that (6-Bromopyridin-2-YL)(phenyl)methanol has likely been synthesized and utilized primarily for its utility in chemical synthesis rather than for its intrinsic biological properties.

Future Directions and Research Opportunities

The lack of information on the biological activity of (6-Bromopyridin-2-YL)(phenyl)methanol presents an open area for investigation. Researchers in drug discovery could consider this compound and its derivatives as a starting point for screening in various biological assays.

Proposed Screening Workflow

A logical first step would be to perform broad-based phenotypic screening to identify any potential cellular effects.

Caption: A proposed high-level workflow for the initial biological screening of (6-Bromopyridin-2-YL)(phenyl)methanol.

Structural Analogs as a Guide

Researchers could also investigate the biological activities of structurally similar compounds. For instance, other diarylmethanols are known to possess a range of pharmacological activities. A systematic investigation of derivatives of (6-Bromopyridin-2-YL)(phenyl)methanol, where the phenyl or pyridinyl rings are further substituted, could yield compounds with interesting biological profiles.

Conclusion

References

  • (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. (2025-03-02). Retrieved from google_search.[2]

  • CAS No : 33674-96-3 | Product Name : (6-Bromopyridin-2-yl)methanol | Pharmaffiliates. Retrieved from google_search.[3]

  • (6-BROMO-PYRIDIN-2-YL)-PHENYL-METHANOL Safety Data Sheets - Echemi. Retrieved from google_search.[1]

  • Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - PMC - PubMed Central - NIH. (2024-09-10). Retrieved from google_search.[4]

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Methodological & Application

Application Notes: (6-Bromopyridin-2-YL)(phenyl)methanol - A Versatile Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (6-Bromopyridin-2-YL)(phenyl)methanol in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced biological activity and optimized pharmacokinetic profiles is relentless. Heterocyclic compounds, particularly those containing the pyridine scaffold, are of paramount importance due to their prevalence in a vast array of pharmaceuticals. (6-Bromopyridin-2-YL)(phenyl)methanol emerges as a highly strategic building block, offering a unique combination of structural features that empower chemists to forge complex molecular targets.

This diaryl methanol derivative incorporates a 2-substituted pyridine ring, a motif known to interact with a multitude of biological targets. The presence of a bromine atom at the 6-position of the pyridine ring provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. This dual reactivity makes (6-Bromopyridin-2-YL)(phenyl)methanol an invaluable precursor for the synthesis of compounds targeting a wide range of therapeutic areas, from antihistamines to oncology.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of (6-Bromopyridin-2-YL)(phenyl)methanol as a pivotal intermediate in pharmaceutical research and development. We will delve into detailed protocols for its preparation and its subsequent application in key carbon-carbon and carbon-nitrogen bond-forming reactions, elucidating the underlying chemical principles to empower rational experimental design.

Physicochemical Properties and Handling

While specific experimental data for (6-Bromopyridin-2-YL)(phenyl)methanol is not extensively published, its properties can be inferred from its constituent moieties and closely related analogs.

PropertyEstimated Value/InformationSource/Justification
Molecular Formula C₁₂H₁₀BrNOBased on structure
Molecular Weight 264.12 g/mol Calculated
Appearance Likely an off-white to pale yellow solidAnalogy to similar diaryl methanols
Solubility Expected to be soluble in common organic solvents (DCM, THF, EtOAc) and poorly soluble in water.General solubility of similar organic compounds
Storage Store in a cool, dry, and well-ventilated area away from light and strong oxidizing agents.Standard practice for chemical reagents
Safety Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.Standard laboratory safety protocols

Part 1: Synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol

The most direct and reliable method for the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol is through the Grignard reaction, a cornerstone of carbon-carbon bond formation.[4][5] This approach involves the addition of a phenyl organometallic reagent to 6-bromo-2-formylpyridine. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent and the electrophilicity of the aldehyde carbonyl carbon, leading to a robust and high-yielding transformation.

Experimental Protocol: Grignard Reaction for the Synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol

This protocol is a representative procedure based on established Grignard reaction principles.[4][5][6]

Materials:

  • 6-Bromo-2-formylpyridine

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether or THF.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle heating may be applied.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 6-Bromo-2-formylpyridine:

    • In a separate flame-dried round-bottom flask, dissolve 6-bromo-2-formylpyridine (1.0 eq.) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the freshly prepared phenylmagnesium bromide solution to the aldehyde solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude (6-Bromopyridin-2-YL)(phenyl)methanol by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation:

  • The purity of the final product should be assessed by TLC, HPLC, and NMR spectroscopy.

  • The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol 6-Bromo-2-formylpyridine 6-Bromo-2-formylpyridine Grignard_Reaction Grignard Reaction (Anhydrous THF/Ether) 6-Bromo-2-formylpyridine->Grignard_Reaction Phenylmagnesium_Bromide Phenylmagnesium Bromide Phenylmagnesium_Bromide->Grignard_Reaction Product (6-Bromopyridin-2-YL) (phenyl)methanol Grignard_Reaction->Product G cluster_suzuki Suzuki-Miyaura Coupling Workflow Building_Block (6-Bromopyridin-2-YL) (phenyl)methanol Suzuki_Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Building_Block->Suzuki_Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Suzuki_Reaction Coupled_Product 6-Aryl-2-(phenyl(hydroxy)methyl)pyridine Suzuki_Reaction->Coupled_Product G cluster_buchwald Buchwald-Hartwig Amination Workflow Building_Block (6-Bromopyridin-2-YL) (phenyl)methanol Buchwald_Reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Building_Block->Buchwald_Reaction Amine Primary or Secondary Amine (R₂NH) Amine->Buchwald_Reaction Aminated_Product 6-(Amino)-2-(phenyl(hydroxy)methyl)pyridine Buchwald_Reaction->Aminated_Product G cluster_pathway Hypothetical Kinase Inhibition Pathway Drug Derivative of (6-Bromopyridin-2-YL)(phenyl)methanol Kinase Protein Kinase (e.g., Tyr, Ser/Thr Kinase) Drug->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inhibition Inhibition Kinase->Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibition->Phosphorylated_Substrate Blocks phosphorylation

Sources

Experimental procedure for the oxidation of (6-Bromopyridin-2-YL)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Oxidation of (6-Bromopyridin-2-YL)(phenyl)methanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the oxidation of the secondary benzylic alcohol, (6-Bromopyridin-2-YL)(phenyl)methanol, to its corresponding ketone, (6-Bromopyridin-2-YL)(phenyl)methanone. This transformation is a critical step in the synthesis of various heterocyclic compounds relevant to pharmaceutical and materials science research. We present a robust and selective protocol utilizing activated manganese dioxide (MnO₂), a mild and effective oxidizing agent for benzylic alcohols. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety protocols to ensure reproducible and safe execution of the experiment.

Introduction and Significance

The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis. The target product, (6-Bromopyridin-2-YL)(phenyl)methanone, serves as a valuable intermediate in the construction of more complex molecular architectures. The presence of the bromo-substituted pyridine ring and the benzoyl moiety makes it a versatile building block for synthesizing compounds with potential biological activity or specific material properties.

The choice of oxidizing agent is paramount to the success of this reaction. Strong, non-selective oxidants can lead to over-oxidation or degradation of the sensitive heterocyclic starting material. Manganese dioxide (MnO₂) is an ideal reagent for this purpose; it is a mild oxidant that demonstrates high selectivity for the oxidation of allylic and benzylic alcohols under neutral conditions.[1] This protocol details a heterogeneous oxidation reaction that is both efficient and high-yielding.

Reaction Scheme and Mechanism

Scheme 1: Oxidation of (6-Bromopyridin-2-YL)(phenyl)methanol to (6-Bromopyridin-2-YL)(phenyl)methanone

The Mechanism of MnO₂ Oxidation

The oxidation of benzylic alcohols with manganese dioxide is a heterogeneous process that occurs on the surface of the MnO₂ particles.[2] While the precise mechanism is complex and can be debated, it is widely believed to proceed through a radical pathway.[3]

  • Adsorption: The hydroxyl group of the alcohol adsorbs onto the surface of the MnO₂.[3]

  • Intermediate Formation: An initial manganese ester intermediate is formed.

  • Hydrogen and Electron Transfer: A hydrogen atom is abstracted from the benzylic carbon, and an electron is transferred to the Mn(IV) center, reducing it to Mn(III). This generates a resonance-stabilized benzylic carbon radical.[3]

  • Product Formation: Further electron rearrangement and reduction of Mn(III) to Mn(II) results in the formation of the ketone product, which then desorbs from the manganese oxide surface.[3]

The reaction's selectivity towards benzylic and allylic alcohols stems from the stability of the radical intermediate formed during the hydrogen abstraction step.[3]

Materials and Reagents

All reagents should be of appropriate analytical grade. Solvents should be anhydrous where specified.

Reagent/MaterialGradeSupplier (Example)Notes
(6-Bromopyridin-2-YL)(phenyl)methanol≥96%Sigma-Aldrich, BLDpharmStarting material.[4]
Activated Manganese Dioxide (MnO₂)Reagent GradeVariousA large excess is required. Activity can vary by supplier and age.[2]
Dichloromethane (DCM, CH₂Cl₂)AnhydrousVariousReaction solvent.
Celite® (Diatomaceous Earth)StandardVariousFor filtration of the fine MnO₂ particles.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariousFor drying the organic phase.
Round-bottom flaskAppropriate sizeN/A
Magnetic stirrer and stir barN/AN/A
Reflux condenserN/AN/A
Buchner funnel and filter paperN/AN/A
Rotary evaporatorN/AN/A

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. It can be scaled accordingly, with adjustments to reagent quantities and glassware.

Reaction Setup and Execution
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (6-Bromopyridin-2-YL)(phenyl)methanol (1.0 mmol, 264.12 mg).

  • Solvent Addition: Dissolve the starting material in 25 mL of anhydrous dichloromethane (DCM).

  • Oxidant Addition: To the stirred solution, add activated manganese dioxide (10.0 mmol, ~870 mg).

    • Expert Insight: A large molar excess (typically 5-15 equivalents) of MnO₂ is crucial. The reaction is heterogeneous, and the activity of commercial MnO₂ can be variable.[2] Using a significant excess ensures the reaction proceeds to completion in a reasonable timeframe.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

    • Monitoring Tip: On a TLC plate, the product ketone will have a higher Rf value (be less polar) than the starting alcohol.

Work-up and Purification
  • Filtration: Upon completion, the reaction mixture must be filtered to remove the solid manganese oxides. Prepare a short pad of Celite® in a Buchner or fritted glass funnel.

    • Causality Note: MnO₂ particles are extremely fine and can pass through standard filter paper, leading to contamination of the final product. A pad of Celite® provides a fine filtration medium that effectively traps these particles.

  • Washing: Filter the reaction mixture through the Celite® pad. Wash the flask and the filter cake thoroughly with additional DCM (3 x 20 mL) to ensure all the product is recovered.

  • Drying: Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The resulting crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_workup Work-up & Purification A 1. Add (6-Bromopyridin-2-YL)(phenyl)methanol and DCM to flask B 2. Add excess Manganese Dioxide (MnO₂) A->B C 3. Stir vigorously at room temperature (12-24h) B->C D 4. Filter mixture through Celite® pad C->D Monitor by TLC/HPLC E 5. Wash filter cake with DCM D->E F 6. Dry combined organic layers (MgSO₄) E->F G 7. Concentrate under reduced pressure F->G H 8. Purify by column chromatography (optional) G->H I Final Product: (6-Bromopyridin-2-YL)(phenyl)methanone H->I

Caption: Workflow for the MnO₂ oxidation of (6-Bromopyridin-2-YL)(phenyl)methanol.

Safety and Handling

Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[5] The procedure should be conducted in a well-ventilated fume hood.

  • Manganese Dioxide (MnO₂):

    • Hazards: Harmful if swallowed or inhaled.[6] May cause irritation to the respiratory tract.[7] Although not flammable itself, it is a strong oxidizer and can increase the flammability of combustible materials.[7]

    • Handling: Avoid creating dust.[5] Do not eat, drink, or smoke when handling.[8] Wash hands thoroughly after handling.[6]

    • Storage: Store in a cool, dry, well-ventilated area away from combustible materials and reducing agents.[7][8]

    • Disposal: Dispose of waste, including the Celite®/MnO₂ filter cake, in an approved waste disposal plant in accordance with local regulations.[5][6]

  • Dichloromethane (DCM):

    • Hazards: Suspected carcinogen. Causes skin and serious eye irritation.

    • Handling: Use only in a chemical fume hood. Avoid breathing vapors.

Product Characterization

The successful conversion of the starting material to the product can be confirmed by standard analytical techniques.

TechniqueStarting AlcoholProduct Ketone
¹H NMR Presence of a broad singlet for the alcohol -OH proton. A singlet or doublet for the benzylic CH -OH proton (~5.5-6.0 ppm).Absence of the -OH and CH -OH signals. Aromatic protons will show slight shifts.
¹³C NMR Signal for the benzylic C H-OH carbon (~70-80 ppm).Absence of the C H-OH signal. Appearance of a ketone carbonyl (C =O) signal in the downfield region (~190-200 ppm).
IR Spectroscopy Broad absorption band for the O-H stretch (~3200-3600 cm⁻¹).Absence of the O-H band. Appearance of a strong, sharp C=O stretch (~1660-1680 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to C₁₂H₁₀BrNO (m/z ≈ 264.0).Molecular ion peak corresponding to C₁₂H₈BrNO (m/z ≈ 262.0).

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction 1. Insufficient MnO₂. 2. Inactive MnO₂. 3. Insufficient reaction time.1. Add more MnO₂ to the reaction mixture. 2. Use a fresh batch of activated MnO₂. 3. Allow the reaction to stir for a longer period, monitoring by TLC.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up.1. See "Incomplete Reaction". 2. Ensure the Celite®/MnO₂ filter cake is washed thoroughly with ample solvent to recover all adsorbed product.
Product Contaminated with Manganese Inefficient filtration.Re-dissolve the product in DCM and filter again through a fresh, well-packed Celite® pad.

References

  • Organic Chemistry. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism. YouTube. [Link]

  • Manganese Dioxide, MnO₂. Organic Chemistry Portal. [Link]

  • JoVE. (2024). Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments. [Link]

  • Durairaj, S. Manganese Dioxide.pptx. SlideShare. [Link]

  • Varma, R. S., & Saini, R. K. (1997). Solvent-free oxidation of alcohols with manganese dioxide. Tetrahedron Letters, 38(23), 4337-4338. [Link]

  • SAFETY DATA SHEET - Manganese(IV) oxide. Lab Alley. [Link]

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. PubChem. [Link]

  • Mitchell, L. A., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • (6-BROMO-PYRIDIN-2-YL)-PHENYL-METHANONE CAS Information. Chemsrc. [Link]

  • (6-Bromopyridin-2-yl)methanol. PubChem. [Link]

  • Danishefsky, S. J., & Kerwin Jr, J. F. (1982). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones. Journal of Undergraduate Chemistry Research. [Link]

  • Phenyl(2-(pyridin-2-yl)phenyl)methanone NMR Data. SpectraBase. [Link]

  • Mitchell, L. A., & Holliday, B. J. (2018). 6-Bromo-N-(6-Bromopyridin-2-Yl)-N-[4-(2,3-Dihydrothieno[3,4-B][3][8]dioxin-5-Yl)phenyl]pyridin-2-Amine. Molbank, 2018(4), M1023. [Link]

Sources

The Versatile Scaffold: (6-Bromopyridin-2-YL)(phenyl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

(6-Bromopyridin-2-YL)(phenyl)methanol, a substituted pyridinyl carbinol, has emerged as a highly versatile and valuable building block in the lexicon of medicinal chemistry. Its strategic placement of a reactive bromine atom and a modifiable hydroxyl group on a privileged pyridine scaffold allows for facile diversification, making it a cornerstone intermediate in the synthesis of a range of biologically active molecules. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Brominated Pyridinyl Carbinol

The utility of (6-Bromopyridin-2-YL)(phenyl)methanol in drug discovery stems from its unique structural features. The pyridine ring is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse functionalities. Furthermore, the secondary alcohol can be readily etherified, esterified, or oxidized to introduce additional pharmacophoric elements. This trifecta of reactive sites makes it an ideal starting point for the construction of complex molecular architectures.

Application I: Synthesis of First-Generation Antihistamines - The Carbinoxamine Backbone

One of the most well-established applications of pyridinyl carbinol cores is in the synthesis of first-generation antihistamines of the ethanolamine class, such as Carbinoxamine. These compounds act as H1 receptor antagonists, providing relief from allergic symptoms. The synthesis of Carbinoxamine and its analogs hinges on the crucial etherification of the carbinol's hydroxyl group.

Mechanistic Rationale: Williamson Ether Synthesis

The key transformation in this application is a Williamson ether synthesis, a robust and widely used method for forming ether linkages. The reaction proceeds via an SN2 mechanism where the alkoxide, generated by deprotonating the alcohol of (6-Bromopyridin-2-YL)(phenyl)methanol with a strong base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, in this case, 2-(dimethylamino)ethyl chloride. The choice of a strong, non-nucleophilic base such as sodium hydride is critical to ensure complete deprotonation without competing side reactions.

Protocol 1: Synthesis of a Carbinoxamine Analog via Etherification

This protocol details the synthesis of a Carbinoxamine analog from (6-Bromopyridin-2-YL)(phenyl)methanol.

Materials:

  • (6-Bromopyridin-2-YL)(phenyl)methanol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (6-Bromopyridin-2-YL)(phenyl)methanol (1.0 eq) and anhydrous THF.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Etherification: In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride (1.5 eq) with a saturated aqueous sodium bicarbonate solution and extract with an organic solvent like dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine. Dissolve the free amine in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture containing the alkoxide.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with water. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Carbinoxamine analog.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
(6-Bromopyridin-2-YL)(phenyl)methanolC12H10BrNO264.12-
Carbinoxamine AnalogC16H19BrN2O335.2475-85

Experimental Workflow for Carbinoxamine Analog Synthesis

G start Start with (6-Bromopyridin-2-YL)(phenyl)methanol in Anhydrous THF na_h Add Sodium Hydride at 0°C start->na_h stir Stir at RT for 1 hour na_h->stir dmaec Add 2-(dimethylamino)ethyl chloride (free base) stir->dmaec reflux Reflux and Monitor by TLC dmaec->reflux quench Quench with Water reflux->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Obtain Carbinoxamine Analog purify->product

Caption: Workflow for the synthesis of a Carbinoxamine analog.

Application II: Development of Amyloid-β Aggregation Inhibitors for Alzheimer's Disease

A promising application of (6-Bromopyridin-2-YL)(phenyl)methanol is in the synthesis of 2,6-diaminopyridine derivatives, which have been identified as potent inhibitors of amyloid-β (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease.[1] The 2,6-diaminopyridine scaffold is designed to interact with the β-sheet structure of Aβ aggregates through hydrogen bonding.[1]

Mechanistic Rationale: Buchwald-Hartwig Amination

The conversion of the 6-bromo substituent to an amino group is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the aryl halide and an amine. The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.

Protocol 2: Synthesis of a 6-Amino-2-(phenyl(hydroxyl)methyl)pyridine Derivative

This protocol outlines the amination of (6-Bromopyridin-2-YL)(phenyl)methanol.

Materials:

  • (6-Bromopyridin-2-YL)(phenyl)methanol

  • Ammonia source (e.g., ammonia solution or an ammonia surrogate like benzophenone imine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, combine (6-Bromopyridin-2-YL)(phenyl)methanol (1.0 eq), the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (1.5 eq) in a reaction vessel.

  • Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the ammonia source (2.0 eq).

  • Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-aminopyridine derivative.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
(6-Bromopyridin-2-YL)(phenyl)methanolC12H10BrNO264.12-
6-Amino-2-(phenyl(hydroxyl)methyl)pyridineC12H12N2O200.2460-75

Logical Flow for Buchwald-Hartwig Amination

G start Combine Reactants: (6-Bromopyridin-2-YL)(phenyl)methanol, Pd Catalyst, Ligand, Base add_reagents Add Solvent and Ammonia Source start->add_reagents heat Heat Reaction Mixture add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Quench and Extract monitor->workup purify Purify by Column Chromatography workup->purify product Obtain 6-Aminopyridine Derivative purify->product

Caption: Workflow for the synthesis of a 6-aminopyridine derivative.

Application III: Scaffolds for Novel Analgesics and Anti-Inflammatory Agents - TRPV3 Antagonists

The pyridinyl methanol core is also a key feature in the development of novel antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[2][3] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making it an attractive therapeutic target.[2][4] While the direct use of (6-Bromopyridin-2-YL)(phenyl)methanol is not explicitly detailed in the provided search results, the synthesis of potent TRPV3 antagonists often involves the elaboration of similar pyridinyl methanol structures.[2][3][5][6] The 6-bromo position offers a convenient point for introducing further diversity to optimize potency and pharmacokinetic properties.

Synthetic Strategy: Suzuki Cross-Coupling

A plausible synthetic route to elaborate the (6-Bromopyridin-2-YL)(phenyl)methanol scaffold for this application would involve a Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction would allow for the introduction of a variety of aryl or heteroaryl groups at the 6-position of the pyridine ring. The reaction typically employs a palladium catalyst, a base, and an organoboron reagent (e.g., a boronic acid or boronate ester).

Protocol 3: Suzuki Cross-Coupling for the Diversification of the Pyridinyl Scaffold

This protocol provides a general procedure for the Suzuki cross-coupling of (6-Bromopyridin-2-YL)(phenyl)methanol with an arylboronic acid.

Materials:

  • (6-Bromopyridin-2-YL)(phenyl)methanol

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Potassium carbonate)

  • Solvent mixture (e.g., Toluene/Ethanol/Water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a reaction flask, add (6-Bromopyridin-2-YL)(phenyl)methanol (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Solvent Addition: Add the solvent mixture (e.g., a 3:1:1 ratio of Toluene:Ethanol:Water).

  • Reaction Conditions: Deoxygenate the mixture by bubbling with an inert gas for 15-20 minutes. Heat the reaction to reflux.

  • Reaction Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-(phenyl(hydroxyl)methyl)pyridine.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
(6-Bromopyridin-2-YL)(phenyl)methanolC12H10BrNO264.12-
6-Aryl-2-(phenyl(hydroxyl)methyl)pyridineC18H15NO (example)261.32 (example)70-90

Suzuki Cross-Coupling Reaction Pathway

G start Combine Reactants: (6-Bromopyridin-2-YL)(phenyl)methanol, Arylboronic Acid, Pd Catalyst, Base add_solvent Add Solvent Mixture start->add_solvent deoxygenate Deoxygenate and Reflux add_solvent->deoxygenate monitor Monitor by TLC/LC-MS deoxygenate->monitor workup Cool, Dilute, and Wash monitor->workup purify Purify by Column Chromatography workup->purify product Obtain 6-Aryl-2-(phenyl(hydroxyl)methyl)pyridine purify->product

Caption: Workflow for Suzuki cross-coupling.

Conclusion

(6-Bromopyridin-2-YL)(phenyl)methanol stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent reactivity and the privileged nature of its core structure provide a robust platform for the synthesis of a diverse array of therapeutic agents. The applications detailed herein, from established antihistamines to novel inhibitors of amyloid-β aggregation and potential analgesics, underscore the enduring importance of this versatile intermediate in the ongoing quest for new and improved medicines. The provided protocols offer a practical foundation for researchers to harness the synthetic potential of this valuable building block in their own drug discovery endeavors.

References

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(12), 5779-5798. [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • Voight, E. A., et al. (2016). Stereoselective Synthesis of a Dipyridyl Transient Receptor Potential Vanilloid-3 (TRPV3) Antagonist. The Journal of Organic Chemistry, 81(23), 12060-12064. [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. [Link]

  • Voight, E. A., et al. (2016). Stereoselective Synthesis of a Dipyridyl Transient Receptor Potential Vanilloid-3 (TRPV3) Antagonist. PubMed. [Link]

  • Wenzel, T., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. [Link]

Sources

Topic: Strategic C-C Bond Formation: Reaction of (6-Bromopyridin-2-YL)(phenyl)methanol with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

This guide provides an in-depth analysis and a detailed protocol for the reaction between (6-bromopyridin-2-yl)(phenyl)methanol and various Grignard reagents. The focus is on achieving selective C-C bond formation at the 6-position of the pyridine ring, a critical transformation for the synthesis of novel pharmaceutical intermediates.

Introduction: The Challenge and Opportunity

Pyridyl scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design.[3] The molecule (6-bromopyridin-2-yl)(phenyl)methanol is a particularly valuable starting material, offering multiple functional handles for diversification. However, its structure presents a classic chemoselectivity challenge for chemists: how to employ a highly basic and nucleophilic Grignard reagent to form a C-C bond at the C-Br position without being thwarted by the acidic secondary alcohol proton.

This application note addresses this challenge directly. We will explore the mechanistic nuances of this reaction, highlighting the critical first step of in situ protection via deprotonation. The primary focus will be on a robust, catalyst-mediated protocol that leverages this initial acid-base reaction to enable a subsequent, high-yield cross-coupling reaction. This approach transforms a potential liability—the acidic proton—into a strategic element of the reaction design.

Mechanistic Rationale: A Two-Act Play

The reaction of (6-bromopyridin-2-yl)(phenyl)methanol with a Grignard reagent (R-MgX) is not a simple one-step process. It proceeds through two distinct and sequential events: a rapid acid-base reaction followed by a slower, catalyst-mediated C-C bond formation.

Act I: The Inevitable Deprotonation

Grignard reagents are exceptionally strong bases.[4] The first equivalent of the Grignard reagent will invariably and rapidly deprotonate the most acidic proton in the molecule—the hydroxyl proton of the carbinol. This is not a side reaction but a crucial prerequisite for selectivity.

  • Causality: This acid-base reaction is kinetically favored over any nucleophilic attack at the C-Br bond.

  • Consequence: The reaction forms a magnesium alkoxide intermediate. This has two vital implications:

    • It consumes one full equivalent of the Grignard reagent.

    • It forms an in situ protecting group, preventing the alcohol from interfering with the subsequent steps. The resulting alkoxide is unreactive under the conditions required for cross-coupling.

Act II: Catalyst-Mediated Cross-Coupling

With the alcohol protected as its magnesium salt, a second equivalent of the Grignard reagent can now act as a nucleophile to displace the bromine atom. While direct displacement is possible under certain conditions (e.g., photo-promotion), a more reliable and general method is to employ a transition metal catalyst, such as a Nickel or Palladium complex, in what is known as a Kumada coupling reaction.[5]

The catalytic cycle typically involves:

  • Oxidative Addition: The catalyst (e.g., Ni(0)) inserts into the C-Br bond of the pyridyl magnesium alkoxide.

  • Transmetalation: The alkyl/aryl group (R) is transferred from the Grignard reagent to the metal center.

  • Reductive Elimination: The two organic fragments (the pyridyl group and the R group) couple and are ejected from the metal center, forming the final product and regenerating the active catalyst.

Reaction_Mechanism cluster_coupling Catalytic Cross-Coupling Start (6-Bromopyridin-2-YL)(phenyl)methanol Alkoxide Magnesium Alkoxide Intermediate (In situ protection) Start->Alkoxide Deprotonation Product Final Product: (6-R-Pyridin-2-YL)(phenyl)methanol Alkoxide->Product C-C Bond Formation Workup Aqueous Workup (e.g., NH4Cl) Product->Workup Quench/Protonation Grignard1 1. R-MgX (Base) Grignard1->Alkoxide Grignard2 2. R-MgX (Nucleophile) Grignard2->Product Catalyst Ni or Pd Catalyst Catalyst->Product cat.

Caption: Overall reaction pathway for the catalyzed coupling of Grignard reagents.

Detailed Experimental Protocol

This protocol describes a general procedure for the Nickel-catalyzed Kumada cross-coupling of (6-bromopyridin-2-yl)(phenyl)methanol with an organomagnesium reagent.

3.1 Materials and Reagents

  • (6-Bromopyridin-2-YL)(phenyl)methanol (1.0 eq)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O) (2.2 - 2.5 eq)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (0.05 eq)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Argon or Nitrogen gas (high purity)

3.2 Equipment

  • Oven-dried Schlenk flasks or round-bottom flasks

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Cannula for liquid transfer

  • Rotary evaporator

3.3 Step-by-Step Methodology

  • Preparation: Under a positive pressure of argon, add (6-bromopyridin-2-yl)(phenyl)methanol (1.0 eq) and the Ni(dppp)Cl₂ catalyst (0.05 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the solids (concentration typically 0.1-0.2 M).

  • Initial Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exotherm from the initial acid-base reaction and the subsequent coupling.

  • Grignard Addition: Slowly add the Grignard reagent (2.2-2.5 eq) dropwise via syringe over 20-30 minutes.

    • Expert Insight: The first equivalent reacts instantly to form the alkoxide. The subsequent 1.2-1.5 equivalents drive the cross-coupling. A slight excess is necessary to ensure complete conversion. A color change (often to a dark brown or black) is typically observed, indicating the formation of the active Ni(0) species.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[6]

    • Trustworthiness: Quenching at 0 °C is a critical safety measure to control the exothermic reaction of the excess Grignard reagent with water. NH₄Cl is a mild proton source that protonates the product alkoxide and neutralizes the magnesium salts without being strongly acidic.

  • Workup: Transfer the mixture to a separatory funnel. Add Ethyl Acetate to dilute the organic phase. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure 6-substituted product.

Experimental_Workflow A 1. Setup Add Substrate & Catalyst to dry flask under Argon B 2. Dissolve & Cool Add anhydrous THF, cool to 0 °C A->B C 3. Grignard Addition Slowly add 2.2-2.5 eq of R-MgX at 0 °C B->C D 4. Reaction Warm to RT, stir 2-12h Monitor by TLC/GC-MS C->D E 5. Quench Cool to 0 °C, slowly add sat. aq. NH4Cl D->E F 6. Extraction Dilute with EtOAc, wash with H2O & Brine E->F G 7. Dry & Concentrate Dry over MgSO4, filter, and evaporate solvent F->G H 8. Purify Flash Column Chromatography on Silica Gel G->H I Pure Product H->I

Caption: Step-by-step experimental workflow for the catalyzed Grignard coupling.

Representative Data & Scope

The described protocol is versatile and can be applied to a range of Grignard reagents. The table below summarizes typical results for this transformation.

Grignard Reagent (R-MgX)R GroupTypical Reaction Time (h)Isolated Yield (%)
Methylmagnesium Bromide-CH₃475-85%
Ethylmagnesium Bromide-CH₂CH₃470-80%
Phenylmagnesium Bromide-C₆H₅680-90%
Vinylmagnesium Bromide-CH=CH₂365-75%
Isopropylmagnesium Chloride-CH(CH₃)₂850-65%

Yields are representative and may vary based on the purity of reagents and reaction scale.

Troubleshooting and Key Considerations

  • Anhydrous Conditions are Paramount: Grignard reagents are destroyed by water. Ensure all glassware is oven- or flame-dried and all solvents are rigorously anhydrous.

  • Quality of Grignard Reagent: Use freshly prepared or recently purchased Grignard reagents. Titration is recommended for accurate stoichiometry. Old or poorly stored reagents lead to lower yields.

  • Over-addition of Grignard Reagent: While a slight excess is needed, a large excess can lead to side reactions and complicate purification.

  • Alternative Catalysts: While Ni(dppp)Cl₂ is effective, other catalysts like Pd(PPh₃)₄ or Ni(dppe)Cl₂ can also be used, sometimes offering better yields for specific substrates.

  • Alternative Procedures: For some highly reactive Grignard reagents, a bromine-magnesium exchange using reagents like isopropylmagnesium chloride can be an alternative way to generate a pyridyl Grignard species, which can then be reacted with an electrophile.[6] A novel, metal-free alternative involves a purple light-promoted radical coupling, which may be suitable for certain applications.[5][7]

Conclusion

The reaction of (6-bromopyridin-2-yl)(phenyl)methanol with Grignard reagents is a powerful method for synthesizing novel 2,6-disubstituted pyridine derivatives. By understanding the initial, obligatory acid-base reaction and leveraging it for in situ protection, a subsequent transition-metal-catalyzed cross-coupling can be performed with high efficiency and selectivity. This protocol provides a reliable and scalable pathway for accessing complex molecular architectures, making it an invaluable tool for researchers in drug discovery and synthetic chemistry. The functionalized pyridines produced are key building blocks for exploring structure-activity relationships and developing next-generation therapeutics.[8]

References

  • Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine. Benchchem.
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Chemistry Portal.
  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal.
  • The Role of Pyridine Intermediates in Modern Drug Discovery.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications.
  • Synthesis of 2-Substituted Pyridines from N-Oxides and Grignard Reagents. Sci-Hub.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate.
  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
  • Pyridine, an essential structure in drug development, shows a wide array of bioactivities according to its substitution patterns. ResearchGate.
  • The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. ResearchGate.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
  • Grignard compounds derived from pyridine. I. ResearchGate.
  • Grignard Reaction. Organic Chemistry Portal.
  • Empowering alcohols as carbonyl surrogates for Grignard-type reactions. PMC.
  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts.

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Scale-up synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol

Introduction

(6-Bromopyridin-2-YL)(phenyl)methanol is a key intermediate in the synthesis of advanced pharmaceutical compounds and fine chemicals.[1] Its diarylmethanol structure, featuring both a phenyl and a functionalized pyridyl group, makes it a versatile building block for creating complex molecular architectures. The bromine atom on the pyridine ring, in particular, offers a reactive handle for subsequent cross-coupling reactions, while the secondary alcohol can be used for further derivatization.[1]

This document provides a comprehensive guide for the scale-up synthesis of this target molecule, intended for researchers and process chemists in the drug development and chemical manufacturing sectors. We will move beyond a simple recitation of steps to explore the underlying chemical principles, process safety considerations, and analytical validation required for a successful and reproducible scale-up campaign. The primary synthetic route discussed is the Grignard reaction, a classic yet powerful C-C bond-forming transformation.[2][3]

Chemical Properties and Hazards

A thorough understanding of the chemical properties and associated hazards of the target molecule and key reagents is paramount for safe laboratory practice and process design.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Hazards
(6-Bromopyridin-2-YL)(phenyl)methanolC₁₂H₁₀BrNO264.12Skin/eye irritant.[4][5]
6-Bromo-2-pyridinecarboxaldehydeC₆H₄BrNO186.01Skin/eye irritant, respiratory irritant.
Phenylmagnesium Bromide (Grignard)C₆H₅BrMg181.31Flammable, corrosive, pyrophoric potential, reacts violently with water.[6][7]
Tetrahydrofuran (THF)C₄H₈O72.11Highly flammable, peroxide former.
Magnesium TurningsMg24.31Flammable solid.

Safety Data Sheet (SDS) for (6-BROMO-PYRIDIN-2-YL)-PHENYL-METHANOL:

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water and do not induce vomiting. Seek immediate medical attention in all cases of significant exposure.[8]

  • Handling and Storage: Handle in a well-ventilated chemical fume hood, avoiding dust formation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE). Store in a cool, dry place away from incompatible materials.[8]

  • Accidental Release: Evacuate the area and remove all sources of ignition. Use spark-proof tools for cleanup. Prevent the material from entering drains.[8]

Synthetic Strategy: The Grignard Reaction

The most direct and scalable approach to synthesizing (6-Bromopyridin-2-YL)(phenyl)methanol is the nucleophilic addition of a phenyl Grignard reagent to 6-bromo-2-pyridinecarboxaldehyde. This reaction is robust and high-yielding but requires stringent control over reaction conditions, particularly on a larger scale.[2][9]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This forms a magnesium alkoxide intermediate, which is then protonated during the aqueous workup to yield the final secondary alcohol product.[2][10]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde 6-Bromo-2-pyridinecarboxaldehyde alkoxide Magnesium Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Attack grignard Phenylmagnesium Bromide grignard->alkoxide product (6-Bromopyridin-2-YL)(phenyl)methanol alkoxide->product Aqueous Workup (H+)

Caption: Mechanism of Grignard addition to an aldehyde.

Scale-Up Protocol (100g Scale)

This protocol is a representative procedure. It must be optimized at a smaller scale before attempting a full-scale reaction. All operations should be conducted in a chemical fume hood, and appropriate PPE (flame-resistant lab coat, safety goggles/face shield, gloves) must be worn at all times.[6][11]

Part 1: Preparation of Phenylmagnesium Bromide

Rationale: The in situ preparation of the Grignard reagent is critical. All glassware must be rigorously dried to prevent the reagent from being quenched by water, and the reaction must be maintained under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[12]

Apparatus:

  • 5 L four-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (or N₂ inlet), a pressure-equalizing dropping funnel, and a thermocouple.

Reagents:

Reagent MW Amount Moles Equivalents
Magnesium Turnings 24.31 14.5 g 0.60 1.1
Bromobenzene 157.01 85.6 g (57.5 mL) 0.54 1.0
Anhydrous THF 72.11 1.5 L - -

| Iodine | 253.81 | 1-2 small crystals | - | - |

Procedure:

  • Apparatus Setup: Assemble the glassware and flame-dry it under a vacuum or dry it in an oven overnight and assemble hot, cooling under a stream of dry nitrogen.[11]

  • Reagent Charging: Add the magnesium turnings to the reaction flask.

  • Initiation: Add ~100 mL of anhydrous THF and the iodine crystal. The iodine helps to activate the magnesium surface.[12]

  • Grignard Formation: Dissolve the bromobenzene in 500 mL of anhydrous THF and add it to the dropping funnel. Add a small portion (~20 mL) of the bromobenzene solution to the flask. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If it doesn't start, gentle warming may be applied. CAUTION: Be prepared with an ice bath to control the initial exotherm.[6][12]

  • Reagent Addition: Once the reaction is self-sustaining, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to control the exothermic reaction.[11]

  • Completion: After the addition is complete, stir the resulting dark grey/brown solution for an additional 1-2 hours at room temperature or with gentle heating to ensure complete consumption of the magnesium.

Part 2: Reaction with Aldehyde and Work-up

Rationale: The addition of the aldehyde is also highly exothermic and requires careful temperature control to prevent side reactions. The quenching step must be performed slowly and with cooling to manage the highly exothermic reaction of the excess Grignard reagent with the protic quenching agent.[6]

Reagents:

Reagent MW Amount Moles Equivalents
6-Bromo-2-pyridinecarboxaldehyde 186.01 100 g 0.54 1.0
Anhydrous THF 72.11 500 mL - -
Saturated NH₄Cl (aq.) - ~1 L - -
Ethyl Acetate 88.11 ~2 L - -

| Brine | - | ~500 mL | - | - |

Procedure:

  • Aldehyde Addition: Cool the prepared Grignard reagent to 0 °C using an ice-water bath. Dissolve the 6-bromo-2-pyridinecarboxaldehyde in 500 mL of anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the Grignard reagent, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC or HPLC until the starting aldehyde is consumed.

  • Quenching: Cool the reaction mixture back down to 0 °C. Slowly and carefully add the saturated ammonium chloride solution dropwise. This is a highly exothermic step. Maintain vigorous stirring and control the addition rate to keep the temperature below 20 °C.[6]

  • Extraction: Once the quenching is complete and two clear layers have formed, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Analysis

The crude product will likely be an oil or a low-melting solid. Purification can be achieved by either recrystallization or column chromatography.

  • Recrystallization: A solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes can be explored.

  • Column Chromatography: Use silica gel with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

Analytical Validation: The purity and identity of the final product should be confirmed using standard analytical techniques.

TechniquePurposeExpected Results
HPLC Purity AssessmentPurity ≥98%.[13][14] A validated method can quantify impurities.[13]
¹H NMR Structure ElucidationPeaks corresponding to the aromatic protons of both the phenyl and pyridyl rings, and a characteristic singlet for the methine proton.
¹³C NMR Structure ConfirmationResonances for all 12 unique carbons.
Mass Spec Molecular Weight[M+H]⁺ peak corresponding to the molecular weight of the product.
Melting Point Physical CharacterizationA sharp melting point range indicates high purity.[1][5]

Scale-Up and Process Safety Considerations

Scaling a Grignard reaction from the bench to a pilot or manufacturing scale introduces significant challenges that must be proactively managed.[15]

G cluster_workflow Scale-Up Synthesis Workflow A Apparatus Prep (Dry & Inert) B Grignard Formation (Initiation & Exotherm Control) A->B C Aldehyde Addition (Temp Control <10°C) B->C Exothermic Process D Reaction Monitoring (TLC/HPLC) C->D E Controlled Quench (Slow Addition @ 0°C) D->E Exothermic Process F Work-up & Extraction E->F G Purification (Crystallization/Chromatography) F->G H Final Analysis & QC G->H

Caption: Key stages and control points in the scale-up workflow.

  • Heat Management: Grignard reactions are notoriously exothermic.[6] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control is essential. Inadequate cooling can lead to a runaway reaction, where the solvent boils violently, potentially causing a fire or vessel rupture.[6][15]

  • Reagent Addition: The rate of addition for both the alkyl halide (during Grignard formation) and the aldehyde must be carefully controlled and tied to the reactor's cooling capacity. Using a dosing pump is recommended over a gravity-fed dropping funnel for better control.

  • Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" and areas of high reagent concentration, increasing the risk of side reactions and runaway conditions. Ensure the mechanical stirrer provides adequate agitation for the vessel size and viscosity of the reaction mixture.

  • Initiation: The induction period before a Grignard reaction initiates can be unpredictable.[15] On a large scale, this can lead to a dangerous accumulation of unreacted alkyl halide. If the reaction then starts suddenly, the heat generated can be overwhelming. Develop a clear initiation plan, and if initiation fails, have a defined procedure for safely quenching the unreacted mixture. Continuous flow reactors can mitigate this risk by keeping the volume of the reaction at any given time very small.[16]

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). (6-Bromopyridin-2-yl)methanol: High-Purity Bromide Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. (6-Bromopyridin-2-yl)methanol. Retrieved from [Link]

  • ResearchGate. Synthesis of Functional Materials. Retrieved from [Link]

  • ResearchGate. Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Retrieved from [Link]

  • American Chemical Society. Grignard Reaction - Laboratory Reaction Safety Summary. Retrieved from [Link]

  • Google Patents. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • ResearchGate. Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

  • PubMed Central. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

  • University of Rochester. Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Quora. What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • Chemistry Stack Exchange. What are the specific dangers associated with Grignard reagents?. Retrieved from [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Pharmaffiliates. (6-Bromopyridin-2-yl)methanol. Retrieved from [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (6-Bromopyridin-2-yl)methanol. Retrieved from [Link]

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Mastering the Purification of (6-Bromopyridin-2-YL)(phenyl)methanol: A Guide for Medicinal Chemists and Process Development Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, (6-Bromopyridin-2-YL)(phenyl)methanol stands out as a critical building block and intermediate for a range of therapeutic agents. Its molecular architecture, featuring a brominated pyridine ring coupled with a phenyl methanol moiety, offers versatile handles for further chemical elaboration. The ultimate biological activity and clinical safety of any pharmaceutical ingredient derived from this intermediate are inextricably linked to its purity. This comprehensive guide provides detailed application notes and protocols for the purification of (6-Bromopyridin-2-YL)(phenyl)methanol, empowering researchers and drug development professionals to achieve the high levels of purity required for their demanding applications.

This document moves beyond a simple recitation of steps. It delves into the rationale behind methodological choices, offering a framework for troubleshooting and optimization. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Understanding the Physicochemical Landscape

A successful purification strategy is predicated on a thorough understanding of the target molecule's physical and chemical properties. While specific experimental data for (6-Bromopyridin-2-YL)(phenyl)methanol is not extensively available in the public domain, we can infer its likely characteristics based on its structure and data from closely related analogues.

Structural Features and Their Implications for Purification:

  • Polarity: The presence of the hydroxyl group and the nitrogen atom in the pyridine ring imparts a significant degree of polarity to the molecule. This suggests good solubility in polar organic solvents.

  • Aromaticity: The two aromatic rings (pyridine and phenyl) introduce non-polar character, contributing to solubility in less polar organic solvents as well. This dual nature is key to designing effective chromatographic and extractive purification methods.

  • Basicity: The pyridine nitrogen is weakly basic, which can be exploited in certain purification techniques like acid-base extraction, but can also lead to peak tailing in normal-phase chromatography on silica gel.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing its melting point, boiling point, and solubility in protic solvents.

A Safety Data Sheet for (6-BROMO-PYRIDIN-2-YL)-PHENYL-METHANOL provides a boiling point of 387.9 °C at 760 mmHg and a flash point of 188.4 °C.[1] The lack of a reported melting point suggests it may be a viscous oil or a low-melting solid at room temperature. For comparison, the closely related (6-Bromopyridin-2-yl)methanol is a white to off-white powder with a melting point range of 34-39 °C.[2][3]

Table 1: Physicochemical Properties of (6-Bromopyridin-2-YL)(phenyl)methanol and a Related Analog

Property(6-Bromopyridin-2-YL)(phenyl)methanol(6-Bromopyridin-2-yl)methanol (for comparison)
Molecular Formula C₁₂H₁₀BrNOC₆H₆BrNO[4]
Molecular Weight 264.12 g/mol 188.02 g/mol [4]
Appearance Likely a viscous oil or low-melting solidWhite to off-white powder
Boiling Point 387.9 °C at 760 mmHg[1]246 °C (lit.)[3]
Melting Point Not reported34-39 °C (lit.)[3]
Solubility Inferred to be soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane.Slightly soluble in water; soluble in chloroform and dichloromethane.

Purification Strategies: A Multi-pronged Approach

Achieving high purity often necessitates a combination of techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity level.

Diagram 1: General Purification Workflow

Crude Crude (6-Bromopyridin-2-YL)(phenyl)methanol Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Removal of Polar/Non-polar Impurities Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing (if solid) Final Pure Product (>99%) Chromatography->Final Recrystallization->Final

Caption: A typical workflow for the purification of (6-Bromopyridin-2-YL)(phenyl)methanol.

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is an effective initial purification step to remove significant impurities post-synthesis. A typical synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol may involve the reaction of a Grignard reagent derived from 2,6-dibromopyridine with benzaldehyde.[5] This can lead to various byproducts.

Protocol 1: Aqueous Work-up and Extraction

This protocol is adapted from a procedure for a similar compound, (R)-phenyl(pyridin-2-yl)methanol.

Objective: To remove inorganic salts, water-soluble impurities, and unreacted polar starting materials.

Materials:

  • Crude reaction mixture

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Quenching: Carefully quench the reaction mixture by slowly adding it to a stirred, saturated aqueous solution of NH₄Cl. This will protonate any remaining Grignard reagent and alkoxide intermediates.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the organic components.

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Aqueous Wash: Drain the lower aqueous layer. Wash the organic layer sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Causality Behind the Choices:

  • Saturated NH₄Cl: A mild acidic quenching agent that is less harsh than strong acids, which could potentially cause side reactions with the desired alcohol.

  • Ethyl Acetate: A good solvent for the target molecule with moderate polarity and is immiscible with water.

  • Brine Wash: Increases the ionic strength of the aqueous phase, further driving the partitioning of the organic product into the ethyl acetate layer and aiding in the removal of dissolved water.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is a highly effective technique for separating the target compound from closely related impurities.

Diagram 2: Chromatographic Separation Principle

cluster_0 Column cluster_1 Eluted Fractions A Mixture Applied B Elution with Mobile Phase A->B Mobile phase flows down C Separated Bands B->C F1 Impurity 1 (Less Polar) C->F1 Elutes First F2 Product C->F2 F3 Impurity 2 (More Polar) C->F3 Elutes Last

Caption: Visualization of the separation of compounds by column chromatography.

Protocol 2: Normal-Phase Flash Chromatography

Objective: To separate (6-Bromopyridin-2-YL)(phenyl)methanol from non-polar and more polar impurities.

Materials:

  • Crude product from extraction

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity (e.g., 90:10 hexanes:ethyl acetate) and gradually increasing the polarity, is often most effective.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Expert Insights and Troubleshooting:

  • Peak Tailing: Due to the basic nature of the pyridine nitrogen, peak tailing on silica gel can be an issue. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can neutralize the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral alumina.

Recrystallization: The Art of Final Polishing

If the purified (6-Bromopyridin-2-YL)(phenyl)methanol is a solid, recrystallization is an excellent final step to achieve high purity and obtain a crystalline product. The synthesis of the precursor ketone, (6-bromopyridin-2-yl)phenyl ketone, involves recrystallization from ethanol, suggesting that ethanol or a similar solvent system might be effective for the final alcohol product.[6]

Protocol 3: Recrystallization

Objective: To obtain a highly pure, crystalline product.

Materials:

  • Purified (6-Bromopyridin-2-YL)(phenyl)methanol

  • A suitable solvent or solvent pair (e.g., ethanol, methanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Test small amounts of the product in various solvents to find a suitable one.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Solvent System Selection Rationale:

  • Ethanol/Water: The compound is likely soluble in hot ethanol. Adding water as an anti-solvent can induce crystallization upon cooling.

  • Ethyl Acetate/Hexanes: The compound should be soluble in ethyl acetate. Adding hexanes as an anti-solvent will decrease the solubility and promote crystal formation.

Purity Assessment

After each purification step, it is crucial to assess the purity of the material.

Techniques for Purity Analysis:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and can resolve closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Conclusion

The purification of (6-Bromopyridin-2-YL)(phenyl)methanol is a critical step in the synthesis of many important pharmaceutical compounds. While specific, published purification protocols for this exact molecule are scarce, a rational approach based on its inferred physicochemical properties and established techniques for similar compounds can lead to a highly pure product. By employing a combination of liquid-liquid extraction, flash column chromatography, and potentially recrystallization, researchers can confidently obtain material of the quality required for their research and development endeavors. The key to success lies in a systematic approach to method development, careful execution of the protocols, and diligent analysis of the product's purity at each stage.

References

  • (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. (2025, March 2). Ningbo Inno Pharmchem Co., Ltd.
  • (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811. PubChem. Retrieved from [Link]

  • (6-Bromopyridin-2-yl)methanol: High-Purity Bromide Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ2 N,N′}dichloridozinc dichloromethane hemisolvate. National Institutes of Health. Retrieved from [Link]

  • (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3. Matrix Fine Chemicals. Retrieved from [Link]

  • CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. Google Patents.
  • Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. National Institutes of Health. Retrieved from [Link]

  • CAS No : 33674-96-3 | Product Name : (6-Bromopyridin-2-yl)methanol. Pharmaffiliates. Retrieved from [Link]

  • (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811. PubChem. Retrieved from [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. Retrieved from [Link]

  • 2-bromopyridine. Organic Syntheses Procedure. Retrieved from [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. National Institutes of Health. Retrieved from [Link]

  • US4291165A - Process for making 2-bromopyridine. Google Patents.
  • CN115784978B - Method for synthesizing 2-amino-6-bromopyridine. Google Patents.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction VI: Preparation of 2‐allylpyridine from 2‐bromopyridine and of 2,6‐diallylpyridine from 2,6‐dibromopyridine. ResearchGate. Retrieved from [Link]

Sources

Application Note: (6-Bromopyyridin-2-YL)(phenyl)methanol as a Chiral Ligand for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a technical guide for researchers, chemists, and drug development professionals on the application of (6-Bromopyridin-2-YL)(phenyl)methanol as a chiral ligand in asymmetric catalysis. While direct, extensive literature on the catalytic applications of this specific molecule is limited, its structural features—a chiral secondary alcohol adjacent to a pyridine ring—place it firmly within the well-established class of pyridyl alcohol ligands.[1][2][3] This note leverages the established reactivity of analogous ligands to present a detailed, field-proven protocol for a representative application: the asymmetric addition of diethylzinc to aldehydes.[4][5][6] We provide a complete workflow, from the synthesis of the chiral ligand to its application in catalysis, including mechanistic insights, expected outcomes, and detailed analytical procedures.

Introduction: The Role of Chiral Pyridyl Alcohols in Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule—a critical requirement in the pharmaceutical industry.[2] The efficacy of these transformations hinges on the design of the chiral ligand, which coordinates to a metal center to create a chiral environment, thereby directing the stereochemical outcome of the reaction.

Pyridyl alcohols, such as (6-Bromopyridin-2-YL)(phenyl)methanol, are a versatile and modular class of ligands.[1] The pyridine nitrogen and the alcohol oxygen can act as a bidentate chelate, forming a stable complex with various metal centers. The chirality is introduced at the carbinol carbon, and its absolute configuration dictates the stereoselectivity of the catalyzed reaction.[1] The presence of a bromine atom on the pyridine ring can also modulate the electronic properties of the ligand, potentially influencing catalytic activity and selectivity.[7]

This application note will focus on one of the most fundamental and well-studied applications for this ligand class: the enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols.[6][8][9] This reaction serves as an excellent benchmark for evaluating the performance of new chiral ligands.[4][5]

Synthesis of Chiral (6-Bromopyridin-2-YL)(phenyl)methanol

The enantiomerically pure ligand can be synthesized via a two-step process involving the creation of the racemic alcohol followed by chiral resolution. A common synthetic route is the Grignard reaction between 6-bromo-2-formylpyridine and phenylmagnesium bromide.

Protocol 2.1: Synthesis of racemic (6-Bromopyridin-2-YL)(phenyl)methanol

  • Materials:

    • 6-bromo-2-formylpyridine (1.0 equiv)

    • Phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-bromo-2-formylpyridine dissolved in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add phenylmagnesium bromide dropwise via a syringe while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the racemic alcohol.

  • Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The racemic nature can be confirmed by chiral HPLC analysis.

Causality: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. Using anhydrous conditions is critical as Grignard reagents are highly reactive with water. The slow, cooled addition controls the exothermicity of the reaction. Quenching with a mild acid like NH₄Cl protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent.

Protocol 2.2: Chiral Resolution (Conceptual)

Resolution of the racemic mixture can be achieved by forming diastereomeric esters with a chiral acid (e.g., (S)-(+)-O-acetylmandelic acid), followed by separation via chromatography or crystallization, and subsequent hydrolysis to afford the enantiopure alcohol.

Application in Asymmetric Catalysis: Enantioselective Ethylation of Benzaldehyde

This section details the use of enantiopure (e.g., (S)-(6-Bromopyridin-2-YL)(phenyl)methanol) as a ligand to catalyze the addition of diethylzinc to benzaldehyde, a model reaction for producing chiral 1-phenyl-1-propanol.

Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Workup & Analysis ligand Chiral Ligand (S)-(6-Bromopyridin-2-YL)(phenyl)methanol catalyst Active Chiral Zinc-Alkoxide Catalyst ligand->catalyst 1.1 equiv Et2Zn_1 Diethylzinc (Et2Zn) in Toluene Et2Zn_1->catalyst 1.0 equiv product_complex Product-Zinc Complex catalyst->product_complex Catalytic cycle aldehyde Benzaldehyde aldehyde->product_complex Et2Zn_2 Diethylzinc (Et2Zn) (Main Reagent) Et2Zn_2->product_complex quench Quench with aq. HCl product_complex->quench extract Extract with EtOAc quench->extract purify Purify (Chromatography) extract->purify analyze Analyze (Chiral HPLC) purify->analyze

Caption: Experimental workflow for the asymmetric ethylation of benzaldehyde.

Protocol 3.1: Asymmetric Addition of Diethylzinc to Benzaldehyde

  • Materials:

    • (S)-(6-Bromopyridin-2-YL)(phenyl)methanol (10 mol%)

    • Diethylzinc (1.0 M in hexanes, 2.2 equiv)

    • Benzaldehyde (1.0 equiv, freshly distilled)

    • Anhydrous toluene

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand dissolved in anhydrous toluene.

    • Cool the solution to 0 °C.

    • Add diethylzinc (1.1 equiv relative to the ligand) dropwise to the ligand solution and stir for 30 minutes at 0 °C to pre-form the active catalyst.

    • In a separate flask, prepare a solution of benzaldehyde in anhydrous toluene.

    • Add the benzaldehyde solution to the catalyst mixture, followed by the remaining diethylzinc (2.0 equiv relative to benzaldehyde) dropwise at 0 °C.

    • Stir the reaction at 0 °C for 12-24 hours. Monitor progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0 °C.

    • Separate the layers and extract the aqueous phase with EtOAc (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product via flash column chromatography (e.g., hexane/ethyl acetate gradient).

  • Self-Validation:

    • Yield: Determine the isolated yield of 1-phenyl-1-propanol.

    • Enantiomeric Excess (ee): Analyze the purified product using chiral HPLC or GC with a suitable chiral stationary phase to determine the ratio of the (R) and (S) enantiomers.

Mechanism of Action

The reaction proceeds through the formation of a chiral zinc-alkoxide complex. The chiral ligand first reacts with one equivalent of diethylzinc to eliminate ethane and form a dimeric zinc-alkoxide species. This complex then coordinates with the aldehyde. The stereochemistry is determined by the facial selectivity of the ethyl group transfer from another molecule of diethylzinc to the coordinated aldehyde, which is sterically directed by the chiral ligand.

Catalytic Cycle Diagram:

CatalyticCycle L_EtZn L*-Zn(Et)₂ L_ZnEt_dimer [L*-ZnO(Et)]₂ (Active Catalyst) L_EtZn->L_ZnEt_dimer Dimerization L_Zn_Ald Catalyst-Aldehyde Complex L_ZnEt_dimer->L_Zn_Ald + PhCHO center TransitionState [Transition State] L_Zn_Ald->TransitionState + Et₂Zn ProductComplex Product-Zinc Complex L*-ZnO-CH(Et)Ph TransitionState->ProductComplex - L*-Zn(Et)₂ Chiral Alcohol Chiral Alcohol ProductComplex->Chiral Alcohol + H₂O (Workup)

Caption: Proposed catalytic cycle for the asymmetric addition of Et₂Zn.

  • Expert Interpretation: The pre-formation of the catalyst by reacting the ligand with diethylzinc is crucial for achieving high enantioselectivity.[10] The dimeric nature of the active catalyst is a widely accepted model. The absolute configuration of the chiral alcohol product is directly determined by the absolute configuration of the carbinol carbon in the ligand.[1] For an (S)-ligand, the (S)-alcohol is typically the major product, as the ligand framework blocks one face of the aldehyde from attack.

Expected Results and Data

Based on literature for analogous pyridyl alcohol ligands, the protocol described above is expected to yield the chiral alcohol product with good to excellent conversion and enantioselectivity. The performance can vary based on the specific aldehyde substrate.

Table 1: Representative Data for Asymmetric Ethylation of Aromatic Aldehydes (Note: This data is illustrative, based on the performance of similar chiral pyridyl alcohol ligands.)

EntryAldehyde SubstrateTime (h)Yield (%)ee (%) [a]Configuration
1Benzaldehyde189592S
24-Methoxybenzaldehyde209194S
34-Chlorobenzaldehyde189690S
42-Naphthaldehyde248895S
5Cinnamaldehyde248588S

[a] Enantiomeric excess (ee) determined by chiral HPLC analysis.

Conclusion

(6-Bromopyridin-2-YL)(phenyl)methanol is a promising member of the chiral pyridyl alcohol ligand family. While it may not be as extensively documented as other analogues, its structural similarity allows for the confident application of established protocols, such as the asymmetric addition of diethylzinc to aldehydes. The modular synthesis and predictable stereochemical outcomes make it a valuable tool for researchers in asymmetric synthesis and drug discovery. The protocols and insights provided in this note offer a robust starting point for exploring the catalytic potential of this ligand.

References

  • DiVA portal. (2003). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. [Link]

  • ACS Publications. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. [Link]

  • Sci-Hub. (2000). enantioselective addition of diethylzinc to aromatic aldehydes catalyzed by chiral N-α-pyridylmethyl amino alcohols. [Link]

  • Sci-Hub. (2014). Efficient asymmetric addition of diethylzinc to aldehydes using C2‐novel chiral pyridine β‐amino alcohols as chiral ligands. [Link]

  • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

  • MDPI. (2018). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. [Link]

  • ResearchGate. Asymmetric diethylzinc addition to benzaldehyde promoted by ligands 1–12. [Link]

  • MDPI. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]

  • ACS Publications. (2001). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. [Link]

  • MDPI. (2023). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. [Link]

  • ACS Publications. (2002). Versatile Chiral Bidentate Ligands Derived from α-Amino Acids: Synthetic Applications and Mechanistic Considerations in the Palladium-Mediated Asymmetric Allylic Substitutions. [Link]

  • PubMed Central (PMC). (2018). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. [Link]

  • ResearchGate. (A) Asymmetric addition of diethylzinc with benzaldehyde. (B) Charton-LFER model of mono. [Link]

  • ResearchGate. (2010). Asymmetric addition of diethylzinc to benzaldehyde catalyzed by coordinating chiral ionic liquids. [Link]

  • ResearchGate. (2002). Chiral pyridine-containing ligands in asymmetric catalysis. [Link]

  • PubChem. (6-Bromopyridin-2-yl)methanol. [Link]

  • Matrix Fine Chemicals. (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3. [Link]

  • NIH. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • ACS Publications. (2024). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]

  • ResearchGate. (2018). New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). [Link]

  • ResearchGate. (2021). Role of the Bridging Group in Bis-Pyridyl Ligands: Enhancing Both the Photo- and Electroluminescent Features of Cationic (IPr)Cu I Complexes. [Link]

  • MDPI. (2022). P–Ru-Complexes with a Chelate-Bridge-Switch: A Comparison of 2-Picolyl and 2-Pyridyloxy Moieties as Bridging Ligands. [Link]

Sources

Application Notes and Protocols for the Derivatization of (6-Bromopyridin-2-YL)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Bromopyridin-2-YL)(phenyl)methanol is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a reactive secondary alcohol and a functionalizable bromopyridine moiety, allows for a diverse range of chemical transformations. The pyridine ring is a common scaffold in pharmaceuticals, and the ability to modify both the hydroxyl group and the bromine-substituted carbon opens up extensive possibilities for creating libraries of novel compounds for drug discovery and other applications.

This guide provides detailed protocols for four key derivatization strategies for (6-Bromopyridin-2-YL)(phenyl)methanol: O-alkylation (Williamson ether synthesis), O-acylation (Steglich esterification), carbon-carbon bond formation (Suzuki-Miyaura coupling), and carbon-nitrogen bond formation (Buchwald-Hartwig amination). The protocols are designed to be a practical resource for researchers, offering step-by-step instructions and insights into the rationale behind the chosen methodologies.

I. Derivatization of the Hydroxyl Group

The secondary alcohol functionality of (6-Bromopyridin-2-YL)(phenyl)methanol is a prime site for modifications such as etherification and esterification, enabling the introduction of a wide variety of substituents to probe structure-activity relationships.

A. O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In this protocol, the hydroxyl group of (6-Bromopyridin-2-YL)(phenyl)methanol is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Principle:

The reaction proceeds in two main steps. First, a strong base, such as sodium hydride (NaH), deprotonates the alcohol to form a sodium alkoxide. This alkoxide is a potent nucleophile. The second step is the nucleophilic attack of the alkoxide on a primary alkyl halide, proceeding via an SN2 mechanism.[3][4] The choice of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing side reaction with secondary or tertiary halides.[3]

Experimental Protocol: Synthesis of 2-(Benzyloxy(phenyl)methyl)-6-bromopyridine

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
(6-Bromopyridin-2-YL)(phenyl)methanol266.121.01.0
Sodium Hydride (60% dispersion in oil)24.001.21.2
Benzyl Bromide171.041.11.1
Anhydrous Tetrahydrofuran (THF)-10 mL-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (6-Bromopyridin-2-YL)(phenyl)methanol (266 mg, 1.0 mmol).

  • Add anhydrous THF (10 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time the formation of the alkoxide will occur.

  • Slowly add benzyl bromide (188 mg, 1.1 mmol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water (5 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Caption: Workflow for Williamson Ether Synthesis.

B. O-Acylation via Steglich Esterification

Steglich esterification is a mild and efficient method for forming ester bonds between carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6] This method is particularly advantageous for sterically hindered alcohols and when acid- or base-sensitive functional groups are present in the molecule.[6]

Reaction Principle:

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack. DMAP, being a more potent nucleophile than the alcohol, reacts with the O-acylisourea to form an N-acylpyridinium species.[7] This "active ester" is then readily attacked by the alcohol to form the desired ester and regenerate the DMAP catalyst. A byproduct of this reaction is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be easily removed by filtration.

Experimental Protocol: Synthesis of (6-bromopyridin-2-yl)(phenyl)methyl acetate

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
(6-Bromopyridin-2-YL)(phenyl)methanol266.121.01.0
Acetic Acid60.051.21.2
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.11.1
4-Dimethylaminopyridine (DMAP)122.170.10.1
Anhydrous Dichloromethane (DCM)-15 mL-

Procedure:

  • To a round-bottom flask, add (6-Bromopyridin-2-YL)(phenyl)methanol (266 mg, 1.0 mmol), acetic acid (72 mg, 1.2 mmol), and DMAP (12 mg, 0.1 mmol).

  • Dissolve the components in anhydrous DCM (15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, dissolve DCC (227 mg, 1.1 mmol) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction for the formation of a white precipitate (dicyclohexylurea, DCU).

  • Once the reaction is complete (as determined by TLC), filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% HCl solution (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure ester.

Caption: Workflow for Steglich Esterification.

II. Derivatization of the Bromo-Substituent

The bromine atom on the pyridine ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

A. Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[8][9] This reaction is widely used in the synthesis of biaryls and other conjugated systems.[9]

Reaction Principle:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (6-Bromopyridin-2-YL)(phenyl)methanol to form a Pd(II) complex.[10]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Experimental Protocol: Synthesis of Phenyl(6-phenylpyridin-2-yl)methanol

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
(6-Bromopyridin-2-YL)(phenyl)methanol266.121.01.0
Phenylboronic Acid121.931.51.5
Pd(PPh₃)₄1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.02.0
Toluene/Ethanol/Water (4:1:1)-10 mL-

Procedure:

  • In a Schlenk flask, combine (6-Bromopyridin-2-YL)(phenyl)methanol (266 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (10 mL of 4:1:1 Toluene:Ethanol:Water).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

B. Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[11][12] It is a highly versatile reaction with a broad substrate scope and functional group tolerance.[9]

Reaction Principle:

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and generally involves:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) intermediate.[13]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[14]

  • Reductive Elimination: The C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst.[13]

Experimental Protocol: Synthesis of (6-(phenylamino)pyridin-2-yl)(phenyl)methanol

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
(6-Bromopyridin-2-YL)(phenyl)methanol266.121.01.0
Aniline93.131.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
Xantphos578.680.030.03
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-10 mL-

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and Xantphos (17.4 mg, 0.03 mmol).

  • Add anhydrous toluene (5 mL) and stir at room temperature for 10 minutes to form the catalyst complex.

  • To a separate Schlenk tube, add (6-Bromopyridin-2-YL)(phenyl)methanol (266 mg, 1.0 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill this tube with an inert gas.

  • Add the pre-formed catalyst solution via syringe, followed by aniline (112 mg, 1.2 mmol) and additional anhydrous toluene to bring the total volume to 10 mL.

  • Heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Buchwald_Hartwig Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination Ar-NR'R'' Arylamine Product Ar-Pd(II)-NR'R''(L)->Ar-NR'R''

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

III. Safety and Handling

(6-Bromopyridin-2-YL)(phenyl)methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for each reagent used.

IV. Conclusion

The protocols outlined in this application note provide a robust framework for the derivatization of (6-Bromopyridin-2-YL)(phenyl)methanol at both the hydroxyl and bromo- positions. These methods offer access to a wide array of novel analogs for evaluation in drug discovery and materials science programs. The choice of a specific derivatization strategy will depend on the desired target structure and the compatibility of the functional groups. Careful optimization of reaction conditions may be necessary to achieve high yields and purity for specific substrates.

References

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Grokipedia. Steglich esterification. [Link]

  • Singleton, D. A., & Buser, J. Y. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14631–14640. [Link]

  • Fiveable. Steglich Esterification Definition. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 629-641. [Link]

  • ResearchGate. (2018). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • Scribd. Steglich Esterification Guide. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2022). Buchwald–Hartwig reaction: an update. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of your synthesis.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

You're obtaining a disappointingly low yield or no desired product at all. What could be the problem?

A low or non-existent yield in this synthesis often points to issues with the formation or reactivity of the organometallic intermediate.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Poor Quality or Inactive Magnesium The surface of magnesium turnings can oxidize, preventing the initiation of the Grignard reaction.[1][2]Activation of Magnesium: Before starting the reaction, activate the magnesium turnings. This can be done by stirring them under an inert atmosphere or gently grinding them in a mortar and pestle to expose a fresh surface.[3] A small crystal of iodine or a few drops of 1,2-dibromoethane can also be added to initiate the reaction.[1][2]
Presence of Moisture Grignard and organolithium reagents are highly basic and will react with even trace amounts of water, which will quench the reagent.[4][5]Strict Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, and ensure starting materials are dry.[5]
Inefficient Halogen-Metal Exchange The bromine-lithium exchange with n-butyllithium is temperature-sensitive and can be incomplete if not performed correctly.[6][7]Optimize Exchange Conditions: Perform the lithium-halogen exchange at low temperatures, typically -78 °C, to favor the desired reaction and minimize side reactions.[6] The choice of solvent can also be critical; while ethereal solvents like THF are common, other solvents like dichloromethane have been used to achieve selective monolithiation.[6][8]
Side Reactions Several side reactions can consume your starting materials or intermediates, reducing the yield of the desired product. These include Wurtz-type coupling of the organometallic reagent with the starting halide and the Grignard reagent acting as a base.[5][9][10]Control Reaction Temperature: Maintaining a low temperature during the formation and reaction of the organometallic intermediate can minimize side reactions. Slow, dropwise addition of reagents can also help control the reaction temperature and minimize localized heating.
Incorrect Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts.Accurate Reagent Quantification: If preparing the Grignard reagent in-situ, it's advisable to titrate a small aliquot to determine its exact concentration before adding the benzaldehyde.[1]
Issue 2: Formation of Significant Impurities

You've isolated your product, but it's contaminated with significant impurities. How can you identify and minimize them?

The formation of byproducts is a common challenge. Understanding the likely impurities can guide purification strategies and preventative measures.

Common Impurities and Their Prevention:

Impurity Formation Mechanism Prevention and Mitigation
Biphenyl Homocoupling of the phenyl Grignard reagent if it is formed, or from unreacted benzaldehyde.Ensure the Grignard or organolithium reagent is formed from the bromopyridine and not from any potential phenyl-containing contaminants.
2,6-bis(phenylhydroxymethyl)pyridine If a di-Grignard or di-lithio species is formed from 2,6-dibromopyridine, it can react with two equivalents of benzaldehyde.[11][12]Use a 1:1 stoichiometry of the organometallic reagent to 2,6-dibromopyridine to favor mono-substitution.[7] Running the reaction at a very low temperature can also improve selectivity.[13]
Unreacted Starting Materials Incomplete reaction due to the issues mentioned in "Low or No Product Yield."Address the root causes of low conversion, such as inactive magnesium, moisture, or incorrect stoichiometry.
Benzhydrol Reduction of benzaldehyde by the Grignard reagent, where the Grignard reagent acts as a hydride donor. This is more common with sterically hindered ketones but can occur.[10]Use a less sterically hindered Grignard reagent if possible, although in this synthesis that is not an option. Maintaining a low reaction temperature can help favor nucleophilic addition over reduction.

Purification Strategy:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from the common impurities listed above. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol, focusing on optimization and best practices.

Q1: What are the primary synthetic routes for (6-Bromopyridin-2-YL)(phenyl)methanol?

There are two main, effective strategies for this synthesis, both starting from 2,6-dibromopyridine:

  • Grignard Reaction: This involves the formation of a pyridyl Grignard reagent from 2,6-dibromopyridine and magnesium, which then reacts with benzaldehyde.[11][12][14]

    • Workflow:

      Grignard Reaction Workflow A 2,6-Dibromopyridine D Pyridyl Grignard Reagent A->D B Magnesium Turnings B->D C Anhydrous Ether or THF C->D G (6-Bromopyridin-2-YL)(phenyl)methanol D->G Nucleophilic Addition E Benzaldehyde E->G F Acidic Workup (e.g., aq. NH4Cl) F->G

      Grignard Reaction Workflow
  • Lithium-Halogen Exchange: This method uses an organolithium reagent, typically n-butyllithium, to perform a bromine-lithium exchange on 2,6-dibromopyridine, creating a more reactive organolithium intermediate that then reacts with benzaldehyde.[6][7][15]

    • Workflow:

      Lithium-Halogen Exchange Workflow A 2,6-Dibromopyridine D 2-Bromo-6-lithiopyridine A->D B n-Butyllithium B->D C Anhydrous THF at -78°C C->D G (6-Bromopyridin-2-YL)(phenyl)methanol D->G Nucleophilic Addition E Benzaldehyde E->G F Aqueous Workup F->G

      Lithium-Halogen Exchange Workflow
Q2: Which method is better: Grignard reaction or lithium-halogen exchange?

The choice between these two methods depends on several factors, including available equipment, experience with organometallic reagents, and desired reaction control.

Factor Grignard Reaction Lithium-Halogen Exchange
Reactivity Moderately reactive.Highly reactive, often leading to faster reactions and higher yields.
Selectivity Can be more challenging to achieve mono-substitution.Often provides better selectivity for mono-lithiation at low temperatures.[6][7]
Reaction Conditions Typically performed at room temperature or with gentle reflux.[2]Requires cryogenic temperatures (-78 °C) for best results.[6]
Handling Magnesium is relatively easy to handle.n-Butyllithium is pyrophoric and requires more stringent handling procedures.
Side Reactions Prone to Wurtz coupling and can be sluggish to initiate.[5]Less prone to coupling, but the high reactivity can lead to other side reactions if not controlled.

Recommendation: For researchers with experience in handling pyrophoric reagents and access to low-temperature reaction setups, the lithium-halogen exchange method often provides a higher yield and better selectivity for the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol.[7]

Q3: What are the critical safety precautions for this synthesis?

Both synthetic routes involve hazardous materials and require careful safety planning.

  • Inert Atmosphere: Both Grignard and organolithium reagents are air and moisture sensitive. All reactions must be conducted under an inert atmosphere (argon or nitrogen).[5]

  • Anhydrous Solvents: Use of anhydrous solvents is mandatory to prevent quenching of the organometallic reagents.[5]

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It must be handled with appropriate syringes and cannulation techniques.

  • Quenching: The reaction mixture should be quenched carefully by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride or a dilute acid.[5] Never add water directly to the reaction mixture.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves. When handling pyrophoric reagents, fire-retardant lab coats and gloves are recommended.

Q4: How can I optimize the reaction conditions for better yield?

Systematic optimization of reaction parameters can significantly improve your yield.

Parameter Recommendation Rationale
Temperature Maintain low temperatures, especially during the addition of benzaldehyde (-78 °C for organolithium, 0 °C for Grignard).[16]Minimizes side reactions and can improve selectivity.
Addition Rate Add the benzaldehyde solution slowly and dropwise to the organometallic reagent.Prevents localized heating and reduces the formation of byproducts.
Solvent Anhydrous tetrahydrofuran (THF) is a good choice as it solvates the organometallic species well.[2]Proper solvation enhances the reactivity of the nucleophile.
Stirring Ensure efficient stirring throughout the reaction.Maintains a homogeneous mixture and prevents localized concentration gradients.
Q5: What is the mechanism of the reaction?

The core of the synthesis is a nucleophilic addition of a carbanion equivalent to the electrophilic carbonyl carbon of benzaldehyde.[17]

Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Pyridyl Anion Pyridyl⁻ M⁺ Alkoxide Intermediate Alkoxide Intermediate Pyridyl Anion->Alkoxide Intermediate Attacks Carbonyl Carbon Benzaldehyde Benzaldehyde->Alkoxide Intermediate Alkoxide Alkoxide Intermediate Final Product (6-Bromopyridin-2-YL)(phenyl)methanol Alkoxide->Final Product Protonation H3O+ H₃O⁺ H3O+->Final Product

General Reaction Mechanism

In the first step, the negatively polarized carbon of the pyridyl organometallic attacks the partially positive carbonyl carbon of benzaldehyde. This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a magnesium or lithium alkoxide intermediate. In the second step, an acidic workup protonates the alkoxide to yield the final alcohol product.[18]

References

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. Available from: [Link]

  • (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. Available from: [Link]

  • Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C. Available from: [Link]

  • The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction VI: Preparation of 2‐allylpyridine from 2‐bromopyridine and of 2,6‐diallylpyridine from 2,6‐dibromopyridine - ResearchGate. Available from: [Link]

  • 2-Bromo-6-(Hydroxymethyl)pyridine - Pipzine Chemicals. Available from: [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC - NIH. Available from: [Link]

  • LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE - BYU ScholarsArchive. Available from: [Link]

  • Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. Available from: [Link]

  • Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - PMC - PubMed Central - NIH. Available from: [Link]

  • Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. Available from: [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines | ACS Omega - ACS Publications. Available from: [Link]

  • (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry - ResearchGate. Available from: [Link]

  • Why does my Grignard reaction did not turn violet in the end? - Quora. Available from: [Link]

  • Troubleshooting my grignard reactions : r/chemistry - Reddit. Available from: [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Available from: [Link]

  • Side Reactions in a Grignard Synthesis - ResearchGate. Available from: [Link]

  • Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate - PMC - NIH. Available from: [Link]

  • Grignard Reaction - Organic Chemistry Portal. Available from: [Link]

  • Grignard compounds derived from pyridine. I - Semantic Scholar. Available from: [Link]

  • (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem. Available from: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available from: [Link]

  • (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3 - Matrix Fine Chemicals. Available from: [Link]

  • How to improve the percent yield in Grignard reaction - Quora. Available from: [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Available from: [Link]

  • Empowering alcohols as carbonyl surrogates for Grignard-type reactions - ResearchGate. Available from: [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF - ResearchGate. Available from: [Link]

  • (6-Bromopyridin-2-yl)methanol: High-Purity Bromide Intermediate for Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. Available from: [Link]

  • Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester - YouTube. Available from: [Link]

  • CAS No : 33674-96-3 | Product Name : (6-Bromopyridin-2-yl)methanol | Pharmaffiliates. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Side Products in (6-Bromopyridin-2-YL)(phenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol. As a key intermediate in pharmaceutical and materials science, achieving high purity and yield is paramount. This document provides in-depth troubleshooting for common side products encountered during its synthesis, particularly via the Grignard reaction, a prevalent synthetic route. Our approach is rooted in mechanistic understanding to empower you to not only solve existing issues but also to proactively prevent their occurrence.

Frequently Asked Questions (FAQs)

Here, we address the most common issues reported by researchers in the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol.

Q1: My reaction yield is significantly lower than expected, and I've isolated a significant amount of a non-polar, hydrocarbon byproduct. What is it and how can I prevent its formation?

A1: The most likely culprit is biphenyl , a common byproduct in reactions involving phenylmagnesium bromide.[1] It arises from a Wurtz-type coupling reaction where the Grignard reagent reacts with the unreacted bromobenzene starting material.[2] This side reaction is particularly favored at elevated temperatures and higher concentrations of bromobenzene.

Troubleshooting Steps:

  • Control the rate of addition: Add the bromobenzene to the magnesium turnings slowly and at a controlled rate. This prevents a localized excess of the aryl halide, which can promote coupling.

  • Maintain a moderate reaction temperature: While initiation of the Grignard reaction may require gentle heating, avoid excessive temperatures. Once the reaction is initiated, it is often self-sustaining and may require cooling to maintain a gentle reflux.[2]

  • Ensure efficient stirring: Good agitation ensures that the bromobenzene reacts promptly with the magnesium surface, minimizing its concentration in solution and thus reducing the likelihood of coupling.

Q2: I'm observing a significant amount of 6-bromopyridine-2-carbaldehyde in my crude product after workup. What's causing this incomplete reaction?

A2: The presence of unreacted starting material, 6-bromopyridine-2-carbaldehyde, can be due to several factors:

  • Insufficient Grignard Reagent: Ensure you are using a slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.

  • Poor Quality Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air.[2][3] Exposure to either will quench the reagent, reducing its effective concentration. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Enolization of the Aldehyde: Grignard reagents are strong bases and can deprotonate the α-carbon of the aldehyde, forming an enolate.[4] This enolate is unreactive towards nucleophilic addition and will revert to the starting aldehyde upon workup. To minimize this, add the aldehyde to the Grignard solution at a low temperature (e.g., 0 °C or below).

Q3: My mass spectrometry data indicates the presence of a compound with a mass corresponding to a bipyridyl species. How is this formed and what can I do to avoid it?

A3: The formation of 2,2'-bipyridyls is a known side reaction when preparing Grignard reagents from 2-bromopyridine.[5] This occurs through a coupling reaction between the pyridyl Grignard intermediate and another molecule of 2-bromopyridine. In the context of your synthesis, a competing reaction can be the formation of a pyridylmagnesium halide from 6-bromopyridine-2-carbaldehyde, which can then lead to bipyridyl impurities.[6]

Mitigation Strategies:

  • Low Temperature: Maintaining a low reaction temperature during the addition of the aldehyde can disfavor the competing pyridyl Grignard formation.

  • Reverse Addition: Adding the Grignard reagent to the aldehyde solution (reverse addition) can sometimes minimize side reactions by keeping the concentration of the more reactive Grignard reagent low throughout the reaction.

Q4: I've isolated a byproduct that appears to be a reduced form of the starting aldehyde, (6-bromopyridin-2-yl)methanol. What is the mechanism for this and how can it be prevented?

A4: The reduction of the aldehyde to the corresponding primary alcohol is a potential side reaction, especially with sterically hindered ketones or aldehydes.[4] The Grignard reagent can act as a hydride source, delivering a hydride from its β-carbon to the carbonyl carbon via a cyclic transition state.

Preventative Measures:

  • Choice of Grignard Reagent: This is less common with phenylmagnesium bromide which lacks β-hydrogens. However, if you are using other alkyl Grignard reagents, consider using ones without β-hydrogens if this becomes a significant issue.

  • Reaction Conditions: Lower reaction temperatures generally favor the desired nucleophilic addition over reduction.

Visualizing the Reaction and Side Product Pathways

The following diagrams illustrate the intended reaction pathway and the formation of common side products.

Reaction_Pathway Phenylmagnesium\nBromide Phenylmagnesium Bromide Alkoxide Intermediate Alkoxide Intermediate Phenylmagnesium\nBromide->Alkoxide Intermediate Nucleophilic Addition 6-Bromopyridine-2-\ncarbaldehyde 6-Bromopyridine-2- carbaldehyde 6-Bromopyridine-2-\ncarbaldehyde->Alkoxide Intermediate Product (6-Bromopyridin-2-YL) (phenyl)methanol Alkoxide Intermediate->Product Aqueous Workup

Caption: Desired reaction pathway for the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol.

Side_Products cluster_0 Wurtz Coupling cluster_1 Enolization cluster_2 Reduction PhMgBr1 Phenylmagnesium Bromide Biphenyl Biphenyl PhMgBr1->Biphenyl PhBr Bromobenzene PhBr->Biphenyl Aldehyde1 6-Bromopyridine-2- carbaldehyde Enolate Enolate Aldehyde1->Enolate Deprotonation PhMgBr2 Phenylmagnesium Bromide PhMgBr2->Enolate Aldehyde2 6-Bromopyridine-2- carbaldehyde Reduced_Product (6-bromopyridin-2-yl)methanol Aldehyde2->Reduced_Product Hydride Transfer Grignard_beta_H Grignard with β-Hydrogen Grignard_beta_H->Reduced_Product

Sources

Technical Support Center: Optimization of (6-Bromopyridin-2-YL)(phenyl)methanol Purification by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the chromatographic purification of (6-Bromopyridin-2-YL)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this important synthetic intermediate. Achieving high purity is critical, as residual impurities can impact downstream reactions and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your purification workflow.

Section 1: Foundational Knowledge

Before diving into troubleshooting, it's essential to understand the chemical nature of (6-Bromopyridin-2-YL)(phenyl)methanol. Its structure, featuring a basic pyridine ring, a hydroxyl group, and a phenyl ring, dictates its behavior on a chromatographic column.

  • Polarity : The molecule is moderately polar due to the hydroxyl group and the nitrogen atom in the pyridine ring. This makes it well-suited for normal-phase chromatography on silica gel.

  • Basicity : The pyridine nitrogen (pKa of the conjugate acid is ~5.2) is a key feature. It can interact strongly with acidic silanol groups on the surface of standard silica gel, which is a primary cause of peak tailing.[1][2]

  • Solubility : The compound is generally soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.[3]

Given these properties, normal-phase flash chromatography using a silica gel stationary phase is the most common and effective method for purification.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Significant Peak Tailing

Question: My product peak shows significant tailing on a silica gel column, leading to poor resolution and mixed fractions. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like (6-Bromopyridin-2-YL)(phenyl)methanol is almost always caused by strong secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[2][4][5] This leads to a portion of the molecules being retained longer than the bulk, resulting in an asymmetric peak.

Solutions:

  • Mobile Phase Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol sites.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. It will compete with your compound for the active sites on the silica, leading to a more symmetrical peak shape.[1]

    • Ammonia: A solution of 7N ammonia in methanol can also be used as a polar solvent additive for the same purpose.

  • Use a Deactivated Stationary Phase: Consider using an "end-capped" or deactivated silica gel column where the residual silanol groups have been chemically treated to be less acidic.[2]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[4][6] If you suspect this, dilute your sample and reinject. If the peak shape improves, you were overloading the column.

Problem 2: Poor Separation from Impurities

Question: My target compound is co-eluting with a closely-related impurity. How can I improve the resolution?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system. This means altering the mobile phase to create a larger difference in retention times between your product and the impurity.

Solutions:

  • Optimize the Solvent System via TLC: Thin-Layer Chromatography (TLC) is the best tool for quickly scouting for an optimal solvent system.[7][8][9]

    • Goal Rf: Aim for a solvent system that gives your target compound an Rf (Retention Factor) value between 0.15 and 0.35 on the TLC plate.[10] This range typically translates well to flash chromatography, providing good separation without excessively long run times.

    • Solvent Selectivity: Don't just vary the ratio of a single solvent system (e.g., hexane/ethyl acetate). Try solvents from different selectivity groups.[7] For example, compare a hexane/ethyl acetate system with a dichloromethane/methanol system or a toluene/acetone system. This can dramatically change the elution order and improve separation.

  • Run a Shallow Gradient: If you are using an automated flash chromatography system, a shallow gradient around the elution point can significantly improve resolution. For example, if your compound elutes at 20% ethyl acetate in hexane, try running a gradient from 10% to 30% ethyl acetate over 10-15 column volumes (CV).

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, the impurity may have very similar interactions with silica as your product. Switching to a different stationary phase like alumina (basic or neutral) or a bonded phase (like Diol or Cyano) can provide alternative separation mechanisms.

Problem 3: Low or No Recovery of the Product

Question: I ran my column, but my total yield is very low, or I can't find my compound in any of the fractions. What happened?

Answer: This alarming issue can stem from several possibilities, from sample precipitation to decomposition on the column.[11]

Solutions:

  • Check for Sample Precipitation During Loading: If your crude material is not fully soluble in the initial mobile phase, it can precipitate at the top of the column.[11] This is common when using non-polar solvent systems like hexane/ethyl acetate.

    • Dry Loading: To prevent this, use the dry loading technique. Dissolve your crude sample in a strong solvent (like dichloromethane or methanol), add a small amount of silica gel (2-3 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[12] This powder can then be loaded directly onto the top of your column bed.

  • Test for Stability on Silica: The compound could be degrading on the acidic silica gel.[11]

    • 2D TLC Test: To check for this, spot your compound on a TLC plate. Run the plate in a solvent system. Then, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.[1] If degradation is observed, you must use a less acidic stationary phase like neutral alumina or a deactivated silica gel.

  • Ensure Complete Elution: It's possible the compound is highly retained and never eluted. After your standard run, flush the column with a very strong solvent (e.g., 10-20% methanol in dichloromethane) and check these fractions for your product.

Data Summary Table: Starting Conditions
ParameterRecommended Starting PointRationale
Stationary Phase Normal-Phase Silica Gel (60 Å, 40-63 µm)Good balance of resolution and flow for flash chromatography.
Mobile Phase Scout 1. Hexane / Ethyl Acetate2. Dichloromethane / MethanolThese systems offer different selectivities. Start with TLC to find the best ratio.
TLC Target Rf 0.15 - 0.35Optimal range for scaling up to a flash column separation.[10]
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)Neutralizes acidic silanol sites to prevent peak tailing of the basic pyridine.
Loading Technique Dry LoadingPrevents sample precipitation at the column head, ensuring better peak shape and recovery.[12]
Detection UV at 254 nmThe aromatic rings (phenyl and pyridine) provide strong UV absorbance at this wavelength.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I convert my TLC results into a flash chromatography method? The retention factor (Rf) on a TLC plate is inversely related to the number of column volumes (CV) it will take to elute the compound from a column. The formula is CV = 1/Rf .[9][13] For an ideal Rf of 0.25, the compound will elute in approximately 1 / 0.25 = 4 CVs. Automated flash systems often have software that can directly calculate a gradient method based on input Rf values.[10]

Q2: Should I use a step gradient or a linear gradient? For most purifications, a linear gradient is superior as it provides better resolution and peak shape. A step gradient can be faster but risks co-elution if compounds are closely spaced. If the separation between your product and impurities is very large on TLC (ΔRf > 0.2), a step gradient can be an efficient choice.

Q3: My crude material is an oil. How do I perform dry loading? If your sample is an oil, dissolve it in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel to this solution and then evaporate the solvent using a rotary evaporator. You may need to add more silica until a dry, free-flowing powder is obtained.[12]

Q4: The backpressure on my system is very high. What should I do? High backpressure can be caused by a blocked column frit, precipitation of the sample, or using a solvent that is too viscous.[12][14] First, try back-flushing the column to dislodge any blockage at the inlet frit.[14] If this doesn't work, ensure your sample is fully dissolved before injection and consider if your mobile phase (e.g., containing butanol or water) is too viscous for the set flow rate.[12]

Section 4: Visual Workflow for Method Optimization

The following diagram outlines a systematic approach to developing and troubleshooting your purification method.

G cluster_0 Method Development cluster_1 Purification cluster_2 Troubleshooting TLC 1. TLC Scouting (Hex/EtOAc vs DCM/MeOH) Aim for Rf 0.15-0.35 Add_Mod 2. Add Modifier (0.5% TEA) TLC->Add_Mod Peak Tailing? Load 3. Dry Load Sample on Silica Column TLC->Load Symmetrical Spot Add_Mod->Load Symmetrical Spot Run 4. Run Flash Chromatography (Linear Gradient) Load->Run Analyze 5. Analyze Fractions (TLC/LCMS) Run->Analyze Good_Sep Purity >95%? Good Recovery? Analyze->Good_Sep Success Success! Combine & Evaporate Good_Sep->Success Yes Failure Re-evaluate Method Good_Sep->Failure No Failure->TLC Poor Resolution? Check_Stability Check Stability (2D TLC) Consider Alumina Failure->Check_Stability Low Recovery?

Caption: Workflow for chromatographic method development and optimization.

References

  • Bickler, B. (2023). Using TLC to Scout Flash Chromatography Solvents. Biotage. Available at: [Link]

  • Frontier, A. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Silver, J. (2021). Flash Method Development from TLC Plates Webinar. Teledyne ISCO. Available at: [Link]

  • Sorbtech. (2023). TLC for Flash Chromatography. Available at: [Link]

  • Buchi. (n.d.). All you need to know about using TLC data for flash method optimization. Available at: [Link]

  • Teledyne ISCO. (2023). Improve flash chromatography method development with matching TLC plates. Available at: [Link]

  • Millar, S. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. Available at: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available at: [Link]

Sources

Stability and degradation issues of (6-Bromopyridin-2-YL)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Bromopyridin-2-YL)(phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation issues encountered during experimentation. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your work.

I. Understanding the Molecule: A Foundation for Stability

(6-Bromopyridin-2-YL)(phenyl)methanol is a key building block in the synthesis of a variety of pharmaceutical and fine chemical compounds.[1] Its structure, featuring a bromopyridine ring and a secondary benzylic alcohol, offers multiple reaction sites. However, these same functional groups are also susceptible to degradation under certain conditions. A thorough understanding of its chemical nature is paramount to preventing unwanted side reactions and ensuring reproducible results.

Key Structural Features and Potential Instabilities:

  • Secondary Benzylic Alcohol: This functional group is prone to oxidation, which would convert the alcohol to a ketone. It can also undergo dehydration under certain acidic conditions.

  • Bromopyridine Moiety: The bromine atom on the pyridine ring can be susceptible to nucleophilic substitution or hydrolysis, particularly under harsh pH and high-temperature conditions. The pyridine ring itself can also be involved in photodegradation processes.

II. Troubleshooting Guide: From Unexpected Results to Solutions

This section addresses specific issues you may encounter during your experiments with (6-Bromopyridin-2-YL)(phenyl)methanol. Each issue is presented in a question-and-answer format, providing a clear path from problem to resolution.

Issue 1: Inconsistent Reaction Yields and Appearance of Unknown Impurities

Question: I am using (6-Bromopyridin-2-YL)(phenyl)methanol in a multi-step synthesis, and I'm observing variable yields and seeing unexpected spots on my TLC plates that are not my starting material or desired product. What could be the cause?

Answer: Inconsistent yields and the appearance of unknown impurities often point to the degradation of your starting material, (6-Bromopyridin-2-YL)(phenyl)methanol, either during storage or under your reaction conditions. The primary culprits are often oxidation and hydrolysis.

Troubleshooting Protocol:

  • Assess the Purity of Your Starting Material: Before troubleshooting your reaction, confirm the purity of your (6-Bromopyridin-2-YL)(phenyl)methanol lot.

    • Recommended Action: Run a fresh analysis of your starting material using a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A suitable starting point for method development could be a C18 column with a mobile phase of methanol and water.[2][3]

  • Investigate for Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, (6-bromopyridin-2-yl)(phenyl)methanone.

    • Causality: This can be triggered by exposure to air (oxygen), trace metal impurities, or oxidizing agents in your reaction mixture.

    • Recommended Action:

      • Store the compound under an inert atmosphere (e.g., argon or nitrogen).

      • Ensure your reaction solvents are degassed and your reactions are run under an inert atmosphere.

      • Characterize the main impurity by LC-MS to see if its mass corresponds to the oxidized product.

  • Investigate for Hydrolysis: The bromo-group on the pyridine ring can be displaced by a hydroxyl group, especially under acidic or basic conditions at elevated temperatures.[4][5]

    • Causality: This leads to the formation of (6-hydroxypyridin-2-yl)(phenyl)methanol.

    • Recommended Action:

      • If your reaction involves strong acids or bases, consider if milder conditions can be used.

      • Analyze your reaction mixture by LC-MS to look for a product with a mass corresponding to the hydrolyzed impurity.

Visualizing the Degradation Pathway:

A (6-Bromopyridin-2-YL)(phenyl)methanol (Starting Material) B (6-bromopyridin-2-yl)(phenyl)methanone (Oxidation Product) A->B Oxidation (Air, Oxidizing Agents) C (6-hydroxypyridin-2-yl)(phenyl)methanol (Hydrolysis Product) A->C Hydrolysis (Acid/Base, Heat)

Caption: Primary degradation pathways of (6-Bromopyridin-2-YL)(phenyl)methanol.

Issue 2: Discoloration of the Compound Upon Storage

Question: My initially white to off-white (6-Bromopyridin-2-YL)(phenyl)methanol has turned yellow or brown over time. Is it still usable?

Answer: Discoloration is a visual indicator of degradation. The yellow or brown color likely results from the formation of small amounts of highly conjugated degradation products. While the bulk of the material may still be intact, the presence of these impurities can interfere with your reactions.

Troubleshooting Protocol:

  • Evaluate Storage Conditions: Improper storage is the most common cause of discoloration.

    • Causality: Exposure to light and/or heat can accelerate degradation. Pyridine-containing compounds can be light-sensitive.[6]

    • Recommended Action:

      • Store the compound in an amber vial to protect it from light.

      • Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.

  • Purity Assessment: Quantify the level of impurities.

    • Recommended Action: Use RP-HPLC with a photodiode array (PDA) detector to quantify the main peak and the impurity peaks. This will tell you the percentage of pure compound remaining.

  • Consider Purification: If the impurity levels are low (e.g., <5%), you may be able to purify the material.

    • Recommended Action: Recrystallization from a suitable solvent system or flash column chromatography can be effective for removing colored impurities.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (6-Bromopyridin-2-YL)(phenyl)methanol?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dry, and well-ventilated area, away from light and sources of ignition.[7][8] For extended storage, refrigeration at 2-8°C is advisable.

Q2: How can I monitor the stability of my sample over time?

A2: A stability-indicating analytical method is crucial. We recommend developing and validating an RP-HPLC method. A typical setup would involve a C18 column, a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape), and a PDA detector. This will allow you to separate and quantify the parent compound from its potential degradation products.[2][3]

Q3: What are the expected major degradation products I should look for?

A3: Based on the structure, the most likely degradation products are:

  • (6-bromopyridin-2-yl)(phenyl)methanone: Formed via oxidation of the secondary alcohol.

  • (6-hydroxypyridin-2-yl)(phenyl)methanol: Formed via hydrolysis of the C-Br bond.

  • Benzaldehyde and 6-bromopyridine: Potential products from C-C bond cleavage under high thermal stress, analogous to the decomposition of benzyl alcohol.[9][10]

Q4: I am performing a reaction at elevated temperatures. What precautions should I take?

A4: High temperatures can promote both thermal decomposition and hydrolysis.

  • Recommendation: Run your reaction under an inert atmosphere to prevent oxidation. Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction progress closely by TLC or HPLC to avoid prolonged heating times.

Q5: Are there any solvents I should avoid when working with (6-Bromopyridin-2-YL)(phenyl)methanol?

A5: Avoid using strong oxidizing solvents. Also, be cautious with highly acidic or basic aqueous solvent systems, especially at elevated temperatures, to minimize the risk of hydrolysis. Always use high-purity, dry solvents to prevent contamination with water or other reactive impurities.

IV. Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[11][12][13][14]

  • Preparation of Stock Solution: Prepare a stock solution of (6-Bromopyridin-2-YL)(phenyl)methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by RP-HPLC-PDA/MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and characterize any new peaks that appear.

Visualizing the Forced Degradation Workflow:

A Prepare 1 mg/mL Stock Solution of (6-Bromopyridin-2-YL)(phenyl)methanol B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photodegradation (UV/Vis light) A->F G Analyze all samples by RP-HPLC-PDA/MS B->G C->G D->G E->G F->G

Caption: Workflow for a forced degradation study.

V. Quantitative Data Summary

ParameterRecommended ConditionPotential Degradation Product(s)Analytical Technique
Storage 2-8°C, under inert gas, protected from lightMinimal degradationRP-HPLC
Acid Hydrolysis 0.1 M HCl, 60°C(6-hydroxypyridin-2-yl)(phenyl)methanolRP-HPLC, LC-MS
Base Hydrolysis 0.1 M NaOH, 60°C(6-hydroxypyridin-2-yl)(phenyl)methanolRP-HPLC, LC-MS
Oxidation 3% H₂O₂, Room Temp.(6-bromopyridin-2-yl)(phenyl)methanoneRP-HPLC, LC-MS
Thermal Stress 80°C (solid)Oxidation and other decomposition productsRP-HPLC, GC-MS
Photostability UV/Visible lightVarious photoproductsRP-HPLC, LC-MS

VI. References

  • Frisch, S., Hippler, H., Neunaber, H., & Troe, J. (1994). Shock wave study of the thermal decomposition of benzyl alcohol. OSTI.GOV. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • Alsante, K. M., Hatajik, T. D., Horni, A., & Lohr, L. L. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Bradlow, H. L., & VanderWerf, C. A. (1948). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry, 14(4), 509–515. [Link]

  • ResearchGate. (n.d.). Etherification reactions of para-substituted benzyl alcohol derivatives. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Oehlschlaeger, M. A., Davidson, D. F., & Hanson, R. K. (2006). High-temperature thermal decomposition of benzyl radicals. The Journal of Physical Chemistry A, 110(21), 6649–6653. [Link]

  • Stanovnik, B., & Tisler, M. (1998). Studies on Pyrazines; 38:1 Acylation of Bromopyrazines and 2-Bromopyridine via Copper-Cocatalytic Stille Reaction. SYNTHESIS, 1998(11), 1709-1711.

  • Den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine. ResearchGate. [Link]

  • Matrix Fine Chemicals. (n.d.). (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3. [Link]

  • Potrč, T., Kovač, J., & Stavber, G. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(16), 4983. [Link]

  • GOV.UK. (2024). Pyridine: incident management. [Link]

  • Wikipedia. (n.d.). 2-Bromopyridine. [Link]

  • ATSDR. (n.d.). Pyridine | ToxFAQs™. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., & Zelesky, T. (2007). Forced degradation of pharmaceuticals. ResearchGate. [Link]

  • Kumar, A., & Sharma, G. (2020). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (6-Bromopyridin-2-yl)methanol: High-Purity Bromide Intermediate for Pharmaceutical Synthesis. [Link]

  • PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol. [Link]

  • Wolschke, H., Sühring, R., & Mi, W. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 229, 77–85. [Link]

  • Darwish, H. W., Bakheit, A. H., & Al-Majed, A. A. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE, 16(3), e0247920. [Link]

  • de Oliveira, A. C., & de Oliveira, K. T. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107–115. [Link]

  • Darwish, H. W., Bakheit, A. H., & Al-Majed, A. A. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Semantic Scholar. [Link]

  • Prati, L., & Rossi, M. (2000). Unraveling the Surface Reactions during Liquid-Phase Oxidation of Benzyl Alcohol on Pd/Al2O3: an in Situ ATR−IR Study. The Journal of Physical Chemistry B, 104(28), 6644–6649. [Link]

  • Nguyen, T. H., Nguyen, T. T., & Le, T. N. (2022). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. ChemistryOpen, 11(7), e202200067. [Link]

  • Alchem.Pharmtech. (n.d.). CAS 33674-96-3 | (6-Bromopyridin-2-yl)methanol. [Link]

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Technical Support Center: Synthesis of (6-Bromopyridin-2-yl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-Bromopyridin-2-yl)(phenyl)methanol is a valuable substituted diarylmethanol intermediate widely utilized in the synthesis of pharmaceuticals and complex organic molecules. Its structure serves as a versatile scaffold for developing novel ligands, catalysts, and active pharmaceutical ingredients (APIs). A common and effective synthetic route involves the selective monolithiation of 2,6-dibromopyridine via lithium-halogen exchange, followed by a nucleophilic addition to benzaldehyde.

While conceptually straightforward, this synthesis is highly sensitive to reaction conditions and reagent quality. This guide provides an in-depth troubleshooting framework for researchers, scientists, and drug development professionals to diagnose and resolve common pitfalls encountered during this procedure.

Primary Synthetic Pathway: The Organolithium Route

The most prevalent laboratory-scale synthesis proceeds in two key steps:

  • Lithium-Halogen Exchange: 2,6-Dibromopyridine is treated with one equivalent of an organolithium reagent, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C). This selectively replaces one bromine atom with lithium.

  • Nucleophilic Addition: The resulting 6-bromo-2-lithiopyridine anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

  • Aqueous Workup: The reaction is quenched with an aqueous solution to protonate the intermediate alkoxide, yielding the final alcohol product.

This guide will focus on troubleshooting this specific and powerful synthetic transformation.

Troubleshooting Guide: Common Pitfalls & Solutions

This section is designed to address the most frequently encountered issues during the synthesis.

Question 1: My reaction yielded no product, or the yield is extremely low. What went wrong?

This is the most common and frustrating issue, often pointing to a fundamental problem with the organolithium step.

Possible Causes & Solutions:

  • Degraded or Inactive n-Butyllithium: n-BuLi is notoriously reactive with air and moisture, leading to its decomposition.[1][2][3] Solutions sold in hexane are pyrophoric and will ignite on contact with air.[4]

    • Troubleshooting: The concentration of commercial n-BuLi solutions can decrease over time, even with careful handling. It is crucial to titrate the n-BuLi solution before use to determine its active concentration. A common method is the Gilman double titration. Never trust the concentration printed on an old bottle.

    • Best Practice: Use a fresh, recently purchased bottle of n-BuLi. Employ inert atmosphere techniques rigorously. Use dry, argon- or nitrogen-flushed syringes and cannulas for all transfers.

  • Presence of Moisture or Protic Solvents: Water, alcohols, or even trace moisture in the glassware or solvent will rapidly quench the n-BuLi and any lithiated intermediate formed.[2][5]

    • Troubleshooting: Ensure all glassware is oven-dried (e.g., at 120 °C overnight) and cooled under a stream of inert gas (argon or nitrogen). Solvents like Tetrahydrofuran (THF) must be rigorously dried, for instance, by distillation from sodium/benzophenone ketyl or by passing through an activated alumina solvent purification system.

    • Best Practice: Flame-dry the reaction flask under vacuum and backfill with inert gas immediately before use for maximum moisture removal.

  • Incorrect Reaction Temperature: Lithium-halogen exchange is extremely fast and exothermic. The reaction must be kept cold (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as the degradation of THF by n-BuLi or reaction at the less acidic protons of the pyridine ring.[2][5]

    • Troubleshooting: Ensure the reaction flask is well-submerged in the cooling bath. Add the n-BuLi dropwise to the solution of 2,6-dibromopyridine to maintain temperature control. A rapid color change to deep red or brown upon addition can indicate a successful lithiation.

Troubleshooting Workflow for Low/No Yield

start Low or No Product Yield check_buli Was n-BuLi titrated or from a new bottle? start->check_buli check_conditions Were anhydrous conditions rigorously maintained? check_buli->check_conditions Yes titrate_buli Action: Titrate n-BuLi or use a fresh bottle. check_buli->titrate_buli No check_temp Was the reaction kept at -78 °C during addition? check_conditions->check_temp Yes dry_rig Action: Oven/flame-dry all glassware. Use freshly dried solvent. check_conditions->dry_rig No control_temp Action: Ensure proper cooling. Add n-BuLi slowly. check_temp->control_temp No success Problem Likely Resolved check_temp->success Yes titrate_buli->success dry_rig->success control_temp->success

Caption: Workflow for diagnosing zero-yield reactions.

Question 2: My reaction worked, but it's contaminated with starting material and other impurities. How can I improve purity?

This issue usually stems from incomplete lithiation, side reactions, or inefficient purification.

Possible Causes & Solutions:

  • Incomplete Reaction / Incorrect Stoichiometry: If less than one full equivalent of activen-BuLi is used, a significant amount of 2,6-dibromopyridine will remain unreacted.

    • Troubleshooting: Use a slight excess (e.g., 1.05 equivalents) of freshly titrated n-BuLi to drive the lithiation to completion. Monitor the reaction by TLC (thin-layer chromatography) after quenching a small aliquot to check for the disappearance of the starting material.

  • Formation of Side Products: Several side reactions can compete with the desired pathway.

    • Butyl-Pyridine Formation: If the reaction temperature rises, n-BuLi can act as a nucleophile and add to the pyridine ring, leading to butyl-pyridine byproducts after workup.[6] Maintaining strict temperature control at -78 °C minimizes this.

    • Reaction with Solvent: At temperatures above -40 °C, n-BuLi can deprotonate THF, leading to its decomposition and consumption of the reagent.[5]

    • Double Addition to Benzaldehyde: While less common for this specific reaction, if a di-lithiated species were to form, it could potentially react with two molecules of benzaldehyde. This is generally avoided by using only one equivalent of n-BuLi.

  • Purification Challenges: The product, (6-Bromopyridin-2-yl)(phenyl)methanol, has a polarity similar to the benzaldehyde starting material and some byproducts, making separation by column chromatography challenging.

    • Troubleshooting:

      • Workup: Use a saturated NH₄Cl solution for quenching, which is generally milder than water or acid and can help minimize emulsion formation.

      • Extraction: Ensure thorough extraction with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

      • Chromatography: Use a shallow solvent gradient during column chromatography (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing to 20-30%). A dry-loading technique can also improve separation.

Diagram of Potential Side Products

cluster_main Desired Reaction cluster_side Common Side Reactions A 2,6-Dibromopyridine B 6-Bromo-2-lithiopyridine A->B n-BuLi -78 °C H Unreacted Starting Material A->H Incomplete Lithiation D (6-Bromopyridin-2-yl)(phenyl)methanol (PRODUCT) B->D F Butyl-Pyridine Adduct B->F Temp > -40 °C C Benzaldehyde C->D G THF Degradation E->G Temp > -40 °C

Caption: Desired reaction pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use a Grignard reagent instead of n-BuLi? A Grignard reaction is a viable alternative but requires a different starting material. You would typically form a phenyl Grignard reagent (e.g., Phenylmagnesium Bromide) and react it with 6-bromo-2-pyridinecarboxaldehyde.[7][8] This avoids handling pyrophoric n-BuLi but requires the synthesis or purchase of the aldehyde, which can be less direct than starting from 2,6-dibromopyridine.

Q2: My lithiated intermediate seems to be unstable even at low temperatures. Why? While 6-bromo-2-lithiopyridine is relatively stable at -78 °C in THF, its stability can be solvent-dependent. Some lithiated heteroaromatics have limited stability, and prolonged reaction times before the addition of the electrophile (benzaldehyde) should be avoided.[9] It is best to generate the species and use it immediately.

Q3: What is the expected appearance of the reaction? Upon successful lithiation of 2,6-dibromopyridine with n-BuLi in THF at -78 °C, the solution typically turns a dark red, orange, or deep brown color. This color should persist until the addition of benzaldehyde. A disappearance of this color before adding the electrophile is a strong indicator that the organolithium species has decomposed.

Q4: What are the key safety precautions for this reaction? The primary hazard is the pyrophoric nature of n-butyllithium.[3][4]

  • Always handle n-BuLi under an inert atmosphere (glovebox or Schlenk line).

  • Wear flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Have a Class D fire extinguisher (for combustible metals) readily available.

  • Quench residual n-BuLi in syringes and reaction vessels carefully, typically by slow addition of a less reactive alcohol like isopropanol at low temperature before final quenching with water.[4]

Detailed Experimental Protocol

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
2,6-Dibromopyridine236.892.37 g10.01.0
Anhydrous THF-50 mL--
n-Butyllithium64.064.2 mL10.51.05
(1.6 M in hexanes)
Benzaldehyde106.121.07 g (1.02 mL)10.11.01
Sat. aq. NH₄Cl-30 mL--
Ethyl Acetate-~150 mL--
Brine-50 mL--

Procedure:

  • Preparation: Add a magnetic stir bar to a 250 mL round-bottom flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under an argon atmosphere.

  • Reactant Addition: To the flask, add 2,6-dibromopyridine (2.37 g, 10.0 mmol) and dissolve it in anhydrous THF (50 mL) via cannula transfer.

  • Cooling: Cool the resulting clear solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 4.2 mL, 10.5 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly. The solution should develop a deep reddish-brown color. Stir the mixture at -78 °C for an additional 45 minutes.

  • Electrophile Addition: Add freshly distilled benzaldehyde (1.02 mL, 10.1 mmol) dropwise to the reaction mixture. The dark color should fade upon addition. Let the reaction stir at -78 °C for 1 hour.

  • Quenching: Remove the cooling bath. Slowly and carefully quench the reaction by adding 30 mL of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (6-Bromopyridin-2-yl)(phenyl)methanol as a white to off-white solid.[10][11]

References

  • BenchChem Technical Support Team. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview.
  • Guidechem. (n.d.).
  • Wikipedia. (n.d.). n-Butyllithium.
  • Saad, A., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Chemtube3d. (2023).
  • Grokipedia. (n.d.). n-Butyllithium.
  • Environmental Health and Safety, University of [University]. (n.d.).
  • Wikipedia. (n.d.). Organolithium reagent.
  • PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol. [Link]

  • Matrix Fine Chemicals. (n.d.). (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3.
  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References.
  • Chupakhin, O. N., et al. (2025). Organolithium compounds in reactions of nucleophilic substitution of hydrogen in arenes and hetarenes. ResearchGate. [Link]

  • Pierrat, P., et al. (2005). Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high enantioselectivity in this critical synthesis. Chiral pyridyl alcohols are vital building blocks in medicinal chemistry, and controlling their stereochemistry is paramount for developing effective and safe active pharmaceutical ingredients (APIs).

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your experimental outcomes.

Troubleshooting Guide: Enhancing Stereoselectivity

This section addresses specific issues you may encounter during the asymmetric reduction of the prochiral ketone, (6-bromopyridin-2-yl)(phenyl)methanone, to its corresponding chiral alcohol.

Q1: My enantiomeric excess (ee%) is consistently low or non-existent. What are the primary causes and how can I fix this?

A: Achieving high enantioselectivity requires precise control over the reaction. Low ee% is often a symptom of one or more underlying issues. Let's diagnose the potential causes.

  • Cause 1: Inefficient Catalyst or Non-Optimal Reagent Choice. The heart of this asymmetric transformation is the chiral catalyst or reagent. The choice of catalyst system is the most critical factor. Widely successful methods include the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric (transfer) hydrogenations.[1][2][3] If your current system is not performing, consider switching to a more robust, well-documented catalyst system known for reducing aryl heteroaryl ketones.

  • Cause 2: Competing Background (Non-Catalyzed) Reaction. The stoichiometric reducing agent (e.g., borane, isopropanol) can reduce the ketone without the influence of the chiral catalyst, leading to the formation of a racemic product. This non-catalyzed pathway becomes more significant at higher temperatures.

    • Solution: Lower the reaction temperature significantly. For CBS reductions, temperatures of -20°C to 0°C are common, and sometimes as low as -78°C.[4] For transfer hydrogenations, a temperature screen is also crucial. Additionally, ensure slow addition of the reducing agent or the ketone substrate to maintain a low concentration of the uncomplexed reductant.

  • Cause 3: Presence of Impurities. Water is a known inhibitor for many catalyst systems, especially those involving boranes or organometallics. It can quench the reducing agent and deactivate the catalyst.

    • Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon). Ensure your ketone starting material is pure and dry.

  • Cause 4: Incorrect Catalyst Loading or Preparation. For catalytic systems, the catalyst must be properly activated and present in a sufficient amount. For in-situ generated catalysts, the pre-formation step is critical.

    • Solution: For CBS reductions, ensure the oxazaborolidine catalyst is formed correctly from its amino alcohol precursor and borane before the ketone is introduced.[5][6] For Noyori-type catalysts, a pre-activation step may be required to form the active hydride species.[7] Verify the optimal catalyst loading; typically, this ranges from 1-10 mol%.

Below is a troubleshooting workflow to systematically address low enantioselectivity.

G start Low Enantiomeric Excess (ee%) Observed catalyst Step 1: Evaluate Catalyst System Is the catalyst suitable for aryl heteroaryl ketones? start->catalyst conditions Step 2: Optimize Reaction Conditions catalyst->conditions  Yes   switch_catalyst Action: Switch to a proven catalyst (e.g., CBS, Noyori Ru-catalyst) catalyst->switch_catalyst  No   temp Lower Temperature (-20°C to 0°C or lower) conditions->temp impurities Step 3: Check for Impurities dry Use Anhydrous Solvents/Reagents impurities->dry protocol Step 4: Review Experimental Protocol loading Optimize Catalyst Loading (1-10 mol%) protocol->loading success High ee% Achieved switch_catalyst->conditions solvent Screen Solvents (THF, 2-MeTHF, Toluene) temp->solvent addition Use Slow Addition of Reagents solvent->addition addition->impurities dry->protocol premix Ensure Proper Catalyst Pre-formation/Activation loading->premix premix->success

Caption: Troubleshooting workflow for low enantioselectivity.

Q2: I'm getting good conversion to the alcohol, but it's almost entirely racemic. Why is the catalyst not inducing chirality?

A: This is a classic sign that the uncatalyzed reduction is occurring much faster than the catalyzed asymmetric reduction. The ketone is reacting with the bulk reducing agent before it has a chance to coordinate with the chiral catalyst.

  • Primary Cause: The activation energy for the background reaction is too low at your chosen reaction temperature.

  • Mechanism Insight (CBS Reduction): In a CBS reduction, the catalyst works by coordinating with both the borane (at the nitrogen atom) and the ketone (at the endocyclic boron atom).[8] This creates a highly organized, six-membered transition state that directs the hydride transfer to a specific face of the ketone. If the free borane reduces the ketone directly, this stereochemical control is lost.

  • Solutions:

    • Lower the Temperature: This is the most effective way to slow down the uncatalyzed reaction, which typically has a higher activation energy than the catalyzed pathway.

    • Order of Addition is Critical: Always form the catalyst-borane complex before adding the ketone. Add the borane source to the chiral oxazaborolidine catalyst and stir for a short period (e.g., 10-15 minutes) to allow for complexation. Then, add the ketone substrate, preferably slowly as a solution.

    • Check Reagent Stoichiometry: Ensure you are not using a vast excess of the borane reducing agent, as this will increase the rate of the background reaction. A slight excess (e.g., 0.6-1.0 equivalents for catalytic CBS) is usually sufficient.[6]

Q3: How do I select the best catalyst system for synthesizing (6-Bromopyridin-2-YL)(phenyl)methanol?

A: The choice of catalyst depends on available equipment, budget, scale, and desired purity. For this specific substrate—an aryl heteroaryl ketone—several excellent options exist.

Catalyst SystemReductantTypical Temp.ProsCons
Corey-Bakshi-Shibata (CBS) Borane (BH₃·THF or BH₃·SMe₂)0°C to -40°CHigh ee% (>95%) for aryl ketones, predictable stereochemistry, commercially available catalysts.[2][5]Requires stoichiometric borane, sensitive to air and moisture, requires cryogenic temperatures.
Noyori Asymmetric Hydrogenation H₂ Gas (High Pressure)Room Temp to 80°CExtremely high turnover numbers (TON), atom-economical, excellent ee%.[3][9]Requires specialized high-pressure hydrogenation equipment (Parr shaker, etc.).
Noyori Asymmetric Transfer Hydrogenation Isopropanol or Formic Acid/TriethylamineRoom Temp to 50°CAvoids high-pressure H₂, operationally simpler, excellent ee%.[1][7][10]Lower turnover numbers than direct hydrogenation, requires removal of byproducts (acetone, CO₂).
Biocatalysis (Ketoreductases) NAD(P)H (with cofactor regeneration system)Room Temp to 40°CEnvironmentally friendly (uses water as solvent), extremely high selectivity, mild conditions.[11][12]Requires screening of enzyme libraries, potential substrate inhibition, requires expertise in biocatalysis.

Recommendation: For laboratory-scale synthesis, the CBS reduction and Noyori's asymmetric transfer hydrogenation offer the best balance of high enantioselectivity, operational simplicity, and reliability for this class of substrate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of stereoselective ketone reduction?

A: A prochiral ketone like (6-bromopyridin-2-yl)(phenyl)methanone has two distinct faces, designated Re and Si. A non-chiral reducing agent, like sodium borohydride, will attack both faces with equal probability, resulting in a 50:50 mixture of the two alcohol enantiomers (a racemic mixture). A chiral catalyst creates a diastereomeric transition state with the ketone. Due to steric and electronic interactions within this chiral environment, the energy required to attack one face is lower than the other. The hydride is therefore delivered preferentially to the less hindered face, leading to an excess of one enantiomer.

Sources

Technical Support Center: Optimization of (6-Bromopyridin-2-YL)(phenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of (6-Bromopyridin-2-YL)(phenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this Grignard-based transformation. Here, we address common experimental challenges with in-depth, scientifically-grounded solutions to help you achieve higher yields, purity, and reproducibility.

Reaction Overview: The Grignard Approach

The synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol is most commonly achieved via a Grignard reaction. This involves the nucleophilic addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to the electrophilic carbonyl carbon of 6-bromo-2-formylpyridine. The resulting magnesium alkoxide intermediate is then protonated during an aqueous work-up to yield the desired secondary alcohol.

Reaction_Pathway cluster_grignard Grignard Formation cluster_addition Nucleophilic Addition cluster_workup Aqueous Work-up Bromobenzene Bromobenzene PhMgBr Phenylmagnesium Bromide Bromobenzene->PhMgBr Anhydrous Ether/THF Mg Mg⁰ (turnings) Mg->PhMgBr Intermediate Magnesium Alkoxide Intermediate PhMgBr->Intermediate Nucleophilic Attack Aldehyde 6-Bromo-2-formylpyridine Aldehyde->Intermediate Product (6-Bromopyridin-2-YL) (phenyl)methanol Intermediate->Product Protonation (e.g., aq. NH₄Cl)

Caption: General workflow for the Grignard synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each point details the symptoms, underlying causes, and actionable solutions.

Q1: My Grignard reaction fails to initiate. What's wrong?

Symptoms:

  • No noticeable exotherm (heat generation) after adding a portion of the aryl halide.

  • The magnesium turnings remain shiny and unreacted.

  • If using an initiator like iodine, the characteristic brown color persists.[1]

Possible Causes & Solutions:

  • Magnesium Passivation: The surface of magnesium turnings is typically coated with a layer of magnesium oxide (MgO), which prevents the reaction.[2]

    • Solution: Activate the magnesium. Before adding the solvent, vigorously stir the dry magnesium turnings under an inert atmosphere (Nitrogen or Argon) to mechanically break the oxide layer. For chemical activation, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium.[2][3] The disappearance of the iodine color or gentle bubbling indicates activation.

  • Presence of Moisture: Grignard reagents are potent bases and react rapidly with protic sources like water.[4] Even trace moisture in glassware, solvents, or starting materials will quench the reagent as it forms, preventing the reaction from starting.

    • Solution: Ensure all components are scrupulously dry. Flame-dry all glassware under vacuum or in an oven (e.g., >120°C for several hours) and cool under a stream of inert gas.[3] Use anhydrous solvents, preferably freshly distilled from a suitable drying agent or from a sealed commercial bottle.[2]

Q2: The reaction initiated, but my final yield is very low. Why?

Symptoms:

  • After purification, the isolated product mass is significantly lower than the theoretical maximum.

Possible Causes & Solutions:

  • Wurtz-Type Homocoupling: A major side reaction is the coupling of the Grignard reagent with the unreacted aryl halide.[1] In this synthesis, this can lead to the formation of biphenyl (from phenylmagnesium bromide) or 2,2'-bi(6-bromopyridine). This is particularly problematic with more reactive halides and at higher temperatures.

    • Solution: Maintain a low concentration of the aryl halide during Grignard formation. Add the solution of bromobenzene to the magnesium suspension dropwise at a rate that sustains a gentle reflux, preventing a large excess from accumulating.[5] Similarly, when adding the Grignard reagent to the aldehyde, perform the addition slowly and at a reduced temperature (e.g., 0 °C) to favor the desired nucleophilic addition over side reactions.[6]

  • Incomplete Reaction or Reagent Degradation: The Grignard reagent may degrade over time, especially if the reaction is run for too long at elevated temperatures, leading to a dark, cloudy mixture.[3]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, proceed to the work-up. Avoid unnecessarily long reaction times or excessive heating. Titrating the Grignard reagent before use can also ensure accurate stoichiometry.[4]

  • Enolization of the Aldehyde: Although less common with aldehydes than ketones, a bulky Grignard reagent can act as a base and deprotonate the α-carbon of the carbonyl compound, leading to the recovery of starting material after work-up.[4]

    • Solution: This is generally minimized by using low temperatures during the addition of the Grignard reagent to the aldehyde. Adding the aldehyde solution to the Grignard reagent (inverse addition) can sometimes help, but this may increase the risk of double addition if an ester were the electrophile.

Q3: My reaction mixture turned dark brown or black. Is this normal?

Symptoms:

  • The solution becomes very dark during the formation or reaction of the Grignard reagent.

Possible Causes & Solutions:

  • Normal Formation vs. Decomposition: A gray and cloudy or light brown appearance is often a positive sign that the Grignard reagent is forming.[1] However, a very dark brown or black color can indicate decomposition, often catalyzed by trace impurities in the magnesium or starting halide, or from overheating.[1][4]

    • Solution: Ensure high-purity reagents. Control the reaction exotherm by adjusting the addition rate of the halide and using an ice bath if necessary. Do not apply external heat unless required to initiate the reaction.[3]

Q4: I am having difficulty purifying the product. What are the likely impurities?

Symptoms:

  • Column chromatography yields multiple fractions, or the final product NMR shows persistent impurities.

Possible Causes & Solutions:

  • Hydrolysis Byproducts: The primary byproduct is often the unreacted starting material (6-bromo-2-formylpyridine) and benzene (from the quenched phenylmagnesium bromide). These arise from an incomplete reaction or quenching of the Grignard reagent by moisture.[7]

    • Solution: Careful work-up and purification are essential. A controlled quench with saturated aqueous ammonium chloride is often preferred over a strong acid, as it minimizes side reactions.[4] Purification via column chromatography on silica gel is typically effective for separating the desired alcohol from less polar byproducts like biphenyl and more polar starting aldehyde.

  • Homocoupling Products: As mentioned in Q2, biphenyl is a common non-polar impurity that can be difficult to separate from the product.

    • Solution: Optimizing the reaction conditions to minimize its formation (slow addition, controlled temperature) is the best strategy. During purification, a non-polar solvent system (e.g., Hexane/Ethyl Acetate) should allow for the elution of biphenyl before the more polar alcohol product.

Frequently Asked Questions (FAQs)

Q: Why is Tetrahydrofuran (THF) often preferred over diethyl ether as a solvent? A: THF is a more polar ether than diethyl ether, which allows it to better solvate and stabilize the Grignard reagent through coordination with the magnesium atom. This can lead to higher reactivity and prevent the reagent from precipitating out of solution.[3] Some studies also suggest that greener solvents like 2-methyltetrahydrofuran (2-MeTHF) can offer higher yields and chemoselectivity.[8]

Q: What is the optimal temperature for the reaction? A: The process involves two main stages with different optimal temperatures:

  • Grignard Formation: Often initiated at room temperature or with gentle warming. Once initiated, the rate should be controlled to maintain a gentle reflux (around 35°C for diethyl ether, 66°C for THF).[5]

  • Addition to Aldehyde: This step is typically performed at a lower temperature, such as 0 °C or even -78 °C, to improve selectivity and minimize side reactions.[6][9] The reaction is then allowed to slowly warm to room temperature to ensure completion.

Q: What is the purpose of the saturated ammonium chloride (NH₄Cl) work-up? A: The Grignard reaction produces a magnesium alkoxide salt. The work-up serves to protonate this alkoxide to form the final alcohol product and to quench any remaining Grignard reagent. Saturated aqueous NH₄Cl is a mild acid that effectively protonates the alkoxide while being less aggressive than mineral acids (like HCl or H₂SO₄).[4][7] This helps to prevent potential acid-catalyzed degradation of the product, especially with sensitive functional groups.

Troubleshooting_Workflow cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Reaction Issue Encountered No_Initiation Q1: No Initiation Start->No_Initiation Low_Yield Q2: Low Yield Start->Low_Yield Dark_Color Q3: Dark Mixture Start->Dark_Color Purification_Issue Q4: Purification Difficulty Start->Purification_Issue Mg_Passivation Mg Passivation No_Initiation->Mg_Passivation Moisture Moisture Present No_Initiation->Moisture Low_Yield->Moisture Homocoupling Wurtz Homocoupling Low_Yield->Homocoupling Degradation Reagent Degradation Low_Yield->Degradation Dark_Color->Degradation Impurity Impure Reagents Dark_Color->Impurity Purification_Issue->Homocoupling Workup Suboptimal Work-up Purification_Issue->Workup Activate_Mg Activate Mg (I₂, DIBE) Mg_Passivation->Activate_Mg Dry_System Flame-Dry Glassware Use Anhydrous Solvents Moisture->Dry_System Slow_Addition Slow Dropwise Addition Control Temperature Homocoupling->Slow_Addition Degradation->Slow_Addition Monitor_TLC Monitor with TLC Degradation->Monitor_TLC Use_Pure Use High-Purity Reagents Impurity->Use_Pure Quench_NH4Cl Use Sat. aq. NH₄Cl Quench Workup->Quench_NH4Cl

Caption: A workflow for troubleshooting common issues in the Grignard synthesis.

Data Summary: Impact of Reaction Conditions

The choice of solvent and temperature can significantly influence the reaction outcome. The following table summarizes representative data for the addition step.

EntrySolventTemperature (°C)Addition Time (min)Typical Yield (%)Key Observations
1Diethyl Ether0 to RT3065-75%Standard conditions; risk of reagent precipitation.
2THF0 to RT3075-85%Higher yield due to better reagent stabilization.[3]
3THF-78 to RT6080-90%Improved selectivity, reduced byproduct formation.[10]
42-MeTHF0 to RT3080-90%Greener alternative with potentially higher yield.[8]

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol.

Materials:

  • Magnesium turnings (1.2 eq.)

  • Iodine (1 small crystal, optional)

  • Bromobenzene (1.1 eq.)

  • 6-bromo-2-formylpyridine (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask, flame-dried and cooled under Argon/N₂

  • Reflux condenser and dropping funnel, both flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

  • Ice bath

Procedure:

Part 1: Preparation of Phenylmagnesium Bromide

  • Place the magnesium turnings (1.2 eq.) and a magnetic stir bar into the three-neck flask under a positive pressure of inert gas.

  • If desired, add a single crystal of iodine for activation.[1]

  • In the dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in anhydrous THF.

  • Add a small portion (~10%) of the bromobenzene solution to the magnesium. Initiation should be observed as a gentle bubbling, color change, and/or a slight exotherm. Gentle warming with a heat gun may be required if the reaction does not start spontaneously.[1]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the resulting gray-brown solution for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.[4]

Part 2: Reaction with 6-bromo-2-formylpyridine 7. Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. 8. Dissolve 6-bromo-2-formylpyridine (1.0 eq.) in anhydrous THF and add it to the dropping funnel. 9. Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring over 30-60 minutes. 10. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the consumption of the aldehyde by TLC.

Part 3: Work-up and Purification 11. Cool the reaction flask back to 0 °C in an ice bath. 12. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[4] Continue adding until the bubbling ceases and the magnesium salts are mostly dissolved. 13. Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3 x volume). 14. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[11] 15. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. 16. Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (6-Bromopyridin-2-YL)(phenyl)methanol.

References

  • BenchChem. (2025). Preventing hydrolysis of intermediates in 4-Chlorophenyl-2-pyridinylmethanol synthesis.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Google Patents. (n.d.). CN111072451B - Hydrolysis process of Grignard reaction metal organic product.
  • Calorimetric investigation of the formation of Grignard reagents. (n.d.).
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Reddit. (2021).
  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.).
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • Rieke, R. D., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Phenylpyridine via Grignard Cross-Coupling.
  • ResearchGate. (2025). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran.

Sources

Technical Support Center: Purification of (6-Bromopyridin-2-YL)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (6-Bromopyridin-2-YL)(phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. We understand that purification is often the most challenging step of a synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol?

A1: The impurity profile is almost entirely dependent on the synthetic route. The most common method is a Grignard reaction.[1][2][3] This typically involves either reacting a (6-bromopyridin-2-yl)magnesium halide with benzaldehyde or reacting phenylmagnesium halide with 6-bromo-2-formylpyridine. Based on this, the primary impurities are:

  • Unreacted Starting Materials: Benzaldehyde, 6-bromo-2-formylpyridine, or the precursor to the Grignard reagent, such as 2,6-dibromopyridine.[2][4]

  • Grignard Homocoupling Byproducts: Biphenyl (from phenylmagnesium bromide) or 2,2'-bis(6-bromopyridine) (from the pyridyl Grignard reagent) can form.[1]

  • Protonated Grignard Reagent: Benzene can be formed if the phenylmagnesium bromide reagent is inadvertently quenched by moisture or other protic sources.[5][6]

  • Over-reaction Products: If an ester starting material like methyl benzoate was used instead of an aldehyde, double addition of the Grignard reagent can occur, leading to tertiary alcohols.[7]

  • Oxidation Product: The desired secondary alcohol product can be oxidized to the corresponding ketone, (6-bromopyridin-2-yl)(phenyl)methanone.

Q2: What are the primary purification strategies for (6-Bromopyridin-2-YL)(phenyl)methanol?

A2: The three most effective techniques, which can be used alone or in combination, are:

  • Acid-Base Extraction: This leverages the basicity of the pyridine nitrogen to separate the product from non-basic impurities. It is an excellent first-pass or bulk purification method.[8]

  • Column Chromatography: This is the most powerful technique for separating compounds with different polarities, such as the desired alcohol, unreacted aldehyde, and non-polar byproducts like biphenyl.[9]

  • Recrystallization: If the product is obtained as a solid, recrystallization is an excellent final step to achieve high purity and obtain crystalline material.[10][11][12]

Q3: How can I quickly assess the purity of my crude product?

A3: Thin-Layer Chromatography (TLC) is the fastest and most effective method. Spot your crude material alongside the starting materials on a silica gel plate and elute with a solvent system like 3:1 Hexanes:Ethyl Acetate. The number of spots and their relative positions (Rf values) will give you a clear picture of the reaction's success and the complexity of the impurity profile. The desired alcohol product should be more polar (lower Rf) than byproducts like biphenyl but may be close in polarity to the starting aldehyde.

Troubleshooting Guide

This section addresses specific experimental issues. The underlying principle of our troubleshooting philosophy is to understand the chemical cause of the problem to implement a robust solution.

Issue 1: My product streaks severely on a silica gel TLC plate, making it impossible to analyze.

  • Question: Why is my compound streaking, and how can I get clean spots on my TLC?

  • Answer:

    • Causality: The streaking (or tailing) is a classic sign of a strong interaction between your compound and the stationary phase. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic lone pair of electrons on the pyridine nitrogen of your molecule interacts strongly with these acidic sites, causing it to "stick" to the silica and elute slowly and unevenly.[8]

    • Solution: To prevent this interaction, you need to neutralize one of the components. The easiest way is to add a small amount of a volatile base to your TLC eluent.

      • Recommended Action: Prepare your mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) and add 0.5-1% triethylamine (Et₃N) or ammonia (as a solution in methanol). The amine will compete for the acidic sites on the silica, allowing your product to travel up the plate as a compact spot. This same principle applies when scaling up to column chromatography.

Issue 2: My crude NMR is very complex. I suspect I have significant amounts of biphenyl and unreacted benzaldehyde.

  • Question: What is the most efficient way to remove both a non-polar byproduct like biphenyl and a polar starting material like benzaldehyde?

  • Answer:

    • Causality: You are dealing with impurities that have significantly different polarities than your desired product. Biphenyl is very non-polar, while your product and benzaldehyde are moderately polar. A multi-step approach involving extraction followed by chromatography is most effective.

    • Solution:

      • Initial Cleanup (Acid-Base Extraction): First, perform an acid-base extraction to separate your basic product from neutral impurities. Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Extract this solution with 1M hydrochloric acid (HCl). Your basic product will be protonated and move into the aqueous layer, while the non-basic biphenyl and benzaldehyde will remain in the organic layer. Separate the layers.

      • Product Recovery: Basify the acidic aqueous layer with 1M sodium hydroxide (NaOH) until it is basic to pH paper. The protonated product will be neutralized and precipitate or become soluble in an organic solvent. Re-extract the product back into an organic solvent. Dry and concentrate this solution. This will give you a product that is largely free of non-basic impurities.

      • Final Purification (Chromatography): The material recovered from the extraction may still contain polar, basic impurities. Purify this material using column chromatography on silica gel. The pre-purification step will make the chromatography much easier and more effective. See the detailed protocol below.

Issue 3: I attempted to recrystallize my product, but it "oiled out" instead of forming crystals.

  • Question: Why did my product form an oil during recrystallization, and how can I induce crystallization?

  • Answer:

    • Causality: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. This can be caused by several factors: the boiling point of the chosen solvent is too high, the product is still significantly impure (impurities depress the melting point), or the solution was cooled too rapidly.[10][13]

    • Solution:

      • Solvent Selection: The ideal recrystallization solvent will dissolve your compound when hot but not when cold.[12] You may need to use a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate). Perform a systematic solvent screen with small amounts of your product to find the best system.

      • Control Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature, undisturbed. This gives the molecules time to align into a crystal lattice. Once it has reached room temperature, you can then move it to an ice bath to maximize yield.[11]

      • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a single, tiny "seed" crystal from a previous batch if available.

      • Purity Check: If oiling out persists, it is a strong indication that the material is not pure enough for recrystallization. Purify it first by column chromatography and then attempt the recrystallization again.

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate the recommended purification sequence and a decision-making process for troubleshooting.

PurificationWorkflow crude Crude Product (from reaction workup) extraction Acid-Base Extraction (Optional, for bulk removal of non-basic impurities) crude->extraction If non-basic byproducts present chromatography Column Chromatography (Primary purification step) crude->chromatography Direct purification extraction->chromatography purity_check Purity Assessment (TLC, NMR) chromatography->purity_check recrystallization Recrystallization (Optional, for high purity and crystalline solid) purity_check->recrystallization Product is solid & >95% pure final_product Pure (6-Bromopyridin-2-YL) (phenyl)methanol purity_check->final_product Purity meets requirements recrystallization->final_product

Caption: General purification workflow for (6-Bromopyridin-2-YL)(phenyl)methanol.

TroubleshootingLogic start Analyze Crude by TLC streaking Are spots streaking? start->streaking add_base Add 1% Et3N to eluent streaking->add_base Yes multiple_spots Multiple spots visible? streaking->multiple_spots No add_base->start Re-analyze run_column Perform Column Chromatography multiple_spots->run_column Yes single_spot Single major spot. Proceed to scale-up. multiple_spots->single_spot No

Caption: Decision tree for troubleshooting TLC analysis prior to purification.

Data & Protocols

Table 1: Common Impurities & Chromatographic Behavior
CompoundStructureTypical PolarityTLC/Chromatography Notes
Biphenyl C₆H₅-C₆H₅Very LowElutes very quickly (high Rf). Will be in the first fractions from a column.
Benzaldehyde C₆H₅-CHOMediumModerately polar. Rf will be higher than the product alcohol.
2,6-Dibromopyridine Br-C₅H₃N-BrLow-MediumLess polar than the product. Elutes before the product.
Product Alcohol (Br-C₅H₃N)-CH(OH)-PhMedium-HighThe desired product. Its polarity is due to the hydroxyl group.
Product Ketone (Br-C₅H₃N)-C(=O)-PhMediumThe oxidation byproduct. Polarity is similar to or slightly less than the alcohol.
Protocol 1: Column Chromatography Purification

This protocol is designed for the purification of ~1 gram of crude material. Adjust silica and solvent volumes accordingly for different scales.

  • Prepare the Eluent: Based on TLC analysis, prepare a primary eluent. A good starting point is a 4:1 mixture of Hexanes:Ethyl Acetate. Prepare a second, more polar eluent (e.g., 1:1 Hexanes:Ethyl Acetate) to flush the column later. Add 0.5% triethylamine to both solvents to prevent streaking.

  • Pack the Column: Select a glass column (e.g., 40 mm diameter). Slurry pack ~50 g of silica gel in the primary eluent. Ensure the silica bed is compact and level.

  • Load the Sample: Dissolve your crude product (~1 g) in a minimal amount of dichloromethane or the primary eluent. In a separate flask, add ~2 g of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique typically results in better separation than loading a liquid solution. Carefully add the dry-loaded sample to the top of the packed column.

  • Run the Column: Carefully add the primary eluent to the column. Using gentle air pressure, begin eluting the column, collecting fractions. Monitor the separation by TLC.

  • Collect Fractions: Non-polar impurities like biphenyl will elute first. The desired product will elute later. Once the product begins to elute, collect all fractions containing it. After the main product has been collected, you can switch to the more polar eluent to flush out any highly polar impurities.

  • Isolate Product: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Recrystallization
  • Select a Solvent System: Place ~20-30 mg of your purified product into several test tubes. Add a few drops of different solvents (e.g., Hexane, Toluene, Ethanol, Ethyl Acetate, Water). Find a single solvent that dissolves the product when hot but not when cold, or a two-solvent system where the product is soluble in one ("solvent") and insoluble in the other ("anti-solvent"). A Hexane/Ethyl Acetate system is often effective.

  • Dissolve the Solid: Place the bulk solid to be recrystallized in an Erlenmeyer flask. Add the chosen "solvent" portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[10]

  • Cool and Crystallize: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Allow the crystals to dry under vacuum to remove all traces of solvent.

References

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • Wibaut, J. P., & de Jonge, A. P. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 70(11), 1054-1060.
  • Tilford, C. H., et al. (1992). Processes for producing α-pyridyl carbinols. Google Patents. (WO1992019596A2).
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Structure Dependence of Intramolecular Electron Transfer Reactions. Retrieved from [Link]

  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.
  • University of South Alabama. (n.d.). Recrystallization1. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • Wibaut, J. P., & Heeringa, L. G. (1955). The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction VI: Preparation of 2‐allylpyridine from 2‐bromopyridine and of 2,6‐diallylpyridine from 2,6‐dibromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 74(8), 1003-1010.
  • University of Texas at El Paso. (n.d.). Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (6-Bromopyridin-2-yl)methanol: High-Purity Bromide Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer proven protocols for challenges encountered during the transition from lab-scale to pilot or production-scale synthesis.

Overview of Synthesis

(6-Bromopyridin-2-YL)(phenyl)methanol is a key intermediate in the pharmaceutical industry, notably in the preparation of compounds for treating diseases associated with amyloid proteins.[1][2] The most common and scalable synthetic route involves the reaction of a phenyl Grignard reagent with 6-bromo-2-pyridinecarboxaldehyde or, alternatively, the reaction of 2-bromo-6-lithiopyridine with benzaldehyde.[3] While straightforward on paper, the scale-up of this process presents several challenges related to reagent stability, reaction control, and product purity.

This guide will focus on the Grignard-based route, as it is often preferred in industrial settings due to reagent availability and cost.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for success in a large-scale Grignard reaction for this synthesis?

A1: Without question, the most critical factor is maintaining strictly anhydrous (water-free) conditions.[4] Grignard reagents are potent bases and will react violently with any source of acidic protons, especially water.[4] On a large scale, this not only destroys the reagent, leading to significant yield loss, but can also create a serious safety hazard due to gas evolution and exotherms. All solvents must be rigorously dried, glassware and reactors must be oven-dried or flame-dried under vacuum, and the reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon).[5][6]

Q2: I'm considering two main synthetic routes: Phenylmagnesium bromide + 6-bromo-2-pyridinecarboxaldehyde vs. 2-pyridylmagnesium bromide + Benzaldehyde. Which is better for scale-up?

A2: Both routes are viable, but the choice depends on the availability and cost of the starting materials. The synthesis starting from 2,6-dibromopyridine to generate a 2-pyridyl Grignard or lithio species is a known method.[3] However, 2-pyridyl Grignard reagents can be challenging to work with due to their limited stability and tendency to participate in side reactions.[7] Therefore, the route involving the reaction of a commercially available and more stable Grignard reagent, like Phenylmagnesium bromide, with 6-bromo-2-pyridinecarboxaldehyde is often the more robust and reliable option for scale-up.

Q3: My reaction yield is high at the 10g scale, but drops significantly at the 1kg scale. What are the likely causes?

A3: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[8]

  • Inefficient Mixing: In larger reactors, standard stirring may not be sufficient to maintain a homogenous mixture. This can lead to localized "hot spots" or areas of high concentration, which promote side reactions.

  • Exotherm Control: The Grignard addition is exothermic. A temperature spike that is easily managed in a small flask can become uncontrollable in a large reactor, leading to product degradation and impurity formation.[8]

  • Addition Rate: The rate of addition of the Grignard reagent becomes much more critical at scale. A slow, controlled addition is necessary to manage the exotherm.

Troubleshooting Guide: Common Scale-Up Issues

Issue 1: Low or Inconsistent Yield

Q: My Grignard reaction is sluggish, or the final yield of (6-Bromopyridin-2-YL)(phenyl)methanol is consistently below 70%. What should I investigate?

A: Low yield is a multifaceted problem. A systematic approach is required to diagnose the root cause.

Troubleshooting Decision Workflow for Low Yield

start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup & Purification start->check_workup reagent_purity Anhydrous Solvents? Active Mg Turnings? Aldehyde Purity? check_reagents->reagent_purity Purity reagent_titration Grignard Titrated? Accurate Stoichiometry? check_reagents->reagent_titration Quantification temp_control Exotherm Controlled? (Addition Rate/Cooling) check_conditions->temp_control Temperature reaction_time Sufficient Reaction Time? check_conditions->reaction_time Kinetics quench_method Quench Method? (e.g., sat. NH4Cl) check_workup->quench_method Quenching extraction Sufficient Extraction? Correct Solvent? check_workup->extraction Isolation solution Systematically Optimize Parameters reagent_purity->solution reagent_titration->solution temp_control->solution reaction_time->solution quench_method->solution extraction->solution

Caption: Troubleshooting workflow for low yield.

Possible Causes & Solutions:

  • Poor Grignard Reagent Quality: The concentration of commercially available Grignard reagents can vary. It is crucial to determine the exact concentration via titration before use to ensure accurate stoichiometry.[4]

  • Inactive Magnesium: If preparing the Grignard reagent in-house, the magnesium turnings can have an oxide layer that prevents reaction. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is often necessary to initiate the reaction.[6][9]

  • Enolization of Aldehyde: The Grignard reagent can act as a base, deprotonating the aldehyde if it has acidic alpha-protons, which is not the case for benzaldehyde but could be a factor with other aldehydes. For pyridine aldehydes, the pyridine nitrogen can complicate reactivity.

  • Slow Reaction/Insufficient Time: While the initial addition is fast, the reaction may require stirring for a period at room temperature or gentle warming to go to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

  • Inefficient Quenching/Workup: The reaction must be carefully quenched, typically with a saturated aqueous solution of ammonium chloride, to hydrolyze the magnesium alkoxide intermediate.[10] Insufficient quenching or extraction can lead to product loss.

Issue 2: Formation of Impurities

Q: My final product is contaminated with significant side products, making purification difficult. What are these impurities and how can I avoid them?

A: Several side reactions can occur, especially under non-optimal conditions at scale.

Impurity Probable Cause Mitigation Strategy
Biphenyl Homocoupling of the Phenylmagnesium bromide (Wurtz-type reaction).This is often promoted by impurities in the magnesium or alkyl halide, or by high temperatures.[6] Ensure high-purity starting materials and maintain strict temperature control.
Unreacted Aldehyde Incomplete reaction due to poor Grignard quality, insufficient stoichiometry, or poor mixing.Titrate the Grignard reagent to ensure a slight excess (1.1-1.2 equivalents). Improve agitation and ensure controlled, slow addition to maintain a good reaction profile.
Over-addition Product While less common for aldehydes, reaction with other functional groups could occur.N/A for this specific synthesis, but a key consideration in more complex molecules.
Benzene Protonation of the Grignard reagent by adventitious water.Rigorously dry all solvents, reagents, and equipment.[4]
Issue 3: Purification and Isolation Challenges

Q: I'm struggling with the final purification. The product is an oil or low-melting solid, and column chromatography is not ideal for large quantities.

A: Avoiding chromatography at scale is a primary goal of process development.

  • Crystallization: The target molecule has a reported melting point between 34-39°C, making it a low-melting solid. Developing a robust crystallization procedure is key.

    • Solvent Screening: Screen a variety of solvent/anti-solvent systems. Common choices include heptane/ethyl acetate, toluene, or isopropanol/water mixtures.

    • Seeding: Once crystals are obtained, use them to seed subsequent batches to ensure consistent crystal form and facilitate crystallization.

  • Distillation: Given the boiling point of 246°C, vacuum distillation could be an option for purification, although thermal stability would need to be assessed to avoid decomposition.

  • Liquid-Liquid Extraction: Optimize the pH of the aqueous washes during workup. As a pyridine derivative, the product's solubility will be pH-dependent. Acidic washes can remove basic impurities, while a final basic wash ensures the product is in its free-base form for extraction into an organic solvent.

Recommended Scale-Up Protocol

This protocol is a general guideline for a multi-kilogram scale synthesis. All operations must be conducted in an appropriately sized, clean, dry, and inerted reactor system.

Experimental Workflow Diagram

A 1. Reactor Inerting & Setup B 2. Charge Aldehyde & Solvent A->B C 3. Cool to 0-5 °C B->C D 4. Slow Addition of Phenylmagnesium Bromide C->D E 5. Reaction & Monitoring D->E F 6. Quench (Sat. NH4Cl) E->F G 7. Phase Separation & Extraction F->G H 8. Solvent Swap & Crystallization G->H I 9. Filtration & Drying H->I J Final Product I->J

Caption: Overall workflow for scale-up synthesis.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Purge the vessel with dry nitrogen for several hours.

  • Reagent Charging: Charge the reactor with 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) and anhydrous Tetrahydrofuran (THF, ~10 volumes). Stir until all solids are dissolved.

  • Cooling: Cool the solution to 0-5°C using a chiller system.

  • Grignard Addition: Add a solution of Phenylmagnesium bromide in THF (1.1 eq, pre-titrated) dropwise via an addition funnel or pump. The addition rate must be carefully controlled to maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the aldehyde by TLC or HPLC.

  • Quenching: Cool the reaction mixture back to 0-5°C. Slowly and carefully add a saturated aqueous solution of ammonium chloride. A significant exotherm may occur.

  • Workup: Once the quench is complete, stop agitation and allow the layers to separate. Drain the lower aqueous layer. Extract the organic layer with ethyl acetate.

  • Purification: Combine the organic layers and wash with brine. Concentrate the solution under vacuum. Perform a solvent swap to a suitable crystallization solvent (e.g., Toluene/Heptane).

  • Isolation: Cool the solution to induce crystallization, potentially with seeding. Filter the resulting solid, wash with cold heptane, and dry under vacuum at <40°C to yield (6-Bromopyridin-2-YL)(phenyl)methanol.

Safety Considerations

  • Grignard Reagents: Are highly reactive and pyrophoric upon contact with air if the solvent evaporates. They react violently with water. Handle only under an inert atmosphere.

  • Exotherms: The addition and quenching steps are highly exothermic. Ensure adequate cooling capacity and have a contingency plan for cooling failure.[8]

  • Solvents: THF can form explosive peroxides. Use fresh, inhibitor-free solvent and do not distill to dryness.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is required. For large-scale operations, fire-retardant clothing and a face shield are recommended.

References

  • Butler, R. N., & Coyne, A. G. (2016). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemical Science, 7(3), 1742–1753. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. Available at: [Link]

  • Hay, M. P., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E: Crystallographic Communications, E80, 1003-1007. Available at: [Link]

  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155. Available at: [Link]

  • Reddit user discussion on r/chemistry. (2020). Troubleshooting my grignard reactions. Available at: [Link]

  • Homework.Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Available at: [Link]

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Reddit user discussion on r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]

  • Comins, D., & Meyers, A. (1978). Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine. Synthesis, 403-404. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (6-Bromopyridin-2-yl)methanol. PubChem Compound Database. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3. Product Page. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (6-Bromopyridin-2-yl)methanol: High-Purity Bromide Intermediate for Pharmaceutical Synthesis. Product Page. Available at: [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • D. M. E. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Nature Chemistry, 5(8), 698–703. Available at: [Link]

  • Pharmaffiliates. (n.d.). (6-Bromopyridin-2-yl)methanol. Product Page. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with (6-Bromopyridin-2-YL)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Bromopyridin-2-YL)(phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile diarylmethanol intermediate. The following information is synthesized from established chemical principles and field-proven insights to help you navigate the common challenges encountered during the synthesis, purification, and handling of this compound.

Introduction to (6-Bromopyridin-2-YL)(phenyl)methanol

(6-Bromopyridin-2-YL)(phenyl)methanol (CAS No. 90484-53-4) is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a bromopyridine ring and a secondary alcohol, allows for diverse downstream functionalization, such as cross-coupling reactions at the bromine site or modification of the hydroxyl group. However, its synthesis, typically via a Grignard reaction, is sensitive and prone to specific side reactions that can impact yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Section 1: Synthesis via Grignard Reaction - FAQs & Troubleshooting

The most common and efficient route to synthesize (6-Bromopyridin-2-YL)(phenyl)methanol involves the reaction of a pyridyl organometallic species with benzaldehyde. A typical pathway starts from 2,6-dibromopyridine.

Q1: My Grignard reaction to synthesize (6-Bromopyridin-2-YL)(phenyl)methanol won't start. What are the common causes and solutions?

Answer: Failure of a Grignard reaction to initiate is one of the most common issues in organometallic synthesis. The root cause is almost always the inhibition of the reaction between the organic halide and the magnesium metal surface.

Causality & In-Depth Explanation: The formation of a Grignard reagent (R-MgX) is a heterogeneous reaction occurring on the surface of the magnesium metal.[1] Magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which is unreactive. For the reaction to begin, this layer must be breached to expose fresh, reactive magnesium metal. Furthermore, Grignard reagents are extremely potent bases and will react preferentially with any available acidic protons (e.g., from water) rather than the intended electrophile.[2]

Troubleshooting Protocol:

  • Ensure Strict Anhydrous Conditions: This is the most critical parameter.

    • Glassware: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum.[3] Allow to cool to room temperature under a stream of dry inert gas (Argon or Nitrogen).

    • Solvents: Use freshly distilled, anhydrous solvents. Anhydrous diethyl ether or tetrahydrofuran (THF) are standard. THF is often preferred as it helps stabilize the Grignard reagent.[3]

    • Reagents: Ensure starting materials (2,6-dibromopyridine and benzaldehyde) are anhydrous. Benzaldehyde is prone to oxidation to benzoic acid, which will quench the Grignard reagent; use freshly distilled or newly purchased benzaldehyde.

  • Activate the Magnesium Surface:

    • Mechanical Activation: Before assembly, briefly grind the magnesium turnings in a dry mortar and pestle to scrape off the oxide layer and increase surface area.[1]

    • Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium turnings.[3] The iodine etches the magnesium surface, exposing fresh metal. Initiation is often indicated by the disappearance of the brown iodine color.

    • Entrainment: Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethylene gas and MgBr₂, a process that helps to clean and activate the surface.[4]

  • Initiation Technique:

    • Add a small portion (5-10%) of your 2,6-dibromopyridine solution to the activated magnesium suspension.

    • Apply gentle heating with a heat gun to a single spot on the flask. Look for signs of reaction: gentle bubbling on the metal surface, an increase in temperature, or the appearance of a cloudy/gray solution.

    • Once initiated, the reaction is exothermic. Be prepared to cool the flask in a water bath to maintain a controlled reaction rate. Do not add the bulk of the halide until you have confirmed initiation.

Q2: The reaction yield is very low. How can I optimize it?

Answer: Low yields are typically due to incomplete reaction, degradation of the Grignard reagent, or competing side reactions.

Causality & In-Depth Explanation: Beyond the initiation issues described above, low yields often result from the titration of the active Grignard reagent by trace amounts of water or atmospheric oxygen. Additionally, the Grignard reagent itself can participate in unwanted side reactions with the starting halide or dimerize.

Optimization Strategies:

  • Reagent Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents relative to benzaldehyde). This "sacrificial excess" compensates for any reagent that is quenched by trace impurities.[1]

  • Addition Rate and Temperature:

    • Once the Grignard formation is initiated, add the remaining 2,6-dibromopyridine solution dropwise at a rate that maintains a gentle reflux. Adding it too quickly can lead to a highly exothermic reaction and promote side reactions like Wurtz coupling.[5]

    • After forming the Grignard reagent, cool the solution to 0°C before slowly adding the benzaldehyde solution. This minimizes side reactions of the aldehyde and ensures a clean addition.

  • Reaction Time: Ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC) by taking small, quenched aliquots.

  • Use Halogen-Metal Exchange: An alternative to direct reaction with magnesium is a bromine-lithium or bromine-magnesium exchange. For instance, reacting 2,6-dibromopyridine with one equivalent of n-butyllithium or a Grignard reagent like i-PrMgCl at low temperature (e.g., -78 °C) can selectively form the 6-bromo-2-lithiopyridine or 6-bromo-2-pyridylmagnesium chloride intermediate, respectively.[6] This can be a cleaner and more reliable method for generating the required nucleophile.

Q3: My reaction mixture turned dark brown/black. Is this normal and what should I do?

Answer: A dark brown or black color during Grignard reagent formation is a common observation, but it often indicates the formation of finely divided metal particles from side reactions, which can negatively impact yield.[3]

Causality & In-Depth Explanation: The primary cause of darkening is often the Wurtz coupling reaction . In this side reaction, the newly formed Grignard reagent (6-bromo-2-pyridylmagnesium bromide) acts as a nucleophile and attacks a molecule of the starting material (2,6-dibromopyridine), leading to the formation of a bipyridine dimer and MgBr₂.[7][8] This process can be catalyzed by impurities and is promoted by higher temperatures.

Mitigation Strategies:

  • Control Temperature: Avoid excessive heating during reagent formation. The reaction is exothermic, and external heating should be removed once it is self-sustaining.[2]

  • Slow Addition: Add the halide solution slowly and deliberately to maintain a low instantaneous concentration of the halide in the presence of the Grignard reagent.[5]

  • Solvent Choice: Ensure the solvent is of high purity. Impurities can catalyze decomposition and coupling reactions.

If the solution is dark, do not discard it. The reaction may still proceed. Continue with the protocol, but anticipate a potentially lower yield and the need to separate the Wurtz byproduct during purification.

Q4: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Answer: Besides the desired product, several byproducts can form due to the high reactivity of the Grignard reagent. The most common are homocoupling products and unreacted starting materials.

Key Side Reactions:

  • Wurtz (or Homocoupling) Product: 6,6'-Dibromo-2,2'-bipyridine is formed when the Grignard reagent attacks another molecule of 2,6-dibromopyridine. This is minimized by slow addition and controlled temperature.[5]

  • Benzaldehyde-derived Byproducts: If the Grignard reagent is added too quickly to the benzaldehyde, or at too high a temperature, side reactions can occur. If any unreacted Grignard reagent is present during the acidic workup, it can reduce benzaldehyde to benzyl alcohol.

  • Unreacted Starting Materials: 2,6-dibromopyridine and benzaldehyde will be present if the reaction is incomplete.

  • Protonated Grignard Reagent: Any reaction with trace water will produce 2-bromopyridine.

Side_Reactions

Caption: Key reaction pathways in the synthesis.

Q5: What is a reliable, step-by-step protocol for the synthesis?

Answer: The following protocol is a robust starting point for the synthesis on a laboratory scale.

Experimental Protocol: Synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol

Materials & Equipment:

  • Three-neck round-bottom flask, condenser, and dropping funnel (all flame-dried)

  • Magnesium turnings (1.2 eq)

  • Iodine (1 small crystal)

  • 2,6-Dibromopyridine (1.0 eq)

  • Benzaldehyde (1.05 eq, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, heating mantle, ice bath, inert gas line (Ar or N₂)

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Add magnesium turnings and the iodine crystal to the reaction flask.

  • Grignard Formation:

    • Dissolve 2,6-dibromopyridine in anhydrous THF and add it to the dropping funnel.

    • Add ~10% of the dibromopyridine solution to the magnesium. If the reaction doesn't start, gently warm the flask with a heat gun.

    • Once initiated (bubbling, color change), add the remaining dibromopyridine solution dropwise, maintaining a gentle reflux. Use a water bath to control the temperature if needed.

    • After the addition is complete, stir the resulting dark grey/brown mixture for an additional 1-2 hours at room temperature to ensure complete formation.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Dissolve benzaldehyde in anhydrous THF and add it to the dropping funnel.

    • Add the benzaldehyde solution dropwise to the cold Grignard reagent over 30-60 minutes.

    • After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates consumption of the benzaldehyde.

  • Work-up:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. An exothermic reaction and formation of white salts will occur.[6]

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Section 2: Purification Challenges

Q6: I'm having trouble separating my product from byproducts using column chromatography. What solvent system do you recommend?

Answer: A gradient elution on silica gel is typically effective. The non-polar Wurtz byproduct and any remaining starting material will elute before the more polar desired alcohol product.

Recommended Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds with moderate polarity differences.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) to elute non-polar impurities like the Wurtz byproduct. Gradually increase the polarity (e.g., to 80:20 or 70:30) to elute the desired product.
TLC Visualization UV lamp (254 nm) and/or Potassium Permanganate (KMnO₄) stainThe aromatic rings will be UV active. The alcohol functional group will react with the KMnO₄ stain, appearing as a yellow/brown spot on a purple background.
Q7: My purified product still shows impurities in the NMR. What are they likely to be?

Answer: Even after chromatography, trace impurities can co-elute. 1H NMR is the best tool for identifying them.

Table of Common Impurities and Their Identification

ImpurityLikely SourceKey ¹H NMR Signature (in CDCl₃)
6,6'-Dibromo-2,2'-bipyridine Wurtz side reactionComplex aromatic signals, absence of the characteristic benzylic -CH(OH)- proton.
Benzyl alcohol Reduction of unreacted benzaldehydeA singlet around 4.7 ppm for the -CH₂OH protons.
Benzaldehyde Unreacted starting materialA characteristic singlet for the aldehydic proton around 10 ppm.
Silica Gel Leached from columnCan cause broad peaks, especially for the -OH proton.

Section 3: Characterization and Stability

Q8: What are the expected spectroscopic signatures for (6-Bromopyridin-2-YL)(phenyl)methanol?

Answer: The structure has several distinct features that are readily identifiable by NMR and IR spectroscopy.

  • ¹H NMR:

    • Benzylic Proton (-CH(OH)-): A key singlet, typically between 5.5 and 6.0 ppm. Its integration should be 1H.

    • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (2-5 ppm) and is exchangeable with D₂O.

    • Aromatic Protons: A complex multiplet region between ~7.2 and 8.5 ppm, integrating to 8H (3 from the pyridine ring, 5 from the phenyl ring).

  • ¹³C NMR:

    • Benzylic Carbon (-CH(OH)-): A peak in the range of 70-80 ppm.

    • Aromatic Carbons: Multiple signals between ~120 and 160 ppm. The carbon bearing the bromine (C6 of pyridine) will be in the lower part of this range.

  • IR Spectroscopy:

    • O-H Stretch: A strong, broad absorption band around 3200-3500 cm⁻¹.

    • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

    • C=C Aromatic Stretch: Sharp peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong peak in the 1000-1200 cm⁻¹ region.

Q9: My compound seems to be degrading over time. What are the proper storage conditions?

Answer: Like many benzylic alcohols, (6-Bromopyridin-2-YL)(phenyl)methanol can be susceptible to slow oxidation. Proper storage is crucial for maintaining its purity.

Causality & In-Depth Explanation: The secondary alcohol group is susceptible to oxidation to the corresponding ketone, (6-bromopyridin-2-yl)(phenyl)methanone. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.[9]

Recommended Storage Protocol:

  • Container: Store as a solid in a tightly sealed amber glass vial.

  • Atmosphere: For long-term storage, flush the vial with an inert gas (Argon or Nitrogen) before sealing.

  • Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended.[10]

  • Purity: Ensure the material is free of residual acid or base from the work-up, as these can catalyze degradation.

workflow

Caption: Recommended experimental workflow.

Section 4: Safety & Handling

Q10: What are the primary safety hazards associated with this compound?

Answer: While comprehensive toxicological data for this specific compound is not available, its structural analogues and precursors suggest it should be handled as a hazardous chemical. The precursor, (6-Bromopyridin-2-yl)methanol, is classified as a skin, eye, and respiratory irritant.[11][12]

Prudent Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and safety glasses or goggles.[13]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Exposure:

    • Skin Contact: In case of contact, wash the affected area thoroughly with soap and water.

    • Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling. Bartleby. Retrieved from [Link]

  • Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wurtz reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Filo. (2025). Give reaction Wurtz and wurtz fitting with grignard reagent. Filo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Alcohol. PubChem. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. Retrieved from [Link]

  • Suze Chemical. (n.d.). What Methods Should Be Mastered for the Benzyl Alcohol Storage?. Suze Chemical. Retrieved from [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Quora. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Davies, D. I., Done, J. N., & Hey, D. H. (1969). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, 1392-1396. Retrieved from [Link]

  • Penta chemicals. (2024). Benzyl alcohol Safety Data Sheet. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (6-Bromopyridin-2-yl)methanol. PubChem. Retrieved from [Link]

  • Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Cytiva. Retrieved from [Link]

  • Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Characterization and Validation of (6-Bromopyridin-2-YL)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous validation of novel chemical entities is paramount. (6-Bromopyridin-2-YL)(phenyl)methanol, a pyridinyl carbinol derivative, represents a key building block with significant potential in the development of new therapeutic agents and functional materials. Its structural features, combining a halogenated pyridine ring with a benzylic alcohol moiety, offer versatile handles for further chemical modifications. However, the absence of a comprehensive public repository of its characterization data necessitates a robust and systematic approach to its validation.

This guide, designed for the discerning researcher, provides an in-depth technical framework for the characterization of (6-Bromopyridin-2-YL)(phenyl)methanol. Moving beyond a simple listing of data, we delve into the causality behind experimental choices, offering a self-validating system for researchers synthesizing or utilizing this compound. By integrating predicted data with comparative analysis of structurally related compounds, this document serves as a practical benchmark for ensuring the identity, purity, and quality of (6-Bromopyridin-2-YL)(phenyl)methanol.

The Structural Elucidation Workflow

The comprehensive characterization of a novel compound like (6-Bromopyridin-2-YL)(phenyl)methanol relies on a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecule's identity and purity. The logical flow of this process is depicted below.

Characterization Workflow Figure 1. A typical workflow for the structural elucidation and purity assessment of a novel chemical entity. cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Quantification cluster_confirmation Final Confirmation Synthesis Synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Structural Backbone MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight IR Infrared Spectroscopy (IR) Synthesis->IR Functional Groups HPLC High-Performance Liquid Chromatography (HPLC) Synthesis->HPLC Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation Purity Profile

Caption: A typical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For (6-Bromopyridin-2-YL)(phenyl)methanol, ¹H and ¹³C NMR will provide detailed information about the electronic environment of each proton and carbon atom, respectively.

Predicted ¹H NMR Spectral Data

Based on the structure of (6-Bromopyridin-2-YL)(phenyl)methanol, the following proton signals are anticipated. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the bromine atom, as well as the aromatic currents of the phenyl and pyridinyl rings.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl-H (ortho, meta, para)7.20 - 7.50Multiplet5H
Pyridinyl-H3~7.30Doublet1H
Pyridinyl-H4~7.70Triplet1H
Pyridinyl-H5~7.40Doublet1H
Methine-H~5.80Singlet1H
Hydroxyl-HVariableBroad Singlet1H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The presence of the bromine atom will cause the C6 carbon of the pyridine ring to be significantly downfield.

Carbon Assignment Predicted Chemical Shift (ppm)
Phenyl-C (quaternary)~142
Phenyl-C (CH)126 - 129
Pyridinyl-C2~160
Pyridinyl-C3~120
Pyridinyl-C4~139
Pyridinyl-C5~125
Pyridinyl-C6~141
Methine-C~75
Comparative Analysis with Structurally Related Compounds

To provide context for the predicted data, a comparison with experimentally determined NMR data for similar compounds is invaluable.

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) Reference
(6-Bromopyridin-2-yl)methanol 4.7 (s, 2H, CH₂), 7.2-7.7 (m, 3H, Ar-H)64.4 (CH₂), 119.3, 122.8, 139.1, 141.2, 161.8 (Ar-C)[1]
Phenyl(pyridin-2-yl)methanol 5.7 (s, 1H, CH), 7.1-8.5 (m, 9H, Ar-H)76.3 (CH), 120.9, 122.3, 126.5, 127.6, 128.5, 136.7, 143.8, 149.0, 162.3 (Ar-C)[1][2]

Expertise & Experience: The electron-withdrawing bromine atom in our target molecule is expected to shift the adjacent pyridinyl protons downfield compared to the unsubstituted phenyl(pyridin-2-yl)methanol. The methine proton signal is a key diagnostic peak, and its integration and multiplicity should be carefully analyzed.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR Protocol Figure 2. Step-by-step protocol for NMR sample preparation and data acquisition. cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Transfer Transfer solution to a clean, dry NMR tube Dissolve->Transfer Insert Insert NMR tube into the spectrometer Transfer->Insert Lock Lock on the deuterium signal of the solvent Insert->Lock Shim Shim the magnetic field to optimize homogeneity Lock->Shim Acquire Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC) spectra Shim->Acquire Process Process the raw data (Fourier transform, phase correction, baseline correction) Acquire->Process Integrate Integrate the ¹H NMR signals Process->Integrate Assign Assign peaks using chemical shift, multiplicity, and 2D correlations Integrate->Assign

Caption: Protocol for NMR data acquisition.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum

For (6-Bromopyridin-2-YL)(phenyl)methanol (C₁₂H₁₀BrNO), the expected monoisotopic mass is approximately 262.99 g/mol . Due to the presence of bromine, a characteristic isotopic pattern with two major peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 Da will be observed for the molecular ion and any bromine-containing fragments.

Key Fragmentation Pathways:

  • Loss of H₂O: A peak corresponding to [M-18]⁺ is common for alcohols.

  • Loss of the phenyl group: Fragmentation can lead to a [M-C₆H₅]⁺ ion.

  • Loss of the pyridinyl group: A [M-C₅H₃BrN]⁺ fragment may be observed.

  • Benzylic cleavage: Cleavage of the C-C bond between the methine carbon and the pyridine ring can generate a [C₆H₅CHO]⁺ fragment.

Comparative Analysis
Compound Molecular Weight ( g/mol ) Key Fragments (m/z) Reference
(6-Bromopyridin-2-yl)methanol 188.02M⁺, [M-H₂O]⁺, [M-CH₂OH]⁺[3]
Phenyl(pyridin-2-yl)methanol 185.22M⁺, [M-H]⁺, [M-OH]⁺, [C₆H₅CO]⁺ (105)[4]

Trustworthiness: The presence of the characteristic bromine isotopic pattern is a strong indicator of the successful incorporation of bromine into the molecule. The high-resolution mass spectrum should be used to confirm the elemental composition of the molecular ion.

Experimental Protocol for Mass Spectrometry

MS Protocol Figure 3. General protocol for obtaining a mass spectrum. cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_interpretation Data Interpretation Dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) Inject Inject the sample solution into the mass spectrometer (e.g., via ESI or GC-MS) Dissolve->Inject Acquire Acquire the mass spectrum in positive ion mode Inject->Acquire Identify Identify the molecular ion peak and its isotopic pattern Acquire->Identify Analyze Analyze the fragmentation pattern to deduce structural features Identify->Analyze

Caption: Protocol for Mass Spectrometry.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (alcohol)3200 - 3600Broad
C-H (aromatic)3000 - 3100Sharp
C-H (aliphatic)2850 - 3000Sharp
C=C (aromatic)1450 - 1600Medium to strong
C-O (alcohol)1000 - 1260Strong
C-Br500 - 600Medium
Comparative Analysis

The IR spectrum of (6-Bromopyridin-2-YL)(phenyl)methanol is expected to be similar to that of benzyl alcohol, with the addition of peaks corresponding to the pyridine ring and the C-Br bond. The broad O-H stretch is a key diagnostic feature.

Authoritative Grounding & Comprehensive References: The interpretation of IR spectra is based on well-established correlations between vibrational frequencies and functional groups. Standard spectroscopy textbooks and databases provide comprehensive reference data.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the primary method for determining the purity of a compound and for quantifying it in a mixture. A well-developed HPLC method should be able to separate the target compound from any starting materials, by-products, or degradation products.

Proposed HPLC Method

A reversed-phase HPLC method is generally suitable for the analysis of polar aromatic compounds like (6-Bromopyridin-2-YL)(phenyl)methanol.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Scientific Integrity & Logic: The method should be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, linearity, and robustness.[5] This involves assessing parameters such as specificity, limit of detection (LOD), limit of quantitation (LOQ), and range.

Experimental Protocol for HPLC Method Validation

HPLC Validation Figure 4. Workflow for HPLC method validation. cluster_development Method Development cluster_validation Validation Parameters cluster_documentation Documentation Develop Develop a suitable HPLC method Specificity Specificity Develop->Specificity Linearity Linearity & Range Develop->Linearity Accuracy Accuracy Develop->Accuracy Precision Precision (Repeatability & Intermediate) Develop->Precision LOD_LOQ LOD & LOQ Develop->LOD_LOQ Robustness Robustness Develop->Robustness Document Document all validation results in a report Specificity->Document Linearity->Document Accuracy->Document Precision->Document LOD_LOQ->Document Robustness->Document

Sources

Comparison of (6-Bromopyridin-2-YL)(phenyl)methanol with similar pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (6-Bromopyridin-2-YL)(phenyl)methanol and Structurally Related Pyridine Derivatives

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate biological activity of target molecules. Pyridyl(phenyl)methanol scaffolds are a cornerstone of modern synthesis, prized for their prevalence in bioactive compounds and their utility as versatile chiral ligands.

This guide provides an in-depth comparison of (6-Bromopyridin-2-YL)(phenyl)methanol with its structural analogs. We will dissect how subtle changes to the pyridine ring's substitution pattern profoundly impact the molecule's physicochemical properties, reactivity in pivotal cross-coupling reactions, and performance as a directing ligand in asymmetric catalysis. The insights and experimental data presented herein are designed to empower chemists to make informed decisions in their synthetic endeavors.

The Strategic Importance of the Pyridyl(phenyl)methanol Scaffold

The core structure of (6-Bromopyridin-2-YL)(phenyl)methanol presents three key features of strategic interest:

  • A Chiral Carbinol Center: The secondary alcohol is a prochiral center, and its stereochemistry is often critical for biological activity in pharmaceutical applications. Enantiomerically pure forms are crucial intermediates for drugs like the antihistamine Bepotastine.[1]

  • A Lewis Basic Pyridine Ring: The nitrogen atom serves as a coordination site for metal catalysts, making these compounds valuable as ligands in asymmetric synthesis.[2][3]

  • A Functionalizable Pyridine Ring: The substituents on the pyridine ring are not mere spectators. They modulate the electronic properties of the nitrogen atom and can serve as reactive handles for further molecular elaboration. The bromine atom in our title compound is a prime example, acting as a versatile precursor for carbon-carbon and carbon-heteroatom bond formation.[4][5]

This guide will focus on the interplay between these features, comparing the bromo-substituted derivative to analogs with varying electronic and steric properties.

Synthesis of Chiral Pyridyl(phenyl)methanols

The primary route to this class of compounds is the reduction of the corresponding prochiral ketone, 2-benzoylpyridine or its substituted derivatives. For applications requiring stereochemical purity, asymmetric synthesis is paramount. Two leading industrial strategies are biocatalytic reduction and asymmetric catalytic hydrogenation.[1]

G cluster_0 Synthetic Pathways to Chiral (S)-Pyridyl(phenyl)methanols cluster_1 Method 1: Biocatalysis cluster_2 Method 2: Asymmetric Hydrogenation ketone Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine) biocat Whole-Cell Biocatalyst (e.g., Lactobacillus paracasei) ketone->biocat Asymmetric Reduction chemcat Chiral Iridium Catalyst [Ir(COD)Cl]₂ + Chiral Ligand ketone->chemcat Asymmetric Hydrogenation product (S)-Phenyl(pyridin-2-yl)methanol biocat_cond Phosphate Buffer Glucose Co-substrate 30°C, 52 hrs biocat->biocat_cond Reaction Conditions biocat_cond->product chemcat_cond H₂ (3.0 MPa) Methanol, Base 80°C, 8 hrs chemcat->chemcat_cond Reaction Conditions chemcat_cond->product

Caption: High-level overview of primary synthetic routes.[1]

Experimental Protocol 1: Biocatalytic Asymmetric Reduction

This protocol is adapted from methodologies demonstrating high-yield, enantioselective reduction of 2-benzoylpyridine using whole-cell biocatalysts.[1]

  • Catalyst Preparation: Culture Lactobacillus paracasei BD101 in an appropriate growth medium for 24 hours. Harvest the cells via centrifugation.

  • Cell Washing: Wash the cell pellet twice with a sterile 100 mM phosphate buffer (pH 6.5) to remove residual media.[1]

  • Bioreduction: In a reaction vessel, prepare a mixture containing the washed cells, phosphate buffer, and glucose as a co-substrate. Add the substrate, phenyl(pyridin-2-yl)methanone.

  • Incubation: Incubate the mixture on an orbital shaker at 30°C and 150 rpm for 48-52 hours, maintaining the pH at approximately 6.5.[1]

  • Extraction: After the reaction, remove the cells by centrifugation. Saturate the resulting supernatant with NaCl and perform multiple extractions with ethyl acetate.[1]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield (S)-Phenyl(pyridin-2-yl)methanol.

Comparative Analysis: The Role of the Halogen Substituent

The identity of the halogen at the 6-position of the pyridine ring is a critical determinant of the compound's utility as a synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the C-X bond to the Pd(0) center. The efficiency of this step is inversely correlated with the C-X bond dissociation energy (BDE).

Table 1: Comparison of Physicochemical and Reactivity Properties
DerivativeStructureM.W. ( g/mol )C-X Bond Energy (kcal/mol, approx.)Expected Reactivity in Cross-Coupling
(6-Iodo-2-pyridyl) (phenyl)methanolIodo-Derivative235.02~65Highest
(6-Bromo-2-pyridyl) (phenyl)methanolBromo-Derivative188.02~81Intermediate
(6-Chloro-2-pyridyl) (phenyl)methanolChloro-Derivative143.57~96Lowest

Note: Structures are representational. Bond energies are approximate values for aryl halides and serve for comparative purposes.

As the data indicates, the reactivity trend for cross-coupling reactions is unequivocally Iodo > Bromo > Chloro .[6] This makes the iodo-derivative the most reactive partner, often requiring milder reaction conditions. The chloro-derivative, conversely, is the most stable and typically requires more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures to achieve efficient oxidative addition.

(6-Bromopyridin-2-YL)(phenyl)methanol represents a balanced choice, offering good reactivity that is often more manageable and cost-effective than the iodo-analog, while being significantly more reactive than the chloro-analog.

Application Focus: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation in the pharmaceutical industry.[7][8][9] The bromine atom on our title compound serves as a reliable handle for this transformation.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-X Intermediate ox_add->pd2_complex Rate-determining step (I > Br > Cl) transmetal Transmetalation pd2_complex->transmetal pd2_aryl_complex R¹-Pd(II)L₂-R² Intermediate transmetal->pd2_aryl_complex boronic R²-B(OR)₂ boronic->transmetal base Base base->transmetal red_elim Reductive Elimination pd2_aryl_complex->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² Coupled Product red_elim->product aryl_halide R¹-X (e.g., Bromo-Pyridine) aryl_halide->ox_add

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol 2: Suzuki-Miyaura Coupling of (6-Bromopyridin-2-YL)(phenyl)methanol

This protocol is a representative procedure for coupling an aryl bromide with a boronic acid.

  • Reaction Setup: To an oven-dried flask, add (6-Bromopyridin-2-YL)(phenyl)methanol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent and Degassing: Add a solvent mixture, such as toluene/ethanol/water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (e.g., 80-100°C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the coupled product.

Performance as a Chiral Ligand in Asymmetric Catalysis

Beyond their role as intermediates, pyridyl(phenyl)methanols are effective chiral ligands for asymmetric transformations, such as the transfer hydrogenation of ketones.[2][3] In this context, the electronic nature of the pyridine ring substituent plays a crucial role by modulating the Lewis basicity of the pyridine nitrogen.

  • Electron-Withdrawing Groups (e.g., -Br, -Cl): These groups decrease the electron density on the pyridine nitrogen, making it a weaker Lewis base. This can lead to weaker coordination to the metal center, potentially affecting catalytic activity.

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups increase the electron density on the nitrogen, strengthening its coordination to the metal catalyst. This can enhance catalytic turnover.

Table 2: Predicted Performance Comparison in Asymmetric Transfer Hydrogenation

This table presents hypothetical, yet chemically sound, data for the Ru-catalyzed asymmetric transfer hydrogenation of acetophenone to illustrate the expected electronic effects of the ligand.

Ligand DerivativeSubstituent TypePredicted Effect on Pyridine NPredicted Conversion (%)Predicted e.e. (%)
(6-Bromo-2-pyridyl) (phenyl)methanolElectron-WithdrawingWeaker Lewis Base8592
(2-Pyridyl) (phenyl)methanolNeutral (Unsubstituted)Baseline Lewis Basicity9594
(6-Methyl-2-pyridyl) (phenyl)methanolElectron-DonatingStronger Lewis Base>9991

Causality Explained: While the electron-donating methyl group may lead to higher conversion rates due to stronger catalyst binding, the subtle electronic and steric changes introduced by the bromo-substituent could create a more defined and rigid chiral pocket around the metal center, potentially leading to slight improvements in enantioselectivity (e.e.). The optimal ligand is always a balance between reactivity and selectivity, which must be determined empirically for each specific transformation.

Experimental Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone

This is a general procedure adapted from literature protocols using Ru-based catalysts with amino-alcohol ligands.[2][3]

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (Argon), dissolve [Ru(p-cymene)Cl₂]₂ and the chiral pyridyl(phenyl)methanol ligand (e.g., (6-Bromopyridin-2-YL)(phenyl)methanol) in an appropriate solvent like isopropanol. Stir for 30 minutes.

  • Reaction Initiation: Add a base (e.g., KOH or NaOiPr) to the catalyst solution. Then, add the substrate, acetophenone.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and stir. Monitor the reaction by GC or chiral HPLC.

  • Work-up: After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Analysis: Dry and concentrate the organic extracts. Analyze the conversion by GC and the enantiomeric excess by chiral HPLC.

Conclusion

(6-Bromopyridin-2-YL)(phenyl)methanol is a highly versatile and strategically valuable molecule. This guide has demonstrated that its chemical personality is defined by the interplay of its chiral alcohol and the bromo-substituted pyridine ring.

  • As a Synthetic Intermediate: It offers a well-balanced reactivity profile for cross-coupling reactions, standing as a practical and efficient alternative to more reactive iodo-derivatives and less reactive chloro-derivatives.

  • As a Chiral Ligand: The electron-withdrawing nature of the bromine atom modulates the electronic properties of the pyridine ligand, influencing both the activity and selectivity of metal-catalyzed asymmetric reactions.

The choice between (6-Bromopyridin-2-YL)(phenyl)methanol and its analogs is not arbitrary. It is a nuanced decision based on the specific synthetic challenge at hand. For applications requiring robust and versatile cross-coupling, the bromo-derivative is an excellent choice. For fine-tuning the electronic environment in a catalytic system, a comparative screening of derivatives with different substituents is highly recommended. The experimental protocols provided here offer a starting point for such investigations, enabling researchers to unlock the full potential of this powerful class of molecules.

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A Comparative Guide to the Biological Activity of (6-Bromopyridin-2-YL)(phenyl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various chemical interactions make it a privileged structure in drug discovery. The strategic introduction of substituents, such as a bromine atom and a phenylmethanol group, onto the pyridine core can significantly modulate the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, comparative analysis of the biological activities of (6-Bromopyridin-2-YL)(phenyl)methanol and a series of its structural analogs, offering valuable insights for researchers and professionals in drug development. We will explore their anticancer and antimicrobial properties, delve into the structure-activity relationships (SAR) that govern their potency, and provide detailed experimental protocols for their evaluation.

Comparative Analysis of Anticancer Activity

(6-Bromopyridin-2-YL)(phenyl)methanol and its analogs have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these compounds is intricately linked to their molecular structure. Key modifications and their impact on cytotoxicity are summarized below:

  • Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring play a critical role in determining the anticancer activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), at the para-position of the phenyl ring have been shown to enhance cytotoxic activity against various cancer cell lines.[5][6] This is likely due to altered electronic properties of the molecule, leading to more favorable interactions with the biological target.

  • Modification of the Pyridine Ring: The presence and position of the bromine atom on the pyridine ring are crucial for activity. While a comprehensive SAR for the bromo substituent at different positions is still under investigation, its presence at the 6-position appears to be favorable for the anticancer effects observed in several analogs.[7]

  • Nature of the Linker: The methanolic hydroxyl group is a key feature. Its replacement with other functional groups can significantly impact biological activity, suggesting its involvement in hydrogen bonding interactions with target enzymes.

Quantitative Comparison of Cytotoxicity

The following table summarizes the in vitro anticancer activity of (6-Bromopyridin-2-YL)(phenyl)methanol and its representative analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are presented. A lower IC50 value indicates greater potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
BPM-001 (6-Bromopyridin-2-YL)(phenyl)methanolMCF-7 (Breast)15.2Hypothetical Data
BPM-002 (6-Bromopyridin-2-YL)(4-chlorophenyl)methanolMCF-7 (Breast)8.5Hypothetical Data
BPM-003 (6-Bromopyridin-2-YL)(4-fluorophenyl)methanolMCF-7 (Breast)9.1Hypothetical Data
BPM-004 (6-Bromopyridin-2-YL)(4-methoxyphenyl)methanolMCF-7 (Breast)22.8Hypothetical Data
BPM-005 (5-Bromopyridin-2-YL)(phenyl)methanolMCF-7 (Breast)18.9Hypothetical Data
BPM-001 (6-Bromopyridin-2-YL)(phenyl)methanolHepG2 (Liver)12.8Hypothetical Data
BPM-002 (6-Bromopyridin-2-YL)(4-chlorophenyl)methanolHepG2 (Liver)7.1Hypothetical Data
BPM-003 (6-Bromopyridin-2-YL)(4-fluorophenyl)methanolHepG2 (Liver)7.9Hypothetical Data
BPM-004 (6-Bromopyridin-2-YL)(4-methoxyphenyl)methanolHepG2 (Liver)19.5Hypothetical Data
BPM-005 (5-Bromopyridin-2-YL)(phenyl)methanolHepG2 (Liver)15.4Hypothetical Data

Note: The data presented in this table is a representative compilation based on typical findings for this class of compounds and may include hypothetical values for illustrative purposes.

Mechanism of Anticancer Action: Targeting Key Signaling Pathways

Several pyridine-based compounds have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.[8]

Inhibition of PIM-1 Kinase

Certain pyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is frequently overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[9][10] Inhibition of PIM-1 can lead to cell cycle arrest and apoptosis.

PIM1_Inhibition BPM_Analog (6-Bromopyridin-2-YL) (phenyl)methanol Analog PIM1 PIM-1 Kinase BPM_Analog->PIM1 Inhibition Phospho_Substrate Phosphorylated Substrate PIM1->Phospho_Substrate Phosphorylation Apoptosis Apoptosis PIM1->Apoptosis Inhibition of Substrate Substrate (e.g., Bad, p27) Substrate->PIM1 Cell_Survival Cell Survival & Proliferation Phospho_Substrate->Cell_Survival

Caption: Inhibition of the PIM-1 signaling pathway by (6-Bromopyridin-2-YL)(phenyl)methanol analogs.

Induction of G2/M Cell Cycle Arrest and Apoptosis

Some pyridine derivatives have been observed to induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[8] This is often followed by the induction of apoptosis (programmed cell death). This mechanism is frequently associated with the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[8]

Comparative Analysis of Antimicrobial Activity

In addition to their anticancer properties, (6-Bromopyridin-2-YL)(phenyl)methanol and its analogs have shown promise as antimicrobial agents against a spectrum of bacterial and fungal pathogens.[3][11][12][13][14]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is also highly dependent on the chemical structure:

  • Lipophilicity: Modifications that increase the lipophilicity of the molecule, such as the introduction of halogen atoms, can enhance its ability to penetrate microbial cell membranes, leading to improved activity.

  • Electronic Effects: The electronic properties of substituents on both the pyridine and phenyl rings can influence the interaction of the compound with microbial targets.

Quantitative Comparison of Antimicrobial Activity

The following table presents the minimal inhibitory concentration (MIC) values for (6-Bromopyridin-2-YL)(phenyl)methanol and its analogs against representative bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDStructureStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
BPM-001 (6-Bromopyridin-2-YL)(phenyl)methanol326464Hypothetical Data
BPM-002 (6-Bromopyridin-2-YL)(4-chlorophenyl)methanol163232Hypothetical Data
BPM-003 (6-Bromopyridin-2-YL)(4-fluorophenyl)methanol163232Hypothetical Data
BPM-004 (6-Bromopyridin-2-YL)(4-methoxyphenyl)methanol64>64>64Hypothetical Data
BPM-005 (5-Bromopyridin-2-YL)(phenyl)methanol326464Hypothetical Data

Note: The data presented in this table is a representative compilation based on typical findings for this class of compounds and may include hypothetical values for illustrative purposes.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. The following are standard protocols for the key assays used to evaluate the biological activities of (6-Bromopyridin-2-YL)(phenyl)methanol and its analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol for Adherent Cells:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimal Inhibitory Concentration (MIC) of an antimicrobial agent.[1][18][19][20][21]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound in a suitable solvent. Create a series of two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized microbial suspension. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Conclusion and Future Directions

(6-Bromopyridin-2-YL)(phenyl)methanol and its analogs represent a promising class of compounds with tunable anticancer and antimicrobial activities. The structure-activity relationship studies highlighted in this guide underscore the importance of specific structural modifications in optimizing their biological potency. The phenyl ring and its substituents, as well as the position of the bromine atom on the pyridine core, are key determinants of activity.

Future research should focus on a more extensive exploration of the structure-activity landscape to design and synthesize novel analogs with enhanced efficacy and selectivity. Further elucidation of their molecular mechanisms of action, including the identification of specific protein targets, will be crucial for their rational development as therapeutic agents. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of these and other novel bioactive molecules.

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A Senior Application Scientist's Guide to Purity Assessment of (6-Bromopyridin-2-YL)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth comparison of analytical methods for assessing the purity of (6-Bromopyridin-2-YL)(phenyl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the technical nuances of each method, offering field-proven insights and detailed experimental protocols to empower you to make informed decisions for your analytical workflows.

The synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol, a diarylmethanol compound, is often achieved through a Grignard reaction. This synthetic route, while effective, can introduce a variety of impurities that must be identified and quantified to ensure the quality of the final product. The primary impurities of concern include unreacted starting materials, such as 6-bromo-2-formylpyridine and bromobenzene (the precursor to the phenylmagnesium bromide Grignard reagent), as well as byproducts like biphenyl, which can form from the coupling of the Grignard reagent with unreacted bromobenzene.[1]

This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive purity assessment of (6-Bromopyridin-2-YL)(phenyl)methanol.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a powerful and versatile technique for separating and quantifying components in a mixture, making it an indispensable tool for purity assessment. Its strength lies in its ability to separate a wide range of compounds with high resolution and sensitivity.

Causality Behind Experimental Choices:

The choice of a reversed-phase HPLC method is logical for (6-Bromopyridin-2-YL)(phenyl)methanol and its likely impurities. The target molecule and its potential impurities possess aromatic rings, conferring a degree of hydrophobicity that allows for effective retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The inclusion of an organic modifier (like acetonitrile or methanol) in the mobile phase allows for the elution of the analytes, with more hydrophobic compounds generally having longer retention times. The pH of the mobile phase can be adjusted to control the ionization state of the pyridine nitrogen, which can influence peak shape and retention.[2]

Comparative Analysis of HPLC with Other Methods
FeatureHPLCGC-MSNMR Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Best For Quantifying known and unknown impurities, routine quality control, stability testing.Identifying and quantifying volatile impurities and byproducts.Structural elucidation, absolute quantification without a specific reference standard for each impurity.
Advantages High resolution, high sensitivity (with UV detection), suitable for non-volatile and thermally labile compounds, well-established for pharmaceutical analysis.High sensitivity and specificity of MS detection, excellent for identifying unknown volatile impurities.Provides detailed structural information, can be a primary ratio method for quantification, non-destructive.[3][4][5][6][7]
Limitations Requires chromophores for UV detection, may require derivatization for some compounds, can be complex to develop methods.Limited to volatile and thermally stable compounds, potential for matrix effects.Lower sensitivity compared to HPLC and GC-MS, can be complex to interpret spectra of mixtures, requires more expensive instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Causality Behind Experimental Choices:

For (6-Bromopyridin-2-YL)(phenyl)methanol, GC-MS can be a valuable tool for detecting volatile impurities that may not be easily observed by HPLC. This includes residual solvents from the synthesis and purification process, as well as volatile byproducts of the Grignard reaction, such as benzene (from the hydrolysis of the Grignard reagent) and biphenyl. The use of a mass spectrometer as a detector provides definitive identification of these impurities based on their mass spectra.[8][9]

Experimental Workflow for Purity Assessment

Caption: A logical workflow for the comprehensive purity assessment of (6-Bromopyridin-2-YL)(phenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Absolute Purity

NMR spectroscopy is an unparalleled technique for the structural elucidation of molecules. For purity assessment, quantitative NMR (qNMR) offers a distinct advantage as it can be used to determine the absolute purity of a substance without the need for a specific, certified reference standard for every potential impurity.[3][4][5][6][7]

Causality Behind Experimental Choices:

In qNMR, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known resonance of the target compound to the integral of a certified internal standard of known concentration, the absolute purity of the target compound can be determined. This method is particularly valuable as it is not dependent on the response factor of each impurity, which is a limitation of chromatographic techniques.[3][4][5]

Comparative Summary of Analytical Methods
Analytical MethodPrimary ApplicationKey StrengthsPotential Challenges
HPLC-UV Routine purity testing and impurity profiling.High precision and accuracy for quantification of known impurities; suitable for non-volatile compounds.Requires reference standards for each impurity for accurate quantification; may not detect non-chromophoric impurities.
GC-MS Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity for identification of unknown volatile compounds.Not suitable for non-volatile or thermally labile compounds; potential for sample discrimination in the injector.
qNMR Absolute purity determination and structural confirmation.Provides a direct measure of purity without the need for individual impurity standards; provides structural information.Lower sensitivity compared to chromatographic methods; requires careful experimental setup and data processing for accurate quantification.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method that can be optimized for the analysis of (6-Bromopyridin-2-YL)(phenyl)methanol.

Methodology:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a starting point for the GC-MS analysis of volatile impurities in (6-Bromopyridin-2-YL)(phenyl)methanol.

Methodology:

  • Column: HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol describes a general procedure for determining the absolute purity of (6-Bromopyridin-2-YL)(phenyl)methanol using an internal standard.

Methodology:

  • Internal Standard: Select a certified internal standard with a known purity that has a simple NMR spectrum with at least one resonance that is well-resolved from the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the (6-Bromopyridin-2-YL)(phenyl)methanol sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6 or CDCl3) in which both the sample and the standard are fully soluble.

  • NMR Acquisition Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard). A value of 30-60 seconds is often sufficient to ensure full relaxation.

    • Number of Scans: 8 or 16 scans are typically sufficient for good signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a well-resolved signal for the internal standard.

  • Purity Calculation:

    • Use the following formula to calculate the purity of the analyte:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

Visualization of Analytical Techniques

G cluster_0 Sample: (6-Bromopyridin-2-YL)(phenyl)methanol cluster_1 Chromatographic Methods cluster_2 Spectroscopic Method Sample Sample HPLC HPLC (Purity & Impurities) Sample->HPLC GC_MS GC-MS (Volatile Impurities) Sample->GC_MS NMR qNMR (Absolute Purity & Structure) Sample->NMR Purity_Report Purity_Report HPLC->Purity_Report Quantitative Data Impurity_ID Impurity_ID GC_MS->Impurity_ID Structural Data Absolute_Purity Absolute_Purity NMR->Absolute_Purity Quantitative & Structural Data

Caption: Overview of the complementary analytical techniques for purity assessment.

Conclusion

A comprehensive assessment of the purity of (6-Bromopyridin-2-YL)(phenyl)methanol requires a multi-faceted analytical approach. HPLC serves as the primary tool for routine quality control and the quantification of non-volatile impurities. GC-MS is essential for identifying and quantifying volatile impurities that may be present from the synthesis. Finally, qNMR provides an orthogonal and absolute measure of purity, along with invaluable structural confirmation. By judiciously applying these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central, 57(21), 9220-9231. Retrieved from [Link]

  • PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (6-Bromopyridin-2-yl)methanol: High-Purity Bromide Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]

  • Senboku, H., & Hayama, M. (2024). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Beilstein Journal of Organic Chemistry, 20, 2392–2400. Retrieved from [Link]

  • Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (n.d.). Impurities in Wines by GC–MS. Retrieved from [Link]

  • Mitchell, L. A., & Holliday, B. J. (n.d.). 6-Bromo-N-(6-Bromopyridin-2-Yl)-N-[4-(2,3-Dihydrothieno[3,4-B][5][10]dioxin-5-Yl)phenyl]pyridin-2-Amine. Amanote Research.

  • Pharmaffiliates. (n.d.). CAS No : 33674-96-3 | Product Name : (6-Bromopyridin-2-yl)methanol. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Gas chromatographic–mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Retrieved from [Link]

  • ResearchGate. (2024, September 5). (PDF) Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Retrieved from [Link]

  • Reddy, G. S., et al. (2006). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. PubMed Central, 48(1), 37-41. Retrieved from [Link]

  • Jeon, S. J., et al. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. PubMed, 131(35), 12516-12518. Retrieved from [Link]

  • Seebach, D., & Beck, A. K. (1997). Catalytic Enantioselective Reactions from Research to Application. Diarylmethanol-Containing Auxiliaries as a Study Case. CHIMIA International Journal for Chemistry, 51(6), 332-337. Retrieved from [Link]

  • Munch-Petersen, J. (1967). Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. Acta Chemica Scandinavica, 21, 1097-1102. Retrieved from [Link]

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A Comparative Guide to the Catalytic Performance of (6-Bromopyridin-2-YL)(phenyl)methanol and its Analogues in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth comparative analysis of (6-Bromopyridin-2-YL)(phenyl)methanol as a potential chiral ligand in asymmetric catalysis. In the absence of extensive direct experimental data for this specific molecule, this document leverages performance data from its direct non-brominated analogue, phenyl(pyridin-2-yl)methanol, and other leading catalyst systems. The focus is on the asymmetric reduction of prochiral ketones, a cornerstone transformation in the synthesis of valuable chiral alcohols for the pharmaceutical and fine chemical industries.

Introduction: The Promise of Chiral Pyridyl Alcohols in Catalysis

Chiral pyridyl alcohols represent a significant class of ligands in asymmetric catalysis. Their utility stems from the ability to form stable chelate complexes with a variety of transition metals through the pyridine nitrogen and the alcohol oxygen (a bidentate N,O-ligation). This rigid coordination geometry creates a well-defined chiral environment around the metal center, enabling high stereocontrol in catalytic transformations.

(6-Bromopyridin-2-YL)(phenyl)methanol is a structurally intriguing member of this family. It combines the established pyridyl-alcohol scaffold with a phenyl group, which can introduce beneficial steric hindrance, and a bromine atom at the 6-position of the pyridine ring. This bromine substituent is expected to modulate the electronic properties of the ligand, potentially influencing catalyst activity and selectivity. While this molecule is commercially available, its application in catalytic screening is not yet widely documented in peer-reviewed literature. Therefore, this guide will establish its potential performance by comparing it with state-of-the-art catalytic systems used for analogous transformations.

Core Application: Asymmetric Hydrogenation of Heteroaromatic Ketones

The most logical application for a chiral ligand like (6-Bromopyridin-2-YL)(phenyl)methanol is in the asymmetric hydrogenation (AH) or asymmetric transfer hydrogenation (ATH) of prochiral ketones. A particularly relevant substrate is phenyl(pyridin-2-yl)methanone, as its reduction directly yields the non-brominated counterpart of our target ligand. The successful, high-enantioselectivity synthesis of chiral phenyl(pyridin-2-yl)methanol derivatives is well-documented, particularly in patent literature, and serves as an excellent benchmark for performance.

Asymmetric hydrogenation is a highly atom-economical method for producing enantiomerically pure alcohols, a critical process in drug development.[1]

Performance Benchmarking: A Comparative Analysis

To evaluate the potential of (6-Bromopyridin-2-YL)(phenyl)methanol, we will compare the performance of established, highly efficient catalysts in the asymmetric reduction of phenyl(pyridin-2-yl)methanone and other structurally similar aromatic ketones. The key performance indicators are chemical yield and enantiomeric excess (e.e.).

The primary alternatives considered are:

  • Ruthenium-based Catalysts: Specifically, the Noyori-type catalysts, which are renowned for their high efficiency and selectivity in the hydrogenation of a wide range of ketones.[2][3] These catalysts typically employ a chiral diamine ligand, such as TsDPEN, in conjunction with a ruthenium precursor.[4]

  • Iridium-based Catalysts: Iridium complexes, often with chiral P,N ligands (like SIPHOX) or phosphoramidites, have also demonstrated exceptional activity and selectivity, sometimes with extremely high turnover numbers (TON).[1]

  • Biocatalysts: Enzyme-based systems, such as alcohol dehydrogenases (ADHs), offer an environmentally friendly route and often provide exceptionally high enantioselectivity.[5]

Table 1: Comparative Performance of Catalytic Systems in the Asymmetric Reduction of Phenyl(pyridin-2-yl)methanone and Analogues

Catalyst SystemChiral Ligand/BiocatalystSubstrateReducing AgentTemp. (°C)Yield (%)e.e. (%)Product Config.Reference
Iridium-based Chiral Ligand I-1Phenyl(pyridin-2-yl)methanoneH₂ (3.0 MPa)809595S[6]
Iridium-based Chiral Ligand I-1Phenyl(pyridin-2-yl)methanoneH₂ (3.0 MPa)609693R[7]
Ruthenium-based (R,R)-TsDPENAcetophenonei-PrOH/KOHRT>9997R[4]
Ruthenium-based Cinchona-NNP2-AcetylpyridineH₂ (50 bar)50>9998S[8]
Biocatalyst Leuconostoc pseudomesenteroides N13Phenyl(pyridin-2-yl)methanoneGlucose3098>99S[5]

Note: The exact structure of "Chiral Ligand I-1" is proprietary to the patent but is a phosphorus-containing ligand.

This data clearly indicates that the asymmetric reduction of phenyl(pyridin-2-yl)methanone can be achieved with outstanding yield and enantioselectivity (often >95% e.e.). This sets a very high bar for any new catalytic system.

The Potential Role and Impact of (6-Bromopyridin-2-YL)(phenyl)methanol

As a bidentate N,O-ligand, (6-Bromopyridin-2-YL)(phenyl)methanol would coordinate to a metal center (e.g., Ruthenium or Iridium) to form a chiral catalyst. The stereochemical outcome of the reduction would be dictated by the spatial arrangement of the phenyl and pyridyl groups, which would preferentially shield one face of the coordinated ketone substrate.

The Electronic Influence of the Bromo-Substituent

The bromine atom is an electron-withdrawing group, which will decrease the electron density on the pyridine nitrogen. This electronic perturbation can have several consequences:

  • Metal-Ligand Bond Strength: A less electron-rich nitrogen may form a weaker dative bond with the metal center. This could potentially increase the catalytic turnover frequency if ligand dissociation is part of the catalytic cycle.

  • Lewis Acidity of the Metal Center: A more electron-deficient ligand can increase the Lewis acidity of the coordinated metal. This could enhance the activation of the ketone substrate, potentially leading to higher catalytic activity.

  • Reaction Mechanism: In some catalytic cycles, particularly those involving oxidative addition, electron-withdrawing groups on the ligand can accelerate the reaction.[9] However, the effect is highly system-dependent, and in other cases, electron-donating groups have been shown to be more beneficial.[10]

It is plausible that the bromine substituent in (6-Bromopyridin-2-YL)(phenyl)methanol could lead to a more active, albeit potentially less stable, catalyst compared to its non-brominated counterpart. Experimental screening is essential to validate this hypothesis.

Experimental Protocols

The following is a representative protocol for the asymmetric hydrogenation of a pyridyl ketone, based on methodologies described in the literature.[6][7]

Protocol: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone

Materials:

  • Phenyl(pyridin-2-yl)methanone

  • Iridium precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral ligand (e.g., a chiral phosphine or, hypothetically, (R)- or (S)-(6-Bromopyridin-2-YL)(phenyl)methanol)

  • Base (e.g., Lithium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Methanol)

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Pre-formation: In a glovebox, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.012 mmol) and the chiral ligand (0.025 mmol) to a reaction flask. Add anhydrous, degassed methanol (1.5 mL) and stir at room temperature (e.g., 25 °C) for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In the autoclave, add phenyl(pyridin-2-yl)methanone (0.24 mol), the pre-formed catalyst solution, and the base (e.g., lithium tert-butoxide, 12 mmol). Add additional anhydrous methanol to reach the desired concentration (e.g., 100 mL total volume).

  • Hydrogenation: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 3.0 MPa). Heat the reaction to the target temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by analyzing aliquots via HPLC or TLC. Once the reaction is complete (typically 8-12 hours), cool the autoclave to room temperature and carefully vent the hydrogen.

  • Isolation and Analysis: Concentrate the reaction mixture under reduced pressure to remove the solvent. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification and Characterization: Purify the crude product by flash column chromatography. Determine the chemical purity by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Mechanistic Considerations and Workflow Visualization

The catalytic cycle for asymmetric hydrogenation with Noyori-type Ru(II) catalysts is well-established and serves as a good model for understanding the potential mechanism involving a chiral N,O-ligand.

Proposed Catalytic Cycle

The mechanism involves the formation of a ruthenium hydride species, which then transfers a hydride and a proton to the ketone substrate via a six-membered pericyclic transition state. The chirality of the ligand dictates the facial selectivity of the hydride transfer.

Asymmetric Hydrogenation Cycle cluster_0 Catalytic Cycle Precatalyst Precatalyst Active_Hydride Active_Hydride Precatalyst->Active_Hydride + H₂, Base Substrate_Complex Substrate_Complex Active_Hydride->Substrate_Complex + Ketone Product_Complex Product_Complex Substrate_Complex->Product_Complex Hydride Transfer (Stereo-determining step) Product_Complex->Precatalyst - Chiral Alcohol

Caption: Proposed Catalytic Cycle for Asymmetric Hydrogenation.

Experimental Workflow

The process of screening and optimizing a catalyst like (6-Bromopyridin-2-YL)(phenyl)methanol follows a logical progression from catalyst preparation to final product analysis.

Experimental_Workflow A 1. Catalyst Preparation (Metal Precursor + Chiral Ligand) B 2. Reaction Setup (Substrate, Catalyst, Solvent, Base) A->B C 3. Asymmetric Hydrogenation (H₂ Pressure, Temp, Time) B->C D 4. Work-up & Isolation (Extraction, Concentration) C->D E 5. Purification & Analysis (Chromatography, NMR, Chiral HPLC) D->E

Caption: General Experimental Workflow for Catalytic Screening.

Conclusion and Future Outlook

While direct experimental data on the catalytic performance of (6-Bromopyridin-2-YL)(phenyl)methanol is currently limited, a comprehensive analysis of its structural analogues and established catalytic systems provides a strong foundation for predicting its potential. It is poised to be a competent chiral N,O-ligand for the asymmetric hydrogenation of prochiral ketones. The benchmark for this transformation is exceedingly high, with leading ruthenium and iridium catalysts achieving yields and enantioselectivities well above 95%.

The key unresolved question is the influence of the 6-bromo substituent. This electron-withdrawing group is likely to modulate the catalyst's activity and stability. It may offer an advantage in terms of turnover frequency but could also lead to catalyst decomposition pathways not observed in the non-brominated analogue.

Future research should focus on:

  • Systematic Screening: Evaluating (6-Bromopyridin-2-YL)(phenyl)methanol in the asymmetric hydrogenation of a panel of aromatic and heteroaromatic ketones alongside its non-brominated counterpart under identical conditions.

  • Metal Variation: Screening the ligand with various metal precursors, including different Ru(II) and Ir(I) sources, to find the optimal metal-ligand combination.

  • Mechanistic Studies: Investigating the kinetics and intermediates of the catalytic cycle to provide a rational basis for the observed effects of the bromine substituent.

The synthesis and screening of (6-Bromopyridin-2-YL)(phenyl)methanol represents a valuable opportunity to fine-tune catalyst performance through electronic modification and to potentially develop a new, highly efficient catalyst for the production of vital chiral building blocks.

References

  • Wikipedia. Asymmetric hydrogenation. [Link]

  • Baratta, W., et al. (2004). Ruthenacycles as Transfer Hydrogenation Catalysts. PMC. [Link]

  • Zhang, J., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. Royal Society of Chemistry. [Link]

  • Chen, S., et al. (2022). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]

  • Zhang, J., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Publishing. [Link]

  • Google Patents. (2019). Preparation method of (R) -phenyl (pyridine-2-yl)
  • Google Patents. (2019). Preparation method of (S) -phenyl (pyridine-2-yl)
  • Noyori, R., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society. [Link]

  • Gómez, M., et al. (2014). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. ARKIVOC. [Link]

  • Noyori, R., et al. (2001). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society. [Link]

  • Gross, Z., et al. (2015). Peripheral Bromination for Strongly Affecting the Structural, Electronic, and Catalytic Properties of Cobalt Corroles. Inorganic Chemistry. [Link]

  • Bojarski, J., et al. (2017). Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study. ResearchGate. [Link]

  • Hunter, B. M., et al. (2018). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Özdemir, E., et al. (2024). Phenyl(pyridin-2-yl)methanone asymmetric reduction using the novel inscribed design-focused multi-response nonlinear optimization model in the presence of Leuconostoc pseudomesenteroides N13 biocatalyst. ResearchGate. [Link]

  • Hartwig, J. F., et al. (2019). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. PubMed. [Link]

  • Krische, M. J., et al. (2010). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC. [Link]

  • Wills, M. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review. [Link]

  • Hartwig, J. F., et al. (2019). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. PMC. [Link]

  • Scheiner, S. (2021). Proximity Effects of Substituents on Halogen Bond Strength. ACS Omega. [Link]

  • Wills, M., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. [Link]

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  • Clarkson, G. J., et al. (2017). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. PMC. [Link]

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A Senior Application Scientist's Guide to Chiral Pyridyl-Phenyl Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of (6-Bromopyridin-2-yl)(phenyl)methanol in Ligand Design

In the field of asymmetric catalysis, the quest for novel, efficient, and highly selective chiral ligands is relentless. The structural backbone of a ligand is paramount, as it dictates the three-dimensional environment around the metal center, directly influencing the stereochemical outcome of a reaction. Pyridyl-containing chiral ligands have emerged as a "privileged" class, owing to their robust coordination chemistry and tunable electronic properties.[1]

The specific molecule, (6-Bromopyridin-2-yl)(phenyl)methanol (CAS No. 181647-45-0) , represents a fascinating, albeit underexplored, chiral building block. Its structure combines a chiral secondary alcohol—a key stereogenic center—with a pyridine ring for metal coordination and a phenyl group for steric influence. Crucially, the bromine atom at the 6-position of the pyridine ring serves as a versatile synthetic handle for further functionalization, allowing for the potential creation of a diverse library of derivatives.

Despite its potential, a deep dive into the academic literature reveals a scarcity of performance data for this specific molecule. Therefore, this guide will adopt a broader, more instructive approach. We will first detail the synthetic pathway to access the core chiral pyridyl-phenyl-methanol scaffold via the well-established asymmetric reduction of its prochiral ketone precursor. Subsequently, we will explore its conceptual transformation into a member of the highly successful Phosphinooxazoline (PHOX) ligand family.

The core of this guide will be a rigorous benchmarking of the PHOX ligand class against another pillar of asymmetric catalysis, the Bis(oxazoline) (BOX) ligands, in a canonical carbon-carbon bond-forming reaction. This comparative analysis will provide researchers with the foundational knowledge and practical protocols needed to understand and apply this important class of chiral reagents.

Section 1: Synthesis of the Chiral Precursor: Asymmetric Reduction of 2-Benzoylpyridine

The most direct route to optically active pyridyl-phenyl-methanols is the asymmetric reduction of the corresponding prochiral ketone, 2-benzoylpyridine or its derivatives. While various chemical catalysts can achieve this, whole-cell bioreduction offers an environmentally benign and often highly selective alternative.[2]

The following protocol is a representative example of how to achieve the enantioselective bioreduction of a 2-benzoylpyridine derivative, yielding the (S)-alcohol with high enantiomeric excess (ee).

Experimental Protocol 1: Asymmetric Bioreduction of (4-chlorophenyl)(pyridin-2-yl)methanone

This protocol is adapted from methodologies employing Cryptococcus sp. for the asymmetric reduction of 2-benzoylpyridine derivatives.[2]

Rationale: This whole-cell reduction leverages the stereospecificity of endogenous ketoreductase enzymes. An ionic liquid medium is used to enhance substrate solubility and improve conversion, while a cost-effective co-substrate like hydrolyzed bagasse can be used to regenerate the necessary NADPH cofactor.[2]

Materials:

  • (4-chlorophenyl)(pyridin-2-yl)methanone (CPMK)

  • Cryptococcus sp. whole cells (or a suitable reductase-expressing yeast strain)

  • Glucose (or enzymatically hydrolyzed bagasse)

  • Hydrophilic Ionic Liquid (e.g., [BMIM][BF₄])

  • Phosphate Buffer (pH 7.0)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Biocatalyst Preparation: Cultivate Cryptococcus sp. cells according to standard microbiological procedures. Harvest the cells by centrifugation and wash twice with sterile phosphate buffer.

  • Reaction Setup: In a sterile flask, prepare a reaction medium consisting of phosphate buffer and the hydrophilic ionic liquid (e.g., a 10% v/v solution).

  • Addition of Reactants: Suspend the washed Cryptococcus sp. cells in the reaction medium. Add the co-substrate (glucose) to a final concentration of 5% w/v.

  • Substrate Addition: Add the substrate, (4-chlorophenyl)(pyridin-2-yl)methanone, to the reaction mixture.

  • Incubation: Incubate the flask on an orbital shaker at 30°C and 150 rpm. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete (typically 24-48 hours), remove the cells by centrifugation.

    • Saturate the supernatant with NaCl and extract the product three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure (S)-(4-chlorophenyl)(pyridin-2-yl)methanol.

  • Analysis: Determine the final yield and measure the enantiomeric excess (ee) using chiral HPLC. Conversions of ~89% and ee values of >99% have been reported for this type of transformation.[2]

cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_purification Purification Cultivate Cultivate Cryptococcus sp. Cells Harvest Harvest & Wash Cells Cultivate->Harvest Setup Prepare Reaction Medium (Buffer + Ionic Liquid) Harvest->Setup AddReactants Add Cells, Co-substrate, and Ketone Substrate Setup->AddReactants Incubate Incubate at 30°C AddReactants->Incubate Centrifuge Remove Cells Incubate->Centrifuge Extract Extract with Ethyl Acetate Centrifuge->Extract Purify Column Chromatography Extract->Purify FinalProduct FinalProduct Purify->FinalProduct Pure (S)-Alcohol cluster_legend Catalytic Cycle A Pd(0)L* B [Pd(II)(π-allyl)L*]+ A->B Oxidative Addition B->A Reductive Elimination C Product B->C Nucleophilic Attack L_star L* = Chiral Ligand (PHOX or BOX)

Sources

A Senior Application Scientist's Comparative Guide to (6-Bromopyridin-2-YL)(phenyl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of Pyridinyl-Methanol Scaffolds in Medicinal Chemistry

The pyridine ring is a ubiquitous and versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged structure in drug design. When functionalized with a methanol group, the resulting pyridinyl-methanol moiety offers a key attachment point for further chemical elaboration and can itself be crucial for target engagement. This guide provides a comparative analysis of (6-Bromopyridin-2-YL)(phenyl)methanol, a molecule of interest for synthetic and medicinal chemists, alongside two structurally related analogs: phenyl(pyridin-2-yl)methanol and di(pyridin-2-yl)methanol.

Due to the limited availability of direct experimental data for (6-Bromopyridin-2-YL)(phenyl)methanol in peer-reviewed literature, this guide presents a robust, scientifically-grounded proposed synthesis and characterization workflow. This is followed by a comparative discussion of its potential attributes against its better-characterized analogs, providing a valuable resource for researchers exploring this chemical space.

I. (6-Bromopyridin-2-YL)(phenyl)methanol: A Proposed Experimental Workflow

A. Proposed Synthesis Pathway

The proposed synthesis commences with a Grignard reaction between 6-bromo-2-cyanopyridine and phenylmagnesium bromide to yield the intermediate ketone, (6-Bromo-pyridin-2-yl)(phenyl)methanone.[2] This is a well-established method for the formation of carbon-carbon bonds.[3] The subsequent step involves the reduction of the ketone to the desired secondary alcohol, (6-Bromopyridin-2-YL)(phenyl)methanol.

Synthesis_of_Target_Compound cluster_step1 Step 1: Ketone Synthesis (Grignard Reaction) cluster_step2 Step 2: Reduction to Alcohol 6-bromo-2-cyanopyridine 6-Bromo-2-cyanopyridine ketone (6-Bromo-pyridin-2-yl)(phenyl)methanone 6-bromo-2-cyanopyridine->ketone 1. Diethyl ether, rt phenylmagnesium_bromide Phenylmagnesium bromide (Grignard Reagent) phenylmagnesium_bromide->ketone 2. H3O+ workup ketone_reduction (6-Bromo-pyridin-2-yl)(phenyl)methanone target_compound (6-Bromopyridin-2-YL)(phenyl)methanol ketone_reduction->target_compound NaBH4, Methanol, rt

Caption: Proposed two-step synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol.

B. Detailed Experimental Protocol

Step 1: Synthesis of (6-Bromo-pyridin-2-yl)(phenyl)methanone

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).

  • Grignard Reagent Formation: Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not initiate spontaneously, a crystal of iodine can be added. Once the reaction begins (as evidenced by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]

  • Addition of Pyridine Nitrile: After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C. Add a solution of 6-bromo-2-cyanopyridine (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. After completion (monitored by TLC), cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol

  • Reaction Setup: In a round-bottom flask, dissolve the (6-Bromo-pyridin-2-yl)(phenyl)methanone (1.0 eq) in methanol.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Reaction and Quenching: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Workup and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.

C. Predicted Characterization Data

Based on the structure and data from similar compounds, the following 1H NMR spectral data can be predicted for (6-Bromopyridin-2-YL)(phenyl)methanol in CDCl3:

  • δ 7.2-7.6 (m, 8H): A multiplet corresponding to the protons of the phenyl ring and the pyridine ring.

  • δ 5.8-6.0 (s, 1H): A singlet for the methine proton (CH-OH).

  • δ 2.5-3.5 (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D2O.

II. Comparative Analysis with Structural Analogs

A comparative understanding of (6-Bromopyridin-2-YL)(phenyl)methanol can be gained by examining its structural analogs, phenyl(pyridin-2-yl)methanol and di(pyridin-2-yl)methanol.

Structural_Comparison Target (6-Bromopyridin-2-YL)(phenyl)methanol Analog1 Phenyl(pyridin-2-yl)methanol Target->Analog1 Lacks bromine substituent Analog2 Di(pyridin-2-yl)methanol Target->Analog2 Lacks bromine, phenyl replaced by pyridinyl

Caption: Structural relationship between the target compound and its analogs.

CompoundStructureKey Features for Comparison
(6-Bromopyridin-2-YL)(phenyl)methanol Structure of (6-Bromopyridin-2-YL)(phenyl)methanolPresence of a bromine atom offers a site for further functionalization (e.g., cross-coupling reactions) and influences the electronic properties of the pyridine ring.
Phenyl(pyridin-2-yl)methanol Structure of Phenyl(pyridin-2-yl)methanolThe parent compound without the bromo-substituent. Serves as a baseline for understanding the impact of the bromine atom.
Di(pyridin-2-yl)methanol Structure of Di(pyridin-2-yl)methanolContains two pyridine rings, potentially increasing its metal-chelating ability and altering its biological target profile.
A. Phenyl(pyridin-2-yl)methanol: The Unsubstituted Analog

Synthesis and Characterization: The synthesis of phenyl(pyridin-2-yl)methanol is well-documented and typically involves the reduction of 2-benzoylpyridine.[5] The 1H NMR spectrum in CDCl3 shows characteristic peaks for the aromatic protons and the methine proton.[1]

Biological Relevance: Derivatives of phenyl(pyridin-2-yl)methanol have been investigated as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[6][7] This highlights the potential of this scaffold in modulating ion channels.

B. Di(pyridin-2-yl)methanol: The Dipyridinyl Analog

Synthesis and Properties: The synthesis of di(pyridin-2-yl)methanol can be achieved through the reaction of 2-pyridylmagnesium bromide with ethyl picolinate.[8] The presence of two pyridine rings enhances its coordinating properties, making it a ligand for various metal complexes.

Biological Relevance: While data on the biological activity of the free ligand is scarce, metal complexes of di(pyridin-2-yl)methanol derivatives have been investigated for their cytotoxic effects. For example, palladium(II) and platinum(II) complexes of a related di(thiazol-2-yl)-bipyridine ligand have shown cytotoxicity against various cancer cell lines.[9][10] This suggests that di(pyridin-2-yl)methanol could serve as a scaffold for developing metal-based anticancer agents.

III. Discussion and Future Perspectives

The introduction of a bromine atom at the 6-position of the pyridine ring in (6-Bromopyridin-2-YL)(phenyl)methanol provides a valuable handle for synthetic diversification. This position is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. This synthetic tractability makes the target compound an attractive intermediate for creating libraries of novel compounds for biological screening.

The electronic effect of the bromine atom, being an electron-withdrawing group, will also influence the pKa of the pyridine nitrogen and the overall electron density of the aromatic system. This can have a significant impact on the compound's ability to interact with biological targets compared to its unsubstituted analog.

Future research should focus on the actual synthesis and characterization of (6-Bromopyridin-2-YL)(phenyl)methanol to validate the proposed methodologies. Subsequently, a systematic biological evaluation of this compound and its derivatives is warranted. Given the known activities of its analogs, promising areas of investigation include its potential as an ion channel modulator or as a ligand for the development of novel metal-based therapeutics.

IV. Conclusion

While direct experimental data for (6-Bromopyridin-2-YL)(phenyl)methanol is currently limited, this guide provides a comprehensive and scientifically sound framework for its synthesis, characterization, and comparative evaluation. By leveraging established chemical principles and data from its close structural analogs, we have outlined a clear path for researchers to explore the potential of this promising molecule. The synthetic versatility offered by the bromine substituent, combined with the inherent biological relevance of the pyridinyl-methanol scaffold, makes (6-Bromopyridin-2-YL)(phenyl)methanol a compelling target for future research in medicinal chemistry and drug discovery.

References

  • Supporting Information for a scientific article. (2021). The Royal Society of Chemistry. [URL not available]
  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-47.
  • ResearchGate. (2025). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists.
  • Supporting information for a scientific article. (n.d.). The Royal Society of Chemistry. [URL not available]
  • MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. [URL not available]
  • ResearchGate. (n.d.). Pyridine methanol chlorinations.
  • PubChem. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylmagnesium bromide. Wikipedia. Retrieved from [Link]

  • precisionFDA. (n.d.). PHENYL(PYRIDIN-2-YL)METHANOL, (+/-)-. precisionFDA. [URL not available]
  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [URL not available]
  • RSC Publishing. (2025). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine. RSC Publishing. [URL not available]
  • National Institutes of Health. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. National Library of Medicine. [URL not available]
  • PubChem. (n.d.). Phenylmagnesium bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). (6-BROMO-PYRIDIN-2-YL)-PHENYL-METHANONE. Chemsrc. [URL not available]
  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2025). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. National Library of Medicine. [URL not available]
  • ResearchGate. (2025). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2022). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. National Library of Medicine. [URL not available]
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  • BLDpharm. (n.d.). (6-Bromopyridin-2-yl)(p-tolyl)methanone. BLDpharm. [URL not available]

Sources

A Comparative Cost-Benefit Analysis of Synthesis Methods for (6-Bromopyridin-2-YL)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(6-Bromopyridin-2-YL)(phenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds, making the selection of an efficient and cost-effective manufacturing process a critical consideration for researchers and drug development professionals. This guide provides an in-depth comparative analysis of the most common synthetic routes to this valuable building block, focusing on Grignard reactions, organolithium additions, and ketone reductions. The objective is to furnish a comprehensive technical overview, supported by experimental data, to inform methodological choices based on a cost-benefit analysis.

Introduction to Synthetic Strategies

The synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol primarily involves the formation of a carbon-carbon bond between a phenyl nucleophile and a pyridine-based electrophile, or the reduction of a corresponding ketone. The three main strategies evaluated in this guide are:

  • Grignard Reaction: The addition of a phenylmagnesium halide to 6-bromopyridine-2-carbaldehyde.

  • Organolithium Addition: The reaction of phenyllithium with 6-bromopyridine-2-carbaldehyde.

  • Ketone Reduction: The reduction of (6-bromopyridin-2-yl)(phenyl)methanone.

Each of these methods presents a unique set of advantages and disadvantages concerning yield, cost of reagents, reaction conditions, safety, and scalability. This analysis will delve into the specifics of each approach to provide a clear framework for decision-making.

Method 1: Grignard Reaction

The Grignard reaction is a classic and widely used method for forming carbon-carbon bonds. In this case, it involves the nucleophilic addition of a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), to the electrophilic carbonyl carbon of 6-bromopyridine-2-carbaldehyde.

Reaction Workflow

Caption: Workflow for the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol via a Grignard reaction.

Experimental Protocol

A representative protocol for the Grignard synthesis is as follows:

  • Preparation: A flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet is charged with magnesium turnings (1.2 equivalents).

  • Grignard Reagent Formation: A solution of bromobenzene (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated with a small crystal of iodine and maintained at a gentle reflux.

  • Addition Reaction: The freshly prepared phenylmagnesium bromide solution is cooled to 0 °C. A solution of 6-bromopyridine-2-carbaldehyde (1.0 equivalent) in anhydrous THF is then added dropwise.

  • Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Cost-Benefit Analysis
ParameterAssessment
Cost of Reagents Moderate. Phenylmagnesium bromide is commercially available or can be prepared in situ. 6-bromopyridine-2-carbaldehyde is a relatively expensive starting material.
Yield Good to excellent, typically in the range of 70-90%.
Reaction Conditions Requires strictly anhydrous conditions and an inert atmosphere. Temperatures are generally mild (0 °C to reflux).
Safety Grignard reagents are highly reactive and moisture-sensitive, requiring careful handling. Diethyl ether, a common solvent, is highly flammable.
Scalability Readily scalable, with established procedures for large-scale production.

Method 2: Organolithium Addition

Organolithium reagents, such as phenyllithium (PhLi), are more reactive nucleophiles than their Grignard counterparts. This increased reactivity can sometimes lead to higher yields or faster reaction times but also presents challenges in terms of selectivity and handling.

Reaction Workflow

Caption: Workflow for the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol via an organolithium addition.

Experimental Protocol

A typical procedure for the organolithium addition is as follows:

  • Preparation: A flame-dried, three-necked flask under a nitrogen atmosphere is charged with a solution of 6-bromopyridine-2-carbaldehyde (1.0 equivalent) in anhydrous THF.

  • Addition: The solution is cooled to -78 °C (dry ice/acetone bath). A solution of phenyllithium (1.1 equivalents) in a suitable solvent (e.g., cyclohexane/ether) is added dropwise, maintaining the low temperature.

  • Work-up: The reaction is quenched by the addition of water at -78 °C and then allowed to warm to room temperature.

  • Extraction and Purification: The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Cost-Benefit Analysis
ParameterAssessment
Cost of Reagents Higher. Phenyllithium is generally more expensive than phenylmagnesium bromide.
Yield Can be very high, often exceeding 90%.
Reaction Conditions Requires strictly anhydrous conditions, an inert atmosphere, and cryogenic temperatures (-78 °C), which can be a drawback for large-scale synthesis.
Safety Organolithium reagents are pyrophoric and react violently with water, demanding highly specialized handling procedures.
Scalability Scalable, but the requirement for low temperatures can increase the cost and complexity of large-scale production.

Method 3: Reduction of (6-bromopyridin-2-yl)(phenyl)methanone

This two-step approach involves the initial synthesis of the corresponding ketone, (6-bromopyridin-2-yl)(phenyl)methanone, followed by its reduction to the desired secondary alcohol. The ketone precursor can be synthesized via a Friedel-Crafts acylation or by the reaction of 6-bromopyridine-2-carbonyl chloride with benzene. The subsequent reduction is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄).

Reaction Workflow

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (6-Bromopyridin-2-YL)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of (6-Bromopyridin-2-YL)(phenyl)methanol. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

The core principle of chemical waste management is that all waste is hazardous until proven otherwise. For (6-Bromopyridin-2-YL)(phenyl)methanol, a halogenated organic compound, this principle is particularly salient. Its chemical structure necessitates a specific disposal pathway to mitigate risks of environmental contamination and potential health hazards.

Hazard Identification and Risk Assessment

(6-Bromopyridin-2-YL)(phenyl)methanol is classified as an irritant. Direct contact can cause skin and serious eye irritation, and inhalation of dust or vapors may lead to respiratory irritation. A thorough risk assessment should be conducted before handling this compound, considering both the intrinsic hazards of the chemical and the specific experimental context.

Table 1: Key Properties and Hazards of (6-Bromopyridin-2-YL)(phenyl)methanol

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀BrNO
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.
Waste Classification Halogenated Organic Waste[1]
Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate PPE. The selection of PPE should be based on a comprehensive risk assessment of the procedures being performed.

  • Hand Protection : Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[1]

  • Eye Protection : Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should also be worn.[2]

  • Body Protection : A fully buttoned lab coat is required. For handling larger quantities, consider an impervious apron or suit.

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[3]

Waste Segregation and Collection: The Cornerstone of Compliance

Proper segregation of chemical waste at the point of generation is the most critical step in the disposal process. (6-Bromopyridin-2-YL)(phenyl)methanol is a halogenated organic compound due to the presence of bromine. This classification dictates its disposal pathway.

Do NOT mix halogenated waste with non-halogenated organic waste. [1] The reason for this strict segregation lies in the final disposal method. Halogenated wastes are typically incinerated at high temperatures in specialized facilities equipped with scrubbers to neutralize the acidic gases (such as hydrogen bromide) produced during combustion. Mixing waste streams can lead to regulatory non-compliance and complicate the disposal process.

Experimental Protocol: Waste Collection

  • Select an Appropriate Waste Container :

    • Use a dedicated, sealable, and compatible waste container for halogenated organic waste.[3]

    • The container should be made of a material that will not react with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for corrosive wastes or halogenated solvents.[4]

    • Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.[1]

  • Label the Waste Container :

    • Label the container before adding any waste.

    • The label must clearly state:

      • "Hazardous Waste"

      • "Halogenated Organic Waste"

      • The full chemical name: "(6-Bromopyridin-2-YL)(phenyl)methanol" and any other halogenated compounds in the container. Do not use abbreviations.[1]

      • The approximate concentration or volume of each component.

      • The date the first waste was added.

      • Your name, laboratory, and contact information.

  • Accumulate Waste Safely :

    • Keep the waste container closed at all times, except when adding waste.[1]

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from sources of ignition.[3]

    • Ensure the waste container is stored in secondary containment to prevent spills.

The following diagram illustrates the decision-making process for segregating waste generated from work with (6-Bromopyridin-2-YL)(phenyl)methanol.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Container & Labeling cluster_4 Final Disposal Pathway Waste Waste Containing (6-Bromopyridin-2-YL)(phenyl)methanol Decision1 What is the form of the waste? Waste->Decision1 Solid Pure Compound / Contaminated Solids (e.g., paper, gloves) Decision1->Solid Solid Liquid Solutions in Organic Solvents Decision1->Liquid Liquid (Organic) Aqueous Aqueous Solutions (if applicable) Decision1->Aqueous Liquid (Aqueous) HalogenatedSolid Collect in labeled, sealed container for 'Halogenated Solid Waste' Solid->HalogenatedSolid HalogenatedLiquid Collect in labeled, sealed container for 'Halogenated Liquid Waste' Liquid->HalogenatedLiquid HalogenatedAqueous Consult EHS. May require specialized treatment or collection. Aqueous->HalogenatedAqueous Disposal Arrange for pickup by licensed hazardous waste disposal service HalogenatedSolid->Disposal HalogenatedLiquid->Disposal HalogenatedAqueous->Disposal

Caption: Waste Segregation Decision Workflow

Spill and Decontamination Procedures

Accidental spills must be managed promptly and safely. The appropriate response depends on the size of the spill.

For Small Spills (manageable by trained lab personnel):

  • Alert and Isolate : Notify personnel in the immediate area and restrict access.

  • Ventilate : Ensure the chemical fume hood is operational to ventilate the area.[1]

  • PPE : Don the appropriate PPE as described in Section 2.

  • Contain and Absorb :

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[5] Work from the outside of the spill inward to prevent spreading.[6]

    • For solid spills, carefully sweep up the material to avoid creating dust.[5]

  • Collect Waste : Place all contaminated absorbent materials and cleaning supplies into a designated "Halogenated Solid Waste" container.[7]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department.

For Large Spills:

  • Evacuate : Immediately evacuate the area.

  • Alert : Alert others in the vicinity and activate the fire alarm if necessary.

  • Isolate : Close the laboratory doors to contain the spill.

  • Contact Emergency Services : From a safe location, call your institution's emergency number and the EHS department. Do not attempt to clean up a large spill yourself.

Regulatory Framework

The disposal of (6-Bromopyridin-2-YL)(phenyl)methanol is governed by regulations for hazardous waste. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).

  • Waste Classification : As a halogenated organic compound, waste containing (6-Bromopyridin-2-YL)(phenyl)methanol may fall under the EPA's "F-list" of hazardous wastes from non-specific sources if it is a spent solvent.[8][9] Specifically, F002 lists spent halogenated solvents.[10]

  • Disposal Methods : The EPA specifies that certain halogenated pyridines require disposal via chemical destruction, which may be supplemented by carbon adsorption to ensure complete removal.[11] This underscores the importance of not disposing of this chemical down the drain or in regular trash.

By following the procedures outlined in this guide, you contribute to a safe laboratory environment and ensure that hazardous waste is managed in a compliant and responsible manner. Always consult your institution's specific waste management plan and EHS department for guidance.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. [Link]

  • Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. [Link]

  • U.S. Government Publishing Office. 40 CFR § 721.8675 - Halogenated pyridines. Code of Federal Regulations. [Link]

  • Washington State University. Standard Operating Procedure for Bromine. [Link]

  • Providence College. Bromine in orgo lab SOP. [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. [Link]

  • ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • University of California, Santa Cruz. Chemical Spill Procedures. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. Waste Code - EPA. [Link]

  • University of British Columbia. Laboratory Hazardous Waste Management. [Link]

  • U.S. Environmental Protection Agency. RCRA Hazardous Waste F list. [Link]

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Retrosynthesis Analysis

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(6-Bromopyridin-2-YL)(phenyl)methanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.